3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNXBBOBLTDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358082 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-41-2 | |
| Record name | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36640-41-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, offering insights into the reaction mechanism, and provides a step-by-step experimental protocol for its successful execution. Furthermore, this guide includes a thorough characterization of the target molecule, supported by spectroscopic data, to ensure the synthesis is both reproducible and verifiable. The content is structured to empower researchers with the practical knowledge and theoretical understanding necessary for the efficient and reliable synthesis of this valuable pyrazole derivative.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design due to its unique electronic properties and ability to participate in various intermolecular interactions. The title compound, this compound, is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo- and phenyl- substituents, along with a reactive carbaldehyde group, provides multiple points for further chemical modification, making it an attractive building block for combinatorial chemistry and the development of novel pharmaceutical agents.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The key to this transformation is the in-situ generation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich pyrazole precursor, formed in situ from the corresponding hydrazone, attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate undergoes elimination and subsequent hydrolysis during aqueous workup to yield the final aldehyde product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.
Synthesis of the Starting Material: 4-Bromoacetophenone Phenylhydrazone
The precursor for the Vilsmeier-Haack reaction is the corresponding hydrazone, which can be readily synthesized from 4-bromoacetophenone and phenylhydrazine.
Materials and Reagents:
-
4-Bromoacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting 4-bromoacetophenone phenylhydrazone can be used in the next step without further purification.
Synthesis of this compound
Materials and Reagents:
-
4-Bromoacetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Chloroform (for column chromatography)
-
Methanol (for washing/recrystallization)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, take anhydrous DMF (used as both solvent and reagent). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (3.0 eq) dropwise to the cold DMF with constant stirring. The addition should be slow to control the exothermic reaction. Stir the mixture for 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Hydrazone: Dissolve 4-bromoacetophenone phenylhydrazone (1.0 eq) in DMF in a separate flask and add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. A precipitate of the crude product will form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by one or a combination of the following methods to obtain a high-purity compound suitable for further use.
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel using chloroform as the eluent.[1] This method is effective in separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: Further purification can be achieved by recrystallization. The product can be recrystallized from a chloroform solution by slow evaporation to yield colorless prisms.[1]
-
Washing: A simpler purification method involves washing the crude product with methanol.[2] This can be effective in removing more polar impurities.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁BrN₂O | PubChem |
| Molecular Weight | 327.18 g/mol | PubChem |
| Appearance | Colorless prisms or white solid | [1] |
| Melting Point | 140-142 °C (413-415 K) | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:
-
A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm.
-
A singlet for the pyrazole ring proton (at C5) around δ 8.0-8.5 ppm.
-
Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and bromophenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify the carbon framework of the molecule. Key expected signals include:
-
A signal for the aldehyde carbonyl carbon in the range of δ 185-200 ppm.
-
Signals for the aromatic and pyrazole ring carbons between δ 110-160 ppm.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
The carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹.
-
The C=N stretching of the pyrazole ring around 1500-1600 cm⁻¹.
-
The C-H stretching of the aromatic rings above 3000 cm⁻¹.
-
The C-Br stretching vibration, typically in the fingerprint region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (327.18 g/mol ), with a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio).
Conclusion
This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound via the Vilsmeier-Haack reaction. By providing a detailed experimental protocol, insights into the reaction mechanism, and comprehensive characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this versatile intermediate opens avenues for the development of novel compounds with potential therapeutic and material science applications.
References
An In-depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis pathway for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodology, experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.
Introduction
1,3-diarylpyrazoles are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiparasitic properties.[1][2][3] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecular architectures.[4] The introduction of a formyl group at the 4-position of the pyrazole ring provides a reactive handle for further functionalization, making its efficient synthesis a key step in the development of novel derivatives.[5][6]
The most widely employed and efficient method for the synthesis of this and structurally similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][7] This reaction allows for the direct formylation of electron-rich heterocyclic systems and can also facilitate the cyclization and formylation of appropriate precursors in a one-pot process.[8]
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The synthesis of this compound is predominantly achieved through a two-step process, culminating in a Vilsmeier-Haack cyclization and formylation. The general synthetic scheme is outlined below.
Step 1: Synthesis of the Hydrazone Intermediate
The initial step involves the condensation of 4-bromoacetophenone with phenylhydrazine to form the corresponding phenylhydrazone, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine.[4][9] This reaction is typically acid-catalyzed and proceeds with high efficiency.
Step 2: Vilsmeier-Haack Cyclization and Formylation
The synthesized hydrazone is then subjected to the Vilsmeier-Haack reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][11] This reagent facilitates the cyclization of the hydrazone to form the pyrazole ring, followed by formylation at the 4-position.[5][8]
References
- 1. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. degres.eu [degres.eu]
- 11. asianpubs.org [asianpubs.org]
Vilsmeier-Haack reaction for pyrazole synthesis
An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole Synthesis
Introduction
The Vilsmeier-Haack (V-H) reaction is a versatile and powerful tool in organic synthesis, primarily utilized for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Named after Anton Vilsmeier and Albrecht Haack, the reaction typically employs a Vilsmeier reagent, which is a halomethyleniminium salt generated in situ from an N,N-disubstituted formamide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4] This methodology has found significant application in the synthesis of pyrazole derivatives, a class of five-membered heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[5][6]
The reaction is particularly valuable for synthesizing 4-formylpyrazoles, which are crucial intermediates for further molecular elaboration.[5][7] The process can be applied to pre-existing pyrazole rings or, more frequently, can facilitate a one-pot cyclization and formylation of hydrazones, offering an efficient route to highly functionalized pyrazoles from acyclic precursors.[6][7][8]
Reaction Mechanism
The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a multi-step process. The reaction pathway begins with the formation of the electrophilic Vilsmeier reagent, followed by its interaction with the substrate, cyclization, and subsequent hydrolysis.
-
Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[2][9]
-
Electrophilic Attack and Cyclization : When a hydrazone is used as the starting material, the electron-rich carbon attacks the Vilsmeier reagent.[10] This is followed by an intramolecular cyclization that forms the pyrazole ring.[7][10]
-
Second Formylation : The newly formed pyrazole ring, being an electron-rich heterocycle, undergoes a second electrophilic substitution at the C4 position with another molecule of the Vilsmeier reagent.[10]
-
Hydrolysis : The final step involves the hydrolysis of the resulting iminium salt intermediate during aqueous work-up to yield the pyrazole-4-carbaldehyde.[2][10]
Caption: Proposed mechanism for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Quantitative Data on Reaction Conditions
The efficiency of the is influenced by factors such as substrate structure, reagent stoichiometry, temperature, and reaction time. The following table summarizes various reported conditions.
| Substrate Type | Reagent(s) & Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃/DMF | 55 | 6 | Excellent | [11] |
| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃/DMF | 70 | 5-6 | Good | [10][11] |
| Substituted phenyl hydrazones | POCl₃/DMF | Room Temp | 3 | Excellent | [10][11] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF (1:5:2) | 120 | 2 | 55 | [5] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF (1:2:2) | 120 | 2 | 32 | [5] |
| Steroidal thiosemicarbazones | Acetamide/POCl₃ | Room Temp | 1-3 | 60-65 | [3] |
| Hydrazones from galloyl hydrazide | POCl₃/DMF | Not specified | Not specified | Not specified | [6] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-hydrazones | POCl₃/DMF (1:3 V-H reagent) | 80-90 | 4 | Good | [8] |
| Substituted phenylhydrazones (Microwave) | POCl₃/DMF | 60 | 0.17 (10 min) | 85 | [12] |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are representative protocols derived from the literature for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction.
Protocol 1: General Synthesis from Hydrazones[8][12]
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition : Add the appropriate hydrazone substrate (1 equivalent) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically between 70-90 °C) for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Work-up : Once the reaction is complete, cool the mixture and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization : Neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.
-
Isolation : The solid product that precipitates out is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous methanol) to obtain the pure pyrazole-4-carbaldehyde.[13]
Protocol 2: Formylation of 5-Chloropyrazoles[5]
-
Reagent Preparation : To a solution of the 5-chloro-1H-pyrazole (1 equivalent) in excess DMF (5 equivalents), add POCl₃ (2 equivalents) dropwise at 0 °C.
-
Reaction : Heat the resulting mixture to 120 °C and maintain it at this temperature for 2 hours. Monitor the conversion of the starting material by TLC.
-
Work-up and Isolation : After cooling, pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried.
-
Purification : Purify the crude product by column chromatography on silica gel to yield the pure 5-chloro-1H-pyrazole-4-carbaldehyde.
Workflow Visualization
The general experimental workflow for pyrazole synthesis via the Vilsmeier-Haack reaction is outlined below.
Caption: General experimental workflow for Vilsmeier-Haack pyrazole synthesis.
Conclusion
The Vilsmeier-Haack reaction stands as an efficient, economical, and mild method for the synthesis of pyrazole-4-carbaldehydes.[1] Its broad applicability to various substrates, including hydrazones and substituted pyrazoles, allows for the creation of a diverse library of functionalized pyrazoles. These products serve as valuable building blocks in medicinal chemistry and materials science, underscoring the continued importance of this classic name reaction in modern organic synthesis.[3][5] The ability to achieve both cyclization and formylation in a single pot from readily available hydrazones further enhances its synthetic utility.[7]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. degres.eu [degres.eu]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Spectroscopic Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of the heterocyclic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. This document details the experimental protocol for its synthesis, presents a framework for its spectroscopic characterization, and includes a visual representation of the synthetic workflow.
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules and for screening in drug discovery programs. Its structural characterization is paramount for confirming its identity and purity.
Data Presentation
A thorough literature search was conducted to obtain the ¹H and ¹³C NMR spectroscopic data for this compound. However, at the time of this publication, the specific experimental NMR data for this compound was not available in the reviewed scientific literature. The tables below are provided as a template for the presentation of such data once it becomes available.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Solvent, Spectrometer Frequency, and Temperature to be specified.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Solvent, Spectrometer Frequency, and Temperature to be specified.
Experimental Protocols
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is prepared from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
Synthesis of this compound[1][2]
Materials:
-
(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Sodium carbonate solution (saturated, aqueous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
-
Ice
Procedure:
-
A solution of the Vilsmeier reagent is prepared by the dropwise addition of phosphoryl chloride (4.16 ml, 44.7 mmol) to an ice-cooled solution of N,N-dimethylformamide (7 ml). The resulting mixture is stirred for 30 minutes at 0 °C (273 K).
-
In a separate flask, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) is dissolved in N,N-dimethylformamide (10 ml).
-
The solution of the hydrazone is then slowly added to the pre-formed Vilsmeier reagent mixture.
-
The reaction mixture is heated to 70 °C (343 K) and stirred for 4 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C (273 K) and quenched by the addition of water.
-
The pH of the solution is adjusted to 12 with a saturated aqueous solution of sodium carbonate.
-
The product is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.
-
The crude product is purified by washing with methanol.
-
Crystals of the title compound can be obtained by the slow evaporation of a methanol solution at room temperature.[1]
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
Crystal Structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the crystallographic data from two known polymorphs, details the experimental protocols for its synthesis and crystallization, and explores its biological relevance as a template for inhibitors of key enzymes in the inflammatory cascade.
Introduction
This compound (C₁₆H₁₁BrN₂O) is a pyrazole derivative that has been synthesized and structurally characterized. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anti-convulsive, anti-viral, and anti-tumor properties[1]. The title compound has been specifically investigated as a template for the development of inhibitors targeting microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes that play a crucial role in the arachidonic acid cascade and are implicated in inflammation and cancer[2][3]. Understanding the precise three-dimensional arrangement of this molecule is crucial for structure-based drug design and the development of potent and selective inhibitors.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing the existence of at least two polymorphic forms: a triclinic and a monoclinic system. The key crystallographic data for both forms are summarized below for comparative analysis.
Triclinic Polymorph
The asymmetric unit of the triclinic form contains two independent molecules with slight conformational differences[2][3][4]. In these molecules, the dihedral angles between the pyrazole ring and the 4-bromophenyl ring are 26.0(2)° and 39.9(7)°, while the dihedral angles with the phenyl ring are 19.7(5)° and 7.3(0)°[2][3].
Table 1: Crystal Data and Structure Refinement for Triclinic Polymorph [2][3]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₁BrN₂O |
| Formula Weight | 327.18 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 9.6716 (8) Å |
| b | 11.4617 (9) Å |
| c | 13.8257 (10) Å |
| α | 113.497 (5)° |
| β | 92.753 (6)° |
| γ | 93.753 (6)° |
| Volume | 1397.91 (19) ų |
| Z | 4 |
| Density (calculated) | 1.555 Mg/m³ |
| Absorption Coefficient | 2.94 mm⁻¹ |
| F(000) | 656 |
| Data Collection | |
| Diffractometer | Stoe IPDS 2T |
| Independent Reflections | 6740 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor | 0.052 |
| wR-factor | 0.158 |
Monoclinic Polymorph
In the monoclinic form, the phenyl and bromophenyl rings are twisted out of the mean plane of the pyrazole ring, forming dihedral angles of 13.70(10)° and 36.48(10)°, respectively[1][5]. The carbaldehyde group is also slightly twisted out of the pyrazole plane[1][5]. The crystal packing is characterized by a helical supramolecular chain along the b-axis, mediated by C—H···O interactions[1][5].
Table 2: Crystal Data and Structure Refinement for Monoclinic Polymorph [1][5]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₁BrN₂O |
| Formula Weight | 327.18 |
| Temperature | 100 K |
| Wavelength | 1.54184 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 17.7233 (4) Å |
| b | 3.8630 (1) Å |
| c | 20.4224 (5) Å |
| α | 90° |
| β | 110.137 (3)° |
| γ | 90° |
| Volume | 1312.75 (6) ų |
| Z | 4 |
| Density (calculated) | 1.655 Mg/m³ |
| Absorption Coefficient | 4.23 mm⁻¹ |
| F(000) | 656 |
| Data Collection | |
| Diffractometer | Agilent SuperNova Dual |
| Independent Reflections | 2593 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor | 0.025 |
| wR-factor | 0.069 |
Experimental Protocols
The synthesis of this compound is achieved through a Vilsmeier-Haack reaction. The following protocols are based on published methodologies[2][5].
Synthesis of this compound
The synthesis involves the reaction of a phenylhydrazone derivative with a Vilsmeier reagent, which is prepared in situ from phosphoryl chloride and dimethylformamide (DMF).
Procedure:
-
Phosphoryl chloride (POCl₃, 4.16 ml, 44.7 mmol) is added dropwise to an ice-cooled solution of dimethylformamide (DMF, 7 ml). The mixture is stirred for 30 minutes at 273 K to form the Vilsmeier reagent[2].
-
(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) is dissolved in DMF (10 ml)[2].
-
The hydrazone solution is added slowly to the Vilsmeier reagent mixture[2].
-
The reaction mixture is heated to 343 K and stirred for 4 hours[2].
-
After cooling to 273 K, the reaction is quenched by pouring it into crushed ice/water[2][5].
-
The pH is adjusted to 12 with a saturated aqueous solution of sodium carbonate[2].
-
The product is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum[2].
-
The crude product is purified by washing with methanol or by column chromatography using chloroform as the eluent[2][5].
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solvent at room temperature.
-
For the Triclinic Form: Crystals were obtained by slow evaporation of methanol at room temperature[2][3].
-
For the Monoclinic Form: Colorless prisms were yielded by slow evaporation of a chloroform solution[5].
Biological Context: Targeting the Arachidonic Acid Cascade
The interest in this compound stems from its potential as a scaffold for inhibitors of mPGES-1 and 5-LO. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators known as eicosanoids.
Dual inhibition of mPGES-1 and 5-LO is a promising therapeutic strategy for inflammatory diseases. By targeting these specific downstream enzymes rather than the upstream cyclooxygenase (COX) enzymes, it is possible to reduce the production of pro-inflammatory PGE₂ and leukotrienes while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1 and COX-2. The detailed structural information provided in this guide is invaluable for the rational design of next-generation inhibitors based on the this compound scaffold.
References
- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 5. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical, chemical, and synthetic properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound is a key heterocyclic intermediate, notable for its application in the synthesis of advanced pharmaceutical agents, particularly dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, alongside a summary of its known physicochemical characteristics. Furthermore, this guide illustrates its relevance in medicinal chemistry by contextualizing its derivatives within the arachidonic acid signaling pathway, a critical cascade in inflammation.
Chemical Identity and Physical Properties
This compound is an off-white crystalline solid.[1] Its core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position, a 4-bromophenyl group at the C3 position, and a formyl (carbaldehyde) group at the C4 position.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₁BrN₂O | [1][2][3][4] |
| Molecular Weight | 327.18 g/mol | [1][2][4][5] |
| IUPAC Name | 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | [2][3] |
| CAS Number | 36640-41-2 | [1][2] |
| Appearance | Off-white needles / Colorless prisms | [1][6] |
| Melting Point | 140-147 °C | [1] |
| InChI Key | YPXNXBBOBLTDCL-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O |[2][3] |
Crystallographic Data
The molecular structure of this compound has been extensively studied by single-crystal X-ray diffraction. The asymmetric unit cell contains two independent molecules with slightly different geometries.[4][5] The dihedral angles between the central pyrazole ring and the substituted phenyl and bromophenyl rings indicate a significantly twisted conformation.[4][5][6]
Table 2: Representative Crystal Structure Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | [4][5] |
| Space Group | P1 | [4][5] |
| a (Å) | 9.6716 (8) | [4][5] |
| b (Å) | 11.4617 (9) | [4][5] |
| c (Å) | 13.8257 (10) | [4][5] |
| α (°) | 113.497 (5) | [4][5] |
| β (°) | 92.753 (6) | [4][5] |
| γ (°) | 93.753 (6) | [4][5] |
| Volume (ų) | 1397.91 (19) | [4][5] |
| Z | 4 | [4][5] |
| Calculated Density (Mg m⁻³) | 1.555 | [5] |
Note: An alternative monoclinic crystal form has also been reported.[6]
Spectral Data
Table 3: Spectral Data Summary
| Technique | Data | Reference |
|---|---|---|
| ¹³C NMR | Computed data available | [7] |
| ¹H NMR | Data reported for aldimine derivatives | [8] |
| Infrared (IR) | Data reported for aldimine derivatives | [8] |
| Mass Spec. (MS) | Not available | |
Experimental Protocols
The primary synthetic route to this compound is the Vilsmeier-Haack reaction .[5][6] This reaction achieves both the cyclization of a phenylhydrazone precursor and the formylation of the resulting pyrazole ring in a single pot.
Synthesis via Vilsmeier-Haack Reaction
Principle: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species reacts with an electron-rich precursor, such as an acetophenone phenylhydrazone, to induce cyclization and introduce a formyl group.
Detailed Protocol: This protocol is a composite based on published methods.[5][6]
-
Vilsmeier Reagent Preparation: To a flask containing N,N-dimethylformamide (DMF, ~4 volumes relative to the hydrazone), cooled to 0-5 °C (ice bath), add phosphorus oxychloride (POCl₃, ~3 equivalents) dropwise under continuous stirring. Maintain the temperature below 5 °C.
-
Stirring: Stir the resulting mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Precursor: To this mixture, add the starting material, 4-bromoacetophenone phenylhydrazone (1 equivalent), portion-wise or as a solution in a minimum amount of DMF.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C.[5][6] Stir vigorously at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralization & Precipitation: Stir the aqueous mixture and neutralize it by the slow addition of a saturated aqueous sodium carbonate or potassium carbonate solution until the pH reaches ~12. A precipitate will form.[5]
-
Isolation: Filter the resulting solid product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or chloroform to yield the final product as colorless or off-white crystals.[6]
Applications in Drug Development & Biological Context
While this compound itself is primarily a synthetic intermediate, its pyrazole scaffold is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[8]
Specifically, this compound serves as a template for synthesizing dual inhibitors of two key enzymes in the inflammatory cascade: microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) .[5] These enzymes are critical nodes in the arachidonic acid metabolic pathway.
-
mPGES-1: An inducible terminal synthase that works in concert with cyclooxygenase-2 (COX-2) to produce prostaglandin E₂ (PGE₂), a potent pro-inflammatory mediator involved in pain, fever, and arthritis.[2][6]
-
5-Lipoxygenase (5-LO): The key enzyme in the biosynthesis of leukotrienes, another class of potent inflammatory mediators involved in asthma and allergic reactions.[1]
By targeting both pathways, dual inhibitors derived from this scaffold offer a promising therapeutic strategy to overcome the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering broader anti-inflammatory effects with an improved safety profile.
References
- 1. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H11BrN2O | CID 876753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase-activating protein/5-lipoxygenase by 4-hydroxynonenal in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS Number: 36640-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile synthetic intermediate with significant potential in medicinal chemistry. This document consolidates critical information regarding its synthesis, physicochemical characteristics, spectroscopic profile, and its emerging role as a scaffold for the development of novel anti-inflammatory and anticancer agents. Detailed experimental protocols and an analysis of the broader therapeutic landscape of pyrazole derivatives are included to empower researchers in their drug discovery and development endeavors.
Introduction
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. The unique structural features of the pyrazole ring system confer upon its derivatives a wide spectrum of pharmacological activities. Among these, this compound has emerged as a key building block in the synthesis of novel therapeutic agents. Its strategic substitution with a bromophenyl group at the 3-position and a phenyl group at the 1-position, coupled with a reactive carbaldehyde function at the 4-position, provides a rich platform for chemical diversification. This guide aims to serve as an authoritative resource for professionals engaged in the exploration and utilization of this compound in the pursuit of innovative therapeutics.
Physicochemical and Spectroscopic Properties
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36640-41-2 | [1] |
| Molecular Formula | C₁₆H₁₁BrN₂O | [1] |
| Molecular Weight | 327.18 g/mol | [1] |
| Appearance | Off-white needles or colorless prisms | [2] |
| Melting Point | 140-147 °C | [2] |
| Boiling Point | 483.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.42 g/cm³ (Predicted) | [3] |
| Flash Point | 246 °C (Predicted) | [3] |
| XLogP3 | 4.1 | [3] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and bromophenyl rings, a singlet for the pyrazole proton, and a distinct singlet for the aldehydic proton, typically downfield. For similar pyrazole-4-carbaldehyde structures, the aldehydic proton appears around δ 9.4 ppm, and the pyrazole ring proton resonates as a singlet around δ 8.2 ppm. The aromatic protons will appear as multiplets in the δ 7.2–7.8 ppm region.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, and the carbons of the pyrazole, phenyl, and bromophenyl rings.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the aldehyde, typically in the region of 1650-1700 cm⁻¹, and C=N stretching of the pyrazole ring. Aromatic C-H stretching vibrations are also expected. For related compounds, aldehydic C=O stretching is observed around 1756 cm⁻¹ and pyrazole C=N stretching around 1605 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (327.18 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. The exact mass is 326.005476 g/mol .[1][5]
Synthesis and Characterization
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][6]
Synthetic Workflow
The synthesis typically involves the reaction of a substituted hydrazone with the Vilsmeier reagent, which is prepared in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃).
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:[6]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, add N,N-dimethylformamide (22.5 ml). Cool the flask in an ice bath. Slowly add phosphoryl chloride (5.6 ml) dropwise to the cold DMF with continuous stirring. Maintain the temperature between 0-5 °C. Stir the mixture for 30 minutes.
-
Reaction with Hydrazone: To the prepared Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol).
-
Reaction Conditions: Stir the resulting mixture at 60 °C (333 K) for 6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into crushed ice. This will result in the formation of a white precipitate.
-
Isolation and Purification: Filter the solid precipitate, wash it with water, and then dry it. Purify the crude product by column chromatography using chloroform as the eluent.
-
Crystallization: Recrystallize the purified product from a chloroform solution by slow evaporation to yield colorless prisms.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore with diverse biological activities. This compound serves as a valuable intermediate for the synthesis of derivatives with potential anti-inflammatory and anticancer properties.
Anti-inflammatory Potential
Pyrazole derivatives have been extensively investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The structural similarities of some pyrazole-containing compounds to known COX-2 inhibitors like Celecoxib highlight their therapeutic promise. Derivatives of this compound are being explored as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[6]
Anticancer Potential
The pyrazole nucleus is a prominent feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of pyrazole derivatives.
Derivatives of pyrazole have shown potent cytotoxic activity against various cancer cell lines. For instance, certain pyrazole derivatives have exhibited significant activity against melanoma (SK-MEL-2), breast cancer (MDA-MB-231, MCF-7), leukemia (K-562), and cervical cancer (HeLa) cell lines, with some compounds showing IC₅₀ values in the micromolar range.[7] Although specific IC₅₀ values for this compound are not widely reported, a structurally related derivative, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, was found to be inactive in an anticancer screening, suggesting that substitutions on the pyrazole scaffold are critical for activity.[3]
Experimental Workflows for Biological Evaluation
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]
Kinase Inhibition Assay
Kinase inhibition assays are essential for determining the potency and selectivity of compounds against specific kinase targets.
Workflow:
Caption: General workflow for a kinase inhibition assay.
A variety of assay formats can be employed, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., Kinase-Glo®). The choice of assay depends on the specific kinase and available resources.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side-shields.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
-
Toxicology: While a comprehensive toxicological profile is not available, pyrazole derivatives can be harmful if swallowed or in contact with skin, and may cause eye and respiratory irritation. Some pyrazole derivatives may have long-lasting harmful effects on aquatic life.[9][10] Always consult the material safety data sheet (MSDS) from the supplier for the most up-to-date and detailed safety information.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its carbaldehyde group make it an attractive starting material for the generation of diverse chemical libraries. The established biological potential of the pyrazole scaffold in anti-inflammatory and anticancer applications provides a strong rationale for the continued exploration of derivatives of this compound. This technical guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the potential of this compound for the discovery of novel and effective therapeutic agents.
References
- 1. This compound | C16H11BrN2O | CID 876753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. merckmillipore.com [merckmillipore.com]
Molecular weight and formula of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Characterized by a pyrazole core substituted with a bromophenyl group, a phenyl group, and a carbaldehyde functional group, this molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel anti-inflammatory, analgesic, and anti-cancer drugs.[1][3][4] Its aldehyde group allows for diverse chemical modifications, making it a valuable building block for creating a wide array of derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for its application in experimental settings, ensuring accurate and reproducible results.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₁BrN₂O | [1][5][6] |
| Molecular Weight | 327.18 g/mol | [1][5][7] |
| IUPAC Name | 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde | [6] |
| CAS Number | 36640-41-2 | [6] |
| Melting Point | 140-147°C | [1] |
| Appearance | Off-white needles / Colorless prisms | [1][3] |
| Purity | ≥ 98% (HPLC) | [1] |
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
Vilsmeier-Haack Synthesis Protocol
This protocol is a composite of methodologies described in the literature.[3][5]
1. Preparation of the Vilsmeier Reagent:
-
To a flask containing 22.5 ml of N,N-dimethylformamide (DMF), add 5.6 ml of phosphoryl chloride (POCl₃) dropwise.
-
Maintain the temperature between 273–278 K (0–5 °C) using an ice bath.
-
Stir the mixture continuously for approximately 30 minutes.[3]
2. Reaction with Hydrazone:
-
Add 5 g (17 mmol) of the starting material, 4-Bromoacetophenone phenylhydrazone, to the prepared Vilsmeier reagent.[3]
-
Heat the resulting mixture to 333 K (60 °C) and stir for 6 hours.[3]
3. Quenching and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the crude product into crushed ice, which will result in the formation of a white precipitate.[3]
-
Adjust the pH to 12 using an aqueous saturated sodium carbonate solution.[5]
-
Filter the resulting solid and dry it.
4. Purification:
-
Extract the product with ethyl acetate (three times).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.[5]
-
Purify the final product by column chromatography using chloroform as the eluent or by washing with methanol.[3][5]
-
Recrystallization from a chloroform solution via slow evaporation can yield colorless prisms of the title compound.[3]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and a key biological pathway involving this compound.
Caption: Vilsmeier-Haack reaction workflow for the synthesis.
Biological Activity: Inhibition of Pro-inflammatory Pathways
This compound has been identified as a precursor for inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[5][7] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Caption: Inhibition of mPGES-1 and 5-LO pathways by pyrazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H11BrN2O | CID 876753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Pyrazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the ongoing research and development of novel pyrazole-inspired drugs.
Kinase Inhibition: A Dominant Arena for Pyrazole Compounds
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Pyrazole derivatives have emerged as highly effective kinase inhibitors, targeting various members of the kinome.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
EGFR and VEGFR-2 are receptor tyrosine kinases crucial for tumor growth, proliferation, and angiogenesis. Several pyrazole-containing compounds have demonstrated potent inhibitory activity against these targets.[1]
Quantitative Data: EGFR and VEGFR-2 Inhibition
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Compound 50 | EGFR | 0.09 | In vitro kinase assay | [1] |
| VEGFR-2 | 0.23 | In vitro kinase assay | [1] | |
| HepG2 | 0.71 | MTT Assay | [1] | |
| Pyrazoline 5 | EGFR | - | Target prediction/molecular docking | [2] |
| ERBB2 (HER-2) | - | Target prediction/molecular docking | [2] | |
| Compound 49 | EGFR | 0.26 | In vitro kinase assay | [3] |
| HER-2 | 0.20 | In vitro kinase assay | [3] |
Experimental Protocol: EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Test pyrazole compound (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add:
-
1 µl of the diluted pyrazole compound or vehicle (for controls).
-
2 µl of EGFR enzyme solution.
-
2 µl of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: VEGFR-2
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole compounds.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells. Pyrazole derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2.
Quantitative Data: CDK Inhibition
| Compound | Target | IC50 (nM) | KD (nM) | Cell Line/Assay Condition | Reference | |---|---|---|---|---| | Compound 24 | CDK2 | 25 | - | In vitro kinase assay |[3] | | AT7518 | CDK2 | 24 | - | In vitro kinase assay |[4] | | | CDK5 | 23 | - | In vitro kinase assay |[4] | | Compound 1a' | Haspin | - | - | In vitro kinase assay |[5] | | Compound 1b | Haspin | 57 | - | In vitro kinase assay |[5] | | Compound 1c | Haspin | 66 | - | In vitro kinase assay |[5] | | Compound 2c | Haspin | 62 | - | In vitro kinase assay |[5] | | Lead Compound 1 | CDK2 | - | 4.6 | Kinase binding assay |[6] | | | CDK5 | - | 27.6 | Kinase binding assay |[6] |
Signaling Pathway: CDK2/Cyclin E in G1/S Transition
Caption: CDK2/Cyclin E signaling at the G1/S checkpoint and its inhibition.
Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. These compounds alleviate inflammation by blocking the synthesis of prostaglandins.
Quantitative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | |---|---|---|---| | Celecoxib | COX-2 | 0.04 | >700 |[4] | | Compound 335 | COX-2 | 1.5 | 64 |[7] | | Compound 181 | COX-2 | 0.74 | - |[3] | | Compound 6k | - | ED50 = 0.8575 mmol/kg | - |[8] |
Signaling Pathway: Prostaglandin Synthesis
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole-based COX-2 inhibitors.
Neuroprotective and Neuromodulatory Effects
Pyrazole-containing compounds have shown promise in the treatment of neurodegenerative disorders by targeting key enzymes involved in neurotransmitter metabolism and signaling.
Monoamine Oxidase (MAO) Inhibition
MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.
Quantitative Data: MAO Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference | |---|---|---|---| | EH7 | MAO-B | 0.063 | >133 |[9] | | (R)-P4 | MAO-A | - | - |[10] | | | MAO-B | 0.38 | - |[10] |
Experimental Protocol: MAO-A and MAO-B Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test pyrazole compound
-
Amplex® Red reagent
-
Horseradish peroxidase
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the pyrazole compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme (A or B), assay buffer, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Add the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the reaction.
-
Signal Detection: Add the Amplex® Red/HRP solution. The H2O2 produced by the MAO reaction reacts to produce the fluorescent product, resorufin.
-
Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Certain pyrazoline derivatives have demonstrated potent AChE inhibitory activity.
Quantitative Data: AChE Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Compound 2l | AChE | 0.040 | [11] |
| Compound 2j | AChE | 0.062 | [11] |
| Compound 2a | AChE | 0.107 | [11] |
| Compound 2g | AChE | 0.122 | [11] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test pyrazole compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test pyrazole compound at different concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate ATCI to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value.
Disruption of Microtubule Dynamics
Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Pyrazole derivatives that inhibit tubulin polymerization can induce cell cycle arrest and apoptosis, making them attractive anticancer agents.
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Compound 6 | 0.06–0.25 | In vitro anticancer activity | [1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test pyrazole compound
-
Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a solution of tubulin in polymerization buffer with GTP.
-
Compound Addition: In a pre-warmed 96-well plate, add the test pyrazole compound at various concentrations.
-
Reaction Initiation: Add the cold tubulin solution to the wells.
-
Polymerization Monitoring: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be determined from the resulting curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50%.
Downstream Effects of Tubulin Inhibition
Caption: Downstream cellular consequences of inhibiting tubulin polymerization.
Experimental and Drug Discovery Workflows
The identification and development of novel pyrazole-based therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.
Workflow: Anticancer Drug Discovery
Caption: A generalized workflow for the discovery and preclinical development of pyrazole-based anticancer drugs.
This guide has highlighted the significant potential of pyrazole compounds as therapeutic agents targeting a wide range of biological molecules. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of pyrazole-based medicines.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Conformational Landscape of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry and dihedral angles of the promising synthetic compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Understanding the three-dimensional structure of this molecule is paramount for rational drug design and the development of novel therapeutics, as its conformation directly influences its interaction with biological targets. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway.
Molecular Geometry and Dihedral Angles
The spatial arrangement of the phenyl and bromophenyl substituents relative to the central pyrazole ring in this compound is a critical determinant of its overall shape and electronic properties. X-ray crystallographic studies have revealed that the molecule is not planar, with significant twisting of the aromatic rings out of the plane of the pyrazole core.
Two distinct crystallographic studies have been reported, revealing polymorphism in the solid state. One study identified a monoclinic crystal system, while another reported a triclinic system with two independent molecules in the asymmetric unit, leading to slight conformational differences.
In the monoclinic form, the phenyl ring and the 4-bromophenyl ring are twisted out of the mean plane of the pyrazole ring, forming dihedral angles of 13.70(10)° and 36.48(10)°, respectively[1][2]. The carbaldehyde group is also slightly twisted out of the pyrazole plane, with a C—C—C—O torsion angle of 7.9(3)°[1][2].
The triclinic form presents two unique molecular conformations within the asymmetric unit. For the first molecule, the 4-bromobenzene ring and the phenyl ring form dihedral angles of 26.0(2)° and 19.7(5)°, respectively, with the pyrazole ring[3][4][5]. In the second molecule, these dihedral angles are 39.9(7)° and 7.3(0)°[3][4][5]. These variations highlight the conformational flexibility of the molecule, which can have significant implications for its biological activity.
Data Presentation
The crystallographic data from the two reported polymorphs are summarized in the tables below for clear comparison.
Table 1: Dihedral Angles of this compound
| Crystal System | Dihedral Angle (Pyrazole vs. Phenyl Ring) | Dihedral Angle (Pyrazole vs. 4-Bromophenyl Ring) | Torsion Angle (C-C-C=O) | Reference |
| Monoclinic | 13.70(10)° | 36.48(10)° | 7.9(3)° | [1][2] |
| Triclinic (Molecule 1) | 19.7(5)° | 26.0(2)° | - | [3][4][5] |
| Triclinic (Molecule 2) | 7.3(0)° | 39.9(7)° | - | [3][4][5] |
Table 2: Crystal Data for this compound
| Parameter | Monoclinic | Triclinic |
| Formula | C₁₆H₁₁BrN₂O | C₁₆H₁₁BrN₂O |
| Molecular Weight | 327.18 | 327.18 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 17.7233(4) | 9.6716(8) |
| b (Å) | 3.8630(1) | 11.4617(9) |
| c (Å) | 20.4224(5) | 13.8257(10) |
| α (°) | 90 | 113.497(5) |
| β (°) | 110.137(3) | 92.753(6) |
| γ (°) | 90 | 93.753(6) |
| Volume (ų) | 1312.75(6) | 1397.91(19) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 298 |
| Reference | [1][2] | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of this compound are provided below.
Synthesis Protocol 1 (Vilsmeier-Haack Reaction)
This method was employed to produce the triclinic crystalline form.
-
Preparation of the Vilsmeier Reagent: Phosphoryl chloride (4.16 ml, 44.7 mmol) was added dropwise to an ice-cooled solution of 7 ml of dimethylformamide (DMF). The mixture was stirred for 30 minutes at 273 K[4].
-
Addition of Hydrazone: (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol), dissolved in 10 ml of DMF, was slowly added to the Vilsmeier reagent[4].
-
Reaction and Work-up: The reaction mixture was heated to 343 K and stirred for 4 hours. After cooling to 273 K, the reaction was quenched with water and the pH was adjusted to 12 with a saturated aqueous sodium carbonate solution[4].
-
Purification: The product was extracted with ethyl acetate (3x), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product was purified by washing with methanol[4].
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution at room temperature[4].
Synthesis Protocol 2
This procedure yielded the monoclinic crystal form.
-
Preparation of the Vilsmeier Reagent: Phosphoryl chloride (5.6 ml) was added dropwise to cold N,N-dimethylformamide (22.5 ml) with continuous stirring at 273–278 K for approximately 30 minutes[1].
-
Addition of Hydrazone: 4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) was added to the reaction mixture[1].
-
Reaction and Work-up: The mixture was stirred at 333 K for 6 hours and then cooled to room temperature. The crude product was poured into crushed ice, resulting in a white precipitate[1].
-
Purification: The solid was filtered, dried, and purified by column chromatography using chloroform[1].
-
Crystallization: Colorless prismatic crystals were obtained by slow evaporation of a chloroform solution[1].
Single-Crystal X-ray Diffraction
For both polymorphs, single-crystal X-ray diffraction data were collected on a diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were placed in calculated positions and refined using a riding model[1][4].
Mandatory Visualization
The following diagrams illustrate the molecular structure and the generalized experimental workflow.
Caption: Molecular structure of this compound highlighting the key dihedral angles.
Caption: Generalized experimental workflow for the synthesis and characterization of the title compound.
References
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Semantic Scholar [semanticscholar.org]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Supramolecular Structure and Crystal Packing of Pyrazole Compounds
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pharmacological efficacy of these compounds is not solely dependent on their molecular structure but is profoundly influenced by their three-dimensional arrangement in the solid state. This guide provides an in-depth exploration of the supramolecular chemistry of pyrazole derivatives, focusing on the non-covalent interactions that govern their crystal packing. We will dissect the hierarchy of interactions, from dominant hydrogen bonds to subtler π-stacking and σ-hole interactions, and examine the resulting supramolecular motifs. Furthermore, this document details the definitive experimental and computational methodologies, including single-crystal X-ray diffraction and Hirshfeld surface analysis, used to elucidate and quantify these structures. For researchers in materials science and drug development, a commanding grasp of these principles is paramount for rational crystal engineering—the targeted design of crystalline materials with optimized properties such as solubility, stability, and bioavailability.
Introduction: The Pyrazole Scaffold in Supramolecular Chemistry
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic and structural character, making the pyrazole ring an exceptional building block in supramolecular chemistry and crystal engineering.[3][4][5] The significance of studying the solid-state structure of these compounds cannot be overstated, particularly in the pharmaceutical industry. The specific packing of molecules in a crystal, known as polymorphism, can dramatically alter a drug's physicochemical properties, impacting its therapeutic performance.[6]
The pyrazole ring's ability to form diverse and predictable supramolecular structures stems from three key features:
-
Hydrogen Bonding Capability : The ring contains both a pyrrole-like N-H group, which acts as a hydrogen bond donor, and a pyridine-like nitrogen atom, which is a hydrogen bond acceptor.[7][8]
-
Aromaticity : The planar, aromatic nature of the ring facilitates stabilizing π-π stacking interactions.[9]
-
Tunability : The carbon atoms at positions 3, 4, and 5 can be readily functionalized, allowing for the precise tuning of the molecule's steric and electronic properties to direct the desired crystal packing.[10][11]
This guide will systematically explore how these features are leveraged to build complex, ordered solid-state architectures.
Dominant Non-Covalent Interactions in Pyrazole Crystals
The assembly of pyrazole molecules into a crystal lattice is a hierarchical process directed by a combination of non-covalent interactions.[12][13] While hydrogen bonding is often the primary directional force, a complete understanding requires consideration of weaker but cumulatively significant interactions.
Hydrogen Bonding: The Primary Structure-Directing Interaction
The dual hydrogen-bond donor-acceptor character of the 1H-pyrazole moiety makes hydrogen bonding the most influential force in its crystal packing.[7] These interactions are strong, directional, and lead to the formation of robust and predictable supramolecular synthons. The most prevalent hydrogen bonds observed in pyrazole crystal structures include:
-
N-H···N Bonds : This is the classic interaction between two pyrazole molecules, leading to the formation of discrete oligomers or infinite chains.[14][15]
-
N-H···O and O-H···N Bonds : When substituents containing oxygen atoms (e.g., carboxyl, carbonyl, or hydroxyl groups) are present, strong hydrogen bonds form between the pyrazole N-H and the oxygen acceptor, or between a substituent O-H and the pyrazole's acceptor nitrogen.[2][16]
-
C-H···O/N Bonds : While weaker, these interactions are ubiquitous and play a crucial role in consolidating the packing of the primary hydrogen-bonded motifs.[17][18]
The interplay of these bonds gives rise to a variety of recurring structural motifs, which are discussed in Section 3.0.
π-π Stacking Interactions
The aromatic pyrazole ring frequently engages in π-π stacking interactions, which are critical for stabilizing the crystal lattice, particularly in derivatives featuring other aromatic substituents.[19][20] These interactions arise from a combination of van der Waals forces and electrostatic effects between the electron-rich π-systems.[9] Two primary geometries are observed:
-
Sandwich : Face-to-face stacking of the aromatic rings.
-
Displaced or Offset : Face-to-face stacking where the rings are laterally shifted relative to one another. This is often the most energetically favorable arrangement.[2]
The strength and geometry of these interactions are quantified by parameters such as the inter-centroid distance between rings and the vertical and horizontal displacements (slip angles).[2][21]
Other Significant Interactions (Halogen, Chalcogen, C-H···π)
In the field of crystal engineering, the role of less conventional non-covalent interactions is increasingly appreciated.
-
σ-Hole Interactions : When pyrazoles are substituted with halogens (F, Cl, Br, I) or chalcogens (S, Se), these atoms can act as electrophilic regions (σ-holes) and interact favorably with nucleophiles like nitrogen or oxygen atoms. These "halogen bonds" and "chalcogen bonds" are highly directional and serve as powerful tools for programming crystal structures.[19][22]
-
C-H···π Interactions : These occur when a C-H bond points towards the face of an aromatic π-system, contributing to the overall stability of the three-dimensional network.[2][23]
Common Supramolecular Motifs and Crystal Packing
The directional nature of hydrogen bonding in pyrazoles leads to the formation of several common and predictable supramolecular motifs. The choice of motif is heavily influenced by the steric and electronic properties of the substituents on the pyrazole ring.[10][24]
Common motifs include:
-
Dimers : Two molecules associate via a pair of hydrogen bonds.
-
Trimers and Tetramers : Cyclic arrangements of three or four pyrazole units are also frequently observed, particularly with 4-chloro- and 4-bromo-1H-pyrazoles which form trimers.[24]
-
Catemers : Infinite one-dimensional chains formed by a repeating N-H···N hydrogen bond pattern. This motif is found in the crystal structures of unsubstituted pyrazole and its 4-fluoro and 4-iodo analogs.[14][24]
These primary motifs then self-assemble through weaker forces like π-stacking and C-H···π interactions to form the final 3D crystal lattice.[23][25]
Methodologies for Structural Elucidation and Analysis
A multi-technique approach combining experimental diffraction with computational analysis is essential for a comprehensive understanding of pyrazole supramolecular structures.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of crystalline materials.[1][26] It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting : A suitable single crystal, free of defects, is selected under a polarizing microscope. It is mounted on a goniometer head using cryo-oil.[1]
-
Cryo-Cooling : The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at a temperature between 100 K and 150 K. This is a critical step to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[1][7]
-
Data Collection : The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) in a diffractometer. A series of diffraction images are collected as the crystal is rotated through a range of angles.[1]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction data.[26]
-
Validation and Analysis : The final structural model is validated for geometric and crystallographic consistency. The resulting data, including atomic coordinates, are deposited in a crystallographic database and typically reported in a Crystallographic Information File (CIF).
Table 1: Comparative Crystallographic Data for Example Pyrazole Derivatives
| Parameter | Compound 4[26] | Compound 5a[26] | C13H18N2O2S[20] |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/n | P2₁/c |
| a (Å) | 9.348(2) | 21.54552(17) | 8.6192(9) |
| b (Å) | 9.793(2) | 7.38135(7) | 9.4478(6) |
| c (Å) | 16.366(4) | 22.77667(19) | 16.8410(19) |
| β (º) | 87.318(6) | 101.0921(8) | 98.692(9) |
| Z | 4 | 8 | 4 |
Z = number of molecules in the unit cell.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[2][17] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.
-
d_norm Surface : This surface mapping highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of normal length in white, and longer contacts in blue, providing an immediate visual representation of key interactions like hydrogen bonds.[22]
-
2D Fingerprint Plots : These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each interaction type (e.g., H···H, O···H, C···H, etc.) to the total Hirshfeld surface area.[17]
Experimental Protocol: Hirshfeld Surface Analysis
-
Input Data : A refined crystallographic information file (CIF) from SC-XRD is required as input.
-
Surface Generation : Using software like CrystalExplorer, the Hirshfeld surface for the molecule of interest is calculated based on the crystal structure data.
-
Mapping and Plotting : The surface is mapped with properties like d_norm, shape index, or curvedness. Concurrently, 2D fingerprint plots are generated.
-
Quantitative Analysis : The fingerprint plots are deconstructed to calculate the percentage contribution of each specific atom-pair contact, allowing for a quantitative comparison of the packing forces between different crystal structures.[17][20]
Table 2: Example Hirshfeld Contact Percentages for Pyrazole Derivatives
| Contact Type | 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid[17] | 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole[20] |
| H···H | 41.5% | 60.5% |
| O···H / H···O | 22.4% | 20.4% |
| C···H / H···C | 13.1% | 10.7% |
| N···H / H···N | 8.7% | 6.5% |
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations complement experimental data by providing insight into the energetics of the observed interactions.[19] DFT can be used to:
-
Calculate the interaction energies between molecular pairs to quantify the strength of hydrogen bonds and π-stacking.[27]
-
Optimize molecular geometries in the gas phase for comparison with solid-state structures.[28]
-
Predict the relative stability of different potential polymorphs or supramolecular motifs.[10]
Crystal Engineering: The Role of Substituents
The principles of supramolecular chemistry allow for the rational design of crystal structures, a practice known as crystal engineering. By strategically choosing substituents, researchers can control the intermolecular interactions and guide the assembly towards a desired packing motif.[19]
A compelling example is the series of 4-halogenated-1H-pyrazoles.[24]
-
4-Chloro- and 4-Bromo-1H-pyrazole : These compounds are isostructural and form cyclic trimers held together by N-H···N hydrogen bonds.
-
4-Fluoro- and 4-Iodo-1H-pyrazole : In contrast, these analogs form infinite catemeric chains .
This structural divergence highlights the subtle yet powerful influence of the substituent. The different electronegativity and size of the halogen atoms modulate the electronic properties of the pyrazole ring and introduce competing interactions (like halogen bonding), ultimately tipping the energetic balance in favor of a different supramolecular motif.[24] Understanding these substituent effects is crucial for scientists aiming to overcome challenges like poor aqueous solubility, which can sometimes be attributed to excessively strong crystal packing forces.[6]
Conclusion and Future Outlook
The crystal packing of pyrazole compounds is governed by a sophisticated interplay of non-covalent interactions, with hydrogen bonding acting as the primary directional force and π-stacking, σ-hole, and other weak interactions providing additional stabilization. The resulting supramolecular architectures, ranging from simple dimers to complex 3D networks, are highly dependent on the nature of substituents on the pyrazole ring.
The robust analytical toolkit, led by single-crystal X-ray diffraction and augmented by Hirshfeld surface analysis and DFT calculations, provides researchers with unprecedented insight into these solid-state structures. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and advanced materials.
Looking ahead, the integration of advanced computational modeling, including machine learning and artificial intelligence, with high-throughput experimental screening promises to accelerate the discovery and design of pyrazole-based crystalline materials with precisely tailored properties, paving the way for next-generation therapeutics and functional materials.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]
- 19. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
Methodological & Application
The Pivotal Role of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Modern Pharmaceutical Synthesis
Introduction: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Its prevalence in blockbuster drugs like Celecoxib (a COX-2 inhibitor) underscores the scaffold's importance in drug design.[3][4] Within this privileged class of heterocycles, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde emerges as a highly versatile and valuable intermediate. Its strategic placement of functional groups—the reactive carbaldehyde, the synthetically malleable bromophenyl moiety, and the stable phenyl-pyrazole core—offers a rich platform for molecular elaboration and the generation of diverse compound libraries for drug discovery.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, mechanistic underpinnings, and its application as a key building block in the synthesis of potential pharmaceutical agents. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the scientific rationale behind the experimental choices.
Part 1: Synthesis of the Core Intermediate via Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][5][6] This reaction accomplishes a one-pot cyclization and formylation of a suitable hydrazone precursor. The process begins with the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a tertiary amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This reagent then acts upon an electron-rich substrate, in this case, the phenylhydrazone of 4-bromoacetophenone, to drive the formation of the pyrazole ring and introduce the formyl group at the C4 position.[7]
Mechanistic Rationale
The reaction proceeds through several key steps. First, POCl₃ activates the DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion). The hydrazone precursor, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine, then attacks this reagent. A subsequent intramolecular cyclization, followed by elimination and hydrolysis during the aqueous workup, yields the final pyrazole-4-carbaldehyde product. The C4 position of the nascent pyrazole ring is preferentially formylated due to its high electron density, a characteristic feature of the pyrazole system.[8]
Figure 1: Conceptual workflow of the Vilsmeier-Haack synthesis.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[2][5]
Materials:
-
4-Bromoacetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Methanol
-
Ice bath
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (e.g., 22.5 mL). Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (e.g., 5.6 mL) dropwise to the cold DMF with continuous stirring over 30 minutes. Maintain the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (e.g., 5 g, 17 mmol) portion-wise or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Maintain stirring at this temperature for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice. This will cause the product to precipitate.
-
Neutralization and Extraction: Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches ~12. A solid precipitate should form. Filter the solid, or if an oily product forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it by washing with cold methanol or by recrystallization from a suitable solvent like chloroform or an ethanol/benzene mixture to yield the final product as off-white needles or colorless prisms.[5][9]
| Parameter | Value | Rationale |
| Starting Material | 4-Bromoacetophenone phenylhydrazone | Provides the necessary C-N-N backbone for pyrazole formation. |
| Reagents | POCl₃, DMF | Form the Vilsmeier reagent for electrophilic formylation and cyclization. |
| Temperature | 0-5 °C (initial), 60 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent; heating drives the reaction to completion. |
| Reaction Time | 6 hours | Ensures complete conversion of the starting material. |
| Workup | Ice quench, Na₂CO₃ neutralization | Hydrolyzes the reaction intermediate to the aldehyde and neutralizes excess acid. |
| Purification | Methanol wash / Recrystallization | Removes impurities to yield the high-purity intermediate. |
Part 2: Application in Pharmaceutical Synthesis: A Protocol for Anti-Inflammatory Agents
The aldehyde functionality at the C4 position of the pyrazole ring is a prime handle for further synthetic transformations. A common and effective strategy is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[10][11] This reaction creates a new C-C double bond, extending the conjugation and providing a scaffold for creating novel heterocyclic systems with potential anti-inflammatory activity.[3][12]
Rationale for Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for forming α,β-unsaturated systems.[10] In the context of drug discovery, the resulting products can act as Michael acceptors or be further cyclized to generate diverse molecular architectures. For instance, reacting our intermediate with an active methylene compound like 2-cyanoacetamide can lead to the formation of cyanopyridone derivatives, which have shown potent anti-inflammatory properties.[3]
Figure 2: Synthetic application via Knoevenagel condensation.
Exemplary Protocol: Synthesis of a Pyridone-Fused Pyrazole Derivative
This protocol illustrates the conversion of the intermediate into a more complex heterocyclic system with potential anti-inflammatory activity, based on similar transformations reported in the literature.[3]
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol, absolute
-
Reflux condenser, magnetic stirrer, round-bottom flask
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-cyanoacetamide (1.1 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction for 4-6 hours by TLC until the starting aldehyde is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
This reaction yields a 2-amino-6-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-4-oxo-4,5-dihydropyridine-3-carbonitrile derivative (or a tautomeric form), a class of compounds that has been investigated for anti-inflammatory and other biological activities. The introduction of the pyridone ring significantly alters the molecule's polarity, size, and hydrogen bonding capabilities, which are key determinants of its pharmacological profile.
Conclusion
This compound is a testament to the power of heterocyclic intermediates in pharmaceutical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction, combined with the reactivity of its aldehyde group, provides a reliable and versatile entry point to a vast chemical space of potential drug candidates. The protocols and rationale presented here offer a solid foundation for researchers to synthesize this key intermediate and leverage its potential in the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. The continued exploration of derivatives from this scaffold promises to yield new molecules with enhanced efficacy and improved safety profiles.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole carbaldehyes as antiinflammatory agents-synthesis and in vitro membrane stabilization method [openabstract.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Schiff Base Derivatives of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff base derivatives synthesized from 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The protocols outlined below are intended to serve as a guide for the preparation and evaluation of these compounds for various biological activities.
Introduction
Schiff bases derived from pyrazole scaffolds are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The pyrazole nucleus is a key pharmacophore in numerous clinically used drugs. The formation of an azomethine group (-CH=N-) through the condensation of a primary amine with an aldehyde, such as this compound, results in Schiff base derivatives with a wide spectrum of biological activities, including antimicrobial and anticancer effects. These compounds are of particular interest for the development of novel therapeutic agents.
Synthesis of the Starting Material: this compound
The precursor aldehyde can be synthesized via the Vilsmeier-Haack reaction.[1]
Experimental Protocol: Synthesis of this compound
-
To a cold (0-5 °C) solution of N,N-dimethylformamide (DMF, 22.5 mL), add phosphoryl chloride (POCl3, 5.6 mL) dropwise with continuous stirring over a period of 30 minutes.
-
To this Vilsmeier-Haack reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
A white precipitate will form. Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography using chloroform as the eluent to yield the desired product.
General Synthesis of Schiff Base Derivatives
The Schiff base derivatives are synthesized by the condensation reaction of this compound with various primary amines.[2][3]
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolve this compound (1 mmol) in 30 mL of ethanol.
-
To this solution, add the desired primary amine (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 7-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
References
Application Notes and Protocols: Aldimine Derivatives of Pyrazole-4-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of aldimine derivatives of pyrazole-4-carboxaldehyde. These compounds, also known as pyrazole-based Schiff bases, are a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug discovery and development.
Introduction
Pyrazole and its derivatives are considered "biologically privileged" scaffolds in medicinal chemistry due to their diverse pharmacological properties.[1] The introduction of an aldimine (or azomethine, -CH=N-) linkage at the 4-position of the pyrazole ring gives rise to derivatives with enhanced biological potential. These compounds have demonstrated significant antimicrobial, anticancer, anti-inflammatory, analgesic, and anxiolytic activities.[2][3][4] The synthesis of these derivatives is often straightforward, typically involving the condensation of a pyrazole-4-carboxaldehyde precursor with a primary amine.
Synthesis Protocols
The synthesis of aldimine derivatives of pyrazole-4-carboxaldehyde is generally a two-step process:
-
Synthesis of the pyrazole-4-carboxaldehyde core.
-
Condensation with a primary amine to form the aldimine.
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds.[2][4][5][6]
Materials:
-
Substituted acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (2 ml) to ice-cold N,N-dimethylformamide (10 ml) with constant stirring.
-
To this reagent, add the substituted acetophenone phenylhydrazone (0.005 mol) portion-wise, ensuring the temperature is maintained below 5°C.[6]
-
After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.[6]
-
The solid product that precipitates is collected by filtration, washed thoroughly with cold water, and dried.[6]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
Protocol 2: Synthesis of Aldimine Derivatives
The final step involves the condensation of the synthesized pyrazole-4-carboxaldehyde with a primary amine.
Materials:
-
3-Aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde (0.5 mmol)[2]
-
Substituted aniline or another primary amine (0.5 mmol)[2]
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 3-aryl-1-phenyl-1H-pyrazole-4-carboxaldehyde (0.5 mmol) in hot ethanol in a round-bottom flask.[2]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.2 mL) to the solution.[2]
-
Add the substituted aniline (0.5 mmol) to the reaction mixture.[2]
-
Reflux the reaction mixture for approximately 7 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.[2]
-
The precipitated aldimine derivative is collected by filtration and recrystallized from a suitable solvent to yield the pure product.[2]
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. The formation of the aldimine is confirmed by the appearance of a C=N stretching band, typically in the range of 1605-1681 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. The proton of the aldimine group (-CH=N-) typically appears as a singlet in the ¹H NMR spectrum around 8.67 ppm.[8] The carbon of the pyrazole ring and the aldimine linkage can be identified in the ¹³C NMR spectrum.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[8][10]
Applications and Biological Activities
Aldimine derivatives of pyrazole-4-carboxaldehyde have been extensively studied for a variety of biological applications.
Antimicrobial Activity
These compounds have shown significant potential as antibacterial and antifungal agents.[10][11][12] The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various bacterial and fungal strains.
Table 1: Summary of Antimicrobial Activity of Selected Pyrazole Aldimine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| ANS-1 | E. coli | 200 | - | [8] |
| S. epidermidis | 100 | - | [8] | |
| S. aureus | 62.5 | - | [8] | |
| ANS-2 | E. coli | 500 | - | [8] |
| S. epidermidis | 250 | - | [8] | |
| S. aureus | 150 | - | [8] | |
| ANS-3 | E. coli | 65.2 | - | [8] |
| S. epidermidis | 100 | - | [8] | |
| S. aureus | 62.5 | - | [8] | |
| ANS-4 | E. coli | 125 | - | [8] |
| S. epidermidis | 500 | - | [8] | |
| S. aureus | 250 | - | [8] | |
| ANS-5 | E. coli | 100 | - | [8] |
| S. epidermidis | 100 | - | [8] | |
| S. aureus | 62.5 | - | [8] | |
| Compound 5i | Gram-positive pathogens | - | Potent activity | [9] |
| Compound 5k | Gram-negative strains | - | Potent activity | [9] |
| Compounds 5a, 5i, 5j | Fungal strains | - | Potent activity | [9] |
Anticancer Activity
Several pyrazole-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[13] The anticancer potential is typically assessed by determining the half-maximal inhibitory concentration (IC₅₀) values.
Table 2: Summary of Anticancer Activity of Selected Pyrazole Aldimine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Complexes of Pyridine-Pyrazole Schiff bases | Various cancer cell lines | 6.72 - 16.87 | [13] |
| Cisplatin (Reference) | - | 32.38 | [13] |
| Pyrazole-based Schiff base 5d | A549 | 48.61 ± 0.14 | [14] |
| Pyrazole-based Schiff base 5e | A549 | 47.74 ± 0.20 | [14] |
| Pyrazole-based Schiff base 7a | A549 | 49.40 ± 0.18 | [14] |
| Pyrazole-based Schiff base 5e | Caco-2 | 40.99 ± 0.20 | [14] |
| pyrazole-based Schiff base 7a | Caco-2 | 42.42 ± 0.18 | [14] |
| Doxorubicin (Reference) | Caco-2 | 54.94 ± 0.16 | [14] |
Other Biological Activities
-
Analgesic and Anxiolytic Activities: Certain aldimine derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde have shown promising analgesic and anxiolytic properties in mouse models.[2]
-
Anti-inflammatory Activity: Pyrazole-based Schiff bases have been investigated for their anti-inflammatory potential, with some compounds showing significant inhibition of protein denaturation.[14]
-
Antioxidant and Anti-diabetic Activities: Some derivatives have exhibited notable antioxidant and anti-diabetic (α-amylase inhibition) activities.[15]
Visualized Workflows
General Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole aldimine derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of pyrazole aldimine derivatives.
Conclusion
Aldimine derivatives of pyrazole-4-carboxaldehyde represent a versatile and promising class of compounds for drug discovery. The straightforward synthesis and the potential for diverse biological activities make them attractive targets for further investigation and development by researchers in medicinal chemistry and pharmacology. The protocols and data presented herein provide a foundation for the synthesis and evaluation of novel derivatives in this chemical space.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jpsionline.com [jpsionline.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. chemmethod.com [chemmethod.com]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Preclinical Development of Anti-inflammatory and Analgesic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of pain and inflammation remains a significant challenge in medicine. While existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and opioids are mainstays, their utility is often limited by efficacy issues and serious adverse effects, such as gastrointestinal complications for NSAIDs and the risk of addiction and tolerance for opioids.[1][2] This necessitates the development of novel anti-inflammatory and analgesic agents with improved mechanisms of action that offer a better balance between therapeutic benefit and safety.[1]
These application notes provide a guide to the foundational preclinical assays used to identify and characterize new therapeutic candidates. We will explore key molecular pathways that are targets for drug development and provide detailed protocols for essential in vitro and in vivo screening models.
Key Signaling Pathways in Inflammation and Pain
A thorough understanding of the molecular mechanisms underlying inflammation and pain is crucial for targeted drug development. Several key signaling pathways are pivotal in these processes.
The NF-κB Signaling Pathway
Nuclear Factor kappa B (NF-κB) is a primary transcription factor that orchestrates inflammatory responses.[3][4] It regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][5] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[6] Inflammatory stimuli, such as cytokines (TNFα, IL-1) or bacterial lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[5][6][7] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes.[6][7] Consequently, inhibiting the NF-κB pathway is a major strategy for developing anti-inflammatory drugs.[8]
The Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10] There are two main isoforms, COX-1 and COX-2.[11] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[9][10] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses and pain.[9][10] Traditional NSAIDs inhibit both COX-1 and COX-2, which provides pain relief but can lead to gastrointestinal side effects due to the inhibition of COX-1.[12] Selective COX-2 inhibitors were developed to reduce inflammation and pain while minimizing these side effects.[9][12]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
Mitogen-activated protein kinases (MAPKs) are critical intracellular signaling molecules involved in cellular responses to a wide range of external stimuli.[13][14] The three major MAPK families—extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinase (JNK)—play significant roles in pain sensitization and inflammation.[13][15] Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, including transcription factors, leading to the production of pro-inflammatory mediators.[13][15] Inhibition of MAPK pathways has been shown to reduce both inflammatory and neuropathic pain in animal models, making them attractive targets for new therapies.[13][15]
Experimental Protocols: In Vitro Screening
In vitro assays are rapid, cost-effective methods for the initial screening of compounds to determine their anti-inflammatory potential.[16]
General Workflow for In Vitro Screening
The typical workflow involves stimulating immune cells to mimic an inflammatory state and then measuring the ability of a test compound to inhibit the production of key inflammatory mediators.
Protocol: Inhibition of NO, PGE₂, and Cytokines in LPS-Stimulated Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[17] Upon stimulation with LPS, these cells produce pro-inflammatory mediators including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6.[17][18]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Test compound (dissolved in DMSO) and standard drug (e.g., Dexamethasone)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well and 24-well tissue culture plates
-
Griess Reagent (for NO measurement)[17]
-
ELISA kits for PGE₂, TNF-α, and IL-6[18]
-
MTT reagent (for cell viability)[17]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays) at a density of 5 x 10⁴ cells/well or 24-well plates (for PGE₂ and cytokine assays) at 2 x 10⁵ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[17]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or standard drug for 1-2 hours. Include a vehicle control (DMSO).[17]
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[17]
-
Incubation: Incubate the plates for 24 hours.[17]
-
Cell Viability (MTT Assay): In a parallel plate, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm to ensure the test compound is not cytotoxic.[17]
-
Nitric Oxide (Griess Assay): Collect 50 µL of supernatant. Add 50 µL of Griess reagent A (1% sulfanilamide) followed by 50 µL of Griess reagent B (0.1% NED). Measure absorbance at 540 nm.[17]
-
PGE₂ and Cytokine Measurement (ELISA): Collect the supernatant from the 24-well plates. Perform ELISA for PGE₂, TNF-α, and IL-6 according to the manufacturer's instructions.[18]
-
Data Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Experimental Protocols: In Vivo Screening
In vivo models are essential for evaluating the efficacy and safety of drug candidates in a whole-organism context.
General Workflow for In Vivo Screening
Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[19][20]
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Indomethacin), and test compound groups.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the vehicle, standard, or test compound orally or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Protocol: Acetic Acid-Induced Writhing (Analgesic)
This model assesses peripheral analgesic activity by inducing visceral pain.[19][21]
-
Animals: Swiss albino mice.
-
Procedure:
-
Divide animals into groups (n=6).
-
Administer the vehicle, standard drug (e.g., Aspirin), or test compound (i.p. or oral).
-
After 30 minutes (i.p.) or 60 minutes (oral), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[22]
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for the next 10-20 minutes.[22]
-
Calculate the percentage protection (analgesia) for each group compared to the vehicle control.
-
Protocol: Hot Plate Test (Analgesic)
This thermal nociception model is effective for evaluating centrally acting analgesics, such as opioids.[19][21][22]
-
Animals: Swiss albino mice.
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (55 ± 0.5°C).[22]
-
Record the reaction time (latency) in seconds for the animal to show signs of discomfort, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the vehicle, standard drug (e.g., Morphine), or test compound.
-
Measure the reaction latency again at various time points (e.g., 30, 60, 90, 120 minutes) post-administration.
-
Calculate the increase in pain threshold or the Maximum Possible Effect (% MPE).
-
Data Presentation
Quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison between test compounds and standards.
Table 1: Example Data Summary for In Vitro Anti-inflammatory Assays
| Compound | Concentration (µM) | % Inhibition of NO | % Inhibition of PGE₂ | % Inhibition of TNF-α | IC₅₀ (µM) |
|---|---|---|---|---|---|
| Test Compound A | 1 | 15.2 ± 2.1 | 18.5 ± 3.0 | 12.8 ± 2.5 | NO: 22.5 |
| 10 | 45.8 ± 4.5 | 52.1 ± 5.1 | 48.9 ± 4.2 | PGE₂: 9.5 | |
| 50 | 85.3 ± 6.2 | 90.4 ± 5.8 | 88.1 ± 6.5 | TNF-α: 10.2 | |
| Dexamethasone | 0.1 | 25.4 ± 3.3 | 30.1 ± 3.5 | 28.4 ± 3.1 | NO: 0.35 |
| (Standard) | 1 | 78.9 ± 5.9 | 85.2 ± 6.0 | 82.7 ± 5.5 | PGE₂: 0.18 |
| 10 | 95.1 ± 4.1 | 96.8 ± 3.9 | 94.5 ± 4.0 | TNF-α: 0.25 |
Data are presented as mean ± SEM. IC₅₀ values are calculated from concentration-response curves.
Table 2: Example Data Summary for In Vivo Anti-inflammatory and Analgesic Assays
| Model | Compound | Dose (mg/kg) | Measured Effect | % Inhibition / Protection |
|---|---|---|---|---|
| Carrageenan Paw Edema | Test Compound A | 50 | Paw Volume (mL) at 3h: 0.45 ± 0.05 | 52.1% |
| Indomethacin | 10 | Paw Volume (mL) at 3h: 0.38 ± 0.04 | 60.0% | |
| Vehicle Control | - | Paw Volume (mL) at 3h: 0.94 ± 0.08 | 0% | |
| Acetic Acid Writhing | Test Compound A | 50 | # Writhes: 12.5 ± 2.1 | 61.0% |
| Aspirin | 100 | # Writhes: 9.8 ± 1.8 | 69.4% | |
| Vehicle Control | - | # Writhes: 32.1 ± 3.5 | 0% | |
| Hot Plate Test | Test Compound A | 50 | Latency (s) at 60min: 14.8 ± 1.5 | 45.5% MPE* |
| Morphine | 10 | Latency (s) at 60min: 22.5 ± 2.0 | 78.2% MPE* | |
| Vehicle Control | - | Latency (s) at 60min: 6.5 ± 0.8 | 0% MPE* |
*Maximum Possible Effect (% MPE) calculated based on baseline latency and a pre-defined cut-off time.
Novel Therapeutic Targets
While the pathways described above are well-established, research continues to identify novel targets for greater specificity and efficacy.[1][2] These include:
-
Ion Channels: Voltage-gated sodium channels (e.g., NaV1.7, NaV1.8) and transient receptor potential (TRP) channels (e.g., TRPV1, TRPA1) are critical for transmitting pain signals and are promising targets for new analgesics.[1][23][24][25]
-
Nerve Growth Factor (NGF): NGF is a key mediator in inflammatory and chronic pain states.[26] Monoclonal antibodies that sequester NGF, such as Tanezumab, have shown significant analgesic effects in clinical trials.[26]
-
Kinase Inhibitors: Beyond MAPKs, inhibitors targeting other kinases involved in inflammatory signaling are being explored.[1][2]
-
G Protein-Coupled Receptors (GPCRs): Modulating various GPCRs, such as cannabinoid and purinoceptors, offers alternative pathways for pain relief.[1][2]
These emerging targets represent the next wave of therapeutic strategies aimed at providing more effective and safer solutions for patients suffering from pain and inflammatory diseases.
References
- 1. prescouter.com [prescouter.com]
- 2. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. purformhealth.com [purformhealth.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. MAP kinase and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 20. advinus.com [advinus.com]
- 21. benchchem.com [benchchem.com]
- 22. scirp.org [scirp.org]
- 23. What are the new drugs for Chronic Pain? [synapse.patsnap.com]
- 24. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. labiotech.eu [labiotech.eu]
- 26. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Pyrimidine Derivatives as Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of novel pyrimidine derivatives as potential anti-cancer agents. The content includes synthetic protocols, methodologies for key biological assays, and a summary of their activity.
Introduction
The search for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Pyrimidine derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-proliferative activity against various cancer cell lines.[1][2][3][4] This document focuses on a series of newly synthesized pyrimidine-benzimidazol hybrids and 2,4-diaminopyrimidine derivatives, outlining their synthesis and biological evaluation.[3][5] These compounds have been designed to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[6][7][8][9]
Data Presentation: Anti-Cancer Activity of Novel Pyrimidine Derivatives
The anti-proliferative activity of the synthesized pyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2a | Glioblastoma (U87MG) | 8 | RDS 3442 | >50 |
| Breast (MDA-MB-231) | 5 | >50 | ||
| Oral (CAL27) | 7 | >50 | ||
| Colon (HCT116) | 4 | >50 | ||
| 5b | Breast (MCF-7) | 2.03 | 5-Fluorouracil | >50 |
| Gastric (MGC-803) | 3.15 | 28.34 | ||
| Esophageal (EC-9706) | 10.55 | 41.21 | ||
| Liver (SMMC-7721) | 4.87 | 35.45 | ||
| 6b | Breast (MCF-7) | 1.06 | 5-Fluorouracil | >50 |
| Gastric (MGC-803) | 2.89 | 28.34 | ||
| Esophageal (EC-9706) | 12.89 | 41.21 | ||
| Liver (SMMC-7721) | 3.54 | 35.45 | ||
| 9k | Lung (A549) | 2.14 | Palbociclib | - |
| Colon (HCT-116) | 3.59 | Momelotinib | - | |
| Prostate (PC-3) | 5.52 | - | ||
| Breast (MCF-7) | 3.69 | - | ||
| 13f | Lung (A549) | 1.98 | Palbociclib | - |
| Colon (HCT-116) | 2.78 | Momelotinib | - | |
| Prostate (PC-3) | 4.27 | - | ||
| Breast (MCF-7) | 4.01 | - |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Protocol 1: General Synthesis of Pyrimidine-Benzimidazol Hybrids (Compounds 5b & 6b)
This protocol describes a representative synthesis of pyrimidine-benzimidazol hybrids.
Materials:
-
Substituted 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
-
p-hydroxybenzaldehyde
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Potassium iodide
-
Substituted anilines
-
Glacial acetic acid
-
2-chloroacetyl chloride
-
Sodium carbonate (Na2CO3)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Intermediate 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde:
-
To a 50 ml flask, add p-hydroxybenzaldehyde (19.2 mmol), anhydrous potassium carbonate (21.1 mmol), and DMF (30 ml).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (19.2 mmol) and potassium iodide (1.9 mmol) and stir for 2 hours.[10]
-
Add saturated Na2CO3 solution (40 ml) and EtOAc (40 ml).
-
Separate the organic layer, wash with water (3 x 30 ml), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[10]
-
-
Synthesis of Final Pyrimidine-Benzimidazol Hybrids:
-
The specific synthesis of the pyrimidine-benzimidazole hybrids involves further reaction steps not detailed in the provided search results. A generalized approach involves the reaction of the synthesized intermediate with appropriate reagents to form the final hybrid structure.
-
Protocol 2: In Vitro Anti-proliferative Activity using MTT Assay
This protocol details the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12][13]
Materials:
-
Cancer cell lines (e.g., U87MG, MDA-MB-231, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[6][8][9] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for novel anti-cancer therapies.[6][7][9] Some of the synthesized pyrimidine derivatives are designed to inhibit key components of this pathway, such as the Epidermal Growth Factor Receptor (EGFR), which is an upstream activator of the PI3K/Akt pathway.[10][14][15]
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of novel pyrimidine derivatives on EGFR.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel anti-cancer agents is a multi-step process that begins with the design and synthesis of the compounds, followed by comprehensive biological evaluation.
Caption: A generalized experimental workflow for the synthesis and evaluation of novel anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [repository.cam.ac.uk]
- 7. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Material Science
Introduction: A Gateway to Functional Materials
In the dynamic field of material science, the quest for novel organic molecules with tunable electronic and photophysical properties is paramount. Among the diverse heterocyclic scaffolds, pyrazole derivatives have emerged as a privileged class of compounds, demonstrating significant potential in applications ranging from pharmaceuticals to advanced materials.[1] This document provides a detailed guide to the synthesis, characterization, and material science applications of a particularly versatile building block: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .
This compound serves as an exemplary platform for the development of functional materials due to its unique combination of structural features. The pyrazole core, an electron-rich aromatic system, provides a stable and tunable electronic base. The presence of a bromophenyl group offers a site for further functionalization through cross-coupling reactions, while the phenyl group influences the molecule's solubility and packing. Crucially, the carbaldehyde (aldehyde) group at the 4-position is a reactive handle for a myriad of chemical transformations, allowing for the construction of more complex architectures such as Schiff bases, polymers, and metal-organic frameworks.
This guide is intended for researchers and scientists in material science and drug development, offering both foundational knowledge and practical, field-proven protocols to harness the potential of this valuable synthetic intermediate.
Physicochemical Properties and Structural Characteristics
A thorough understanding of a molecule's properties is the bedrock of its application in material science. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁BrN₂O | [2] |
| Molecular Weight | 327.18 g/mol | [2] |
| Appearance | Off-white needles | Chem-Impex |
| Melting Point | 140-147 °C | Chem-Impex |
| CAS Number | 36640-41-2 | [2] |
The three-dimensional structure of this molecule has been elucidated by single-crystal X-ray diffraction, revealing a non-planar conformation.[2][3][4] The phenyl and bromophenyl rings are twisted relative to the central pyrazole ring, which has implications for its electronic and photophysical properties by affecting the extent of π-conjugation.[2][3][4]
Synthesis Protocol: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic substrate. In this case, the reaction proceeds via the cyclization and formylation of a precursor hydrazone.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the title compound.
Detailed Protocol:
Materials:
-
4-Bromoacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium carbonate solution
-
Deionized water
Procedure:
-
Synthesis of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Precursor):
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone.
-
-
Synthesis of this compound:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (e.g., 7 mL) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cold DMF with stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the hydrazone precursor (1 equivalent, e.g., 4.3 g, 14.9 mmol) in a minimal amount of anhydrous DMF (e.g., 10 mL).
-
Add the hydrazone solution dropwise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to 70 °C for 4-6 hours.[2]
-
Cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 12.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
-
Application in Material Science: A Platform for Fluorescent Chemosensors
The aldehyde functionality of this compound is a versatile anchor for the synthesis of Schiff bases, which are well-known for their coordination chemistry and photophysical properties.[5] Schiff bases derived from pyrazole aldehydes have shown significant promise as fluorescent chemosensors for the detection of metal ions.[6] The imine (-C=N-) linkage and the pyrazole ring system can act as a binding site for metal ions, and this interaction can modulate the photoluminescence of the molecule, leading to a "turn-on" or "turn-off" fluorescent response.
Workflow: Synthesis and Application of a Schiff Base Fluorescent Sensor
Caption: From aldehyde to fluorescent sensor.
Protocol: Synthesis of a Schiff Base Derivative for Ion Sensing
This protocol is adapted from the synthesis of similar pyrazole-based Schiff bases.[5]
Materials:
-
This compound
-
o-Aminophenol
-
Methanol
-
Metal salts (e.g., ZnCl₂, CuCl₂, etc.) for testing
Procedure:
-
Synthesis of the Schiff Base:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of o-aminophenol (1 equivalent) in methanol to the flask.
-
Reflux the resulting mixture for 8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Filter the precipitated solid, wash with a cold saturated sodium bisulfite solution, and then with water.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.[5]
-
-
Characterization:
-
Confirm the structure of the synthesized Schiff base using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.[5]
-
-
Fluorescence Sensing Application Protocol:
-
Prepare a stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or chlorides in the same solvent.
-
In a cuvette, place a dilute solution of the Schiff base sensor.
-
Record the fluorescence emission spectrum of the sensor solution.
-
Titrate the sensor solution with aliquots of the metal ion stock solutions.
-
Record the fluorescence spectrum after each addition and equilibration.
-
A significant enhancement ("turn-on") or quenching ("turn-off") of the fluorescence intensity upon the addition of a specific metal ion indicates a sensing event.[7]
-
The selectivity of the sensor can be determined by testing its response to a range of different metal ions.
-
Future Outlook and Broader Applications
The utility of this compound extends far beyond the synthesis of simple Schiff bases. The combination of the pyrazole core, the reactive aldehyde, and the modifiable bromophenyl group makes it a powerful synthon for a variety of advanced materials:
-
Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives are known to be effective charge transport materials and emissive chromophores. The aldehyde can be used to build larger conjugated systems with potential applications in OLEDs.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the imine nitrogen of its Schiff base derivatives can coordinate to metal centers, leading to the formation of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
-
Functional Polymers: The aldehyde group can be used in polymerization reactions to incorporate the pyrazole unit into polymer backbones, creating materials with tailored optical, thermal, and electronic properties.
The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new functional materials with novel and exciting properties.
References
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 7. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives. The primary method described is the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich heterocyclic compounds.[1][2][3]
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development.[1][4] Specifically, this compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications, including as inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[5][6] The Vilsmeier-Haack reaction provides a direct and effective method for introducing a formyl group at the 4-position of the pyrazole ring.[3][7][8][9]
Synthetic Pathway Overview
The general synthetic route involves the reaction of a substituted acetophenone with a phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and formylation in the presence of the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield the desired pyrazole-4-carbaldehyde derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedures described by Elkady et al. and Asiri et al.[5][6][10]
Materials:
-
4-Bromoacetophenone phenylhydrazone
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Chloroform
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
-
Saturated aqueous sodium carbonate solution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under a cold environment (273-278 K), slowly add phosphoryl chloride (5.6 mL) dropwise to N,N-dimethylformamide (22.5 mL) with continuous stirring over 30 minutes.[10]
-
Reaction with Hydrazone: To the prepared Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol).[10]
-
Reaction Conditions: Heat the resulting mixture to 333 K and continue stirring for 6 hours.[10] Alternatively, another protocol suggests heating to 343 K for 4 hours.[5][6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[10] Pour the crude product into crushed ice, which will result in the formation of a white precipitate.[10] Another approach involves quenching with water, adjusting the pH to 12 with a saturated aqueous sodium carbonate solution, and then extracting the product.[5][6]
-
Purification:
-
Method A: Filter the solid precipitate, dry it, and then purify it by column chromatography using chloroform as the eluent. Recrystallize the purified product from a chloroform solution by slow evaporation to yield colorless prisms.[10]
-
Method B: Extract the product with ethyl acetate three times. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum. Purify the resulting product by washing with methanol. Crystals can be obtained by slow evaporation from methanol at room temperature.[5][6][11]
-
Quantitative Data
The following table summarizes the crystallographic data for this compound.
| Parameter | Value (Asiri et al.)[10] | Value (Elkady et al.)[6][11] |
| Formula | C₁₆H₁₁BrN₂O | C₁₆H₁₁BrN₂O |
| Molecular Weight | 327.18 | 327.18 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P1 |
| a (Å) | 17.7233 (4) | 9.6716 (8) |
| b (Å) | 3.8630 (1) | 11.4617 (9) |
| c (Å) | 20.4224 (5) | 13.8257 (10) |
| α (°) | 90 | 113.497 (5) |
| β (°) | 110.137 (3) | 92.753 (6) |
| γ (°) | 90 | 93.753 (6) |
| Volume (ų) | 1312.75 (6) | 1397.91 (19) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 298 |
The following table presents data for various synthesized 3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives.
| Derivative R¹ | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| -OH | C₁₆H₁₂N₂O₂ | 149 | 63 | [12] |
| -Br | C₁₆H₁₁BrN₂O | 159 | 68 | [12] |
| -NO₂ | C₁₆H₁₁N₃O₃ | 165 | 71 | [12] |
| -CH₃ | C₁₇H₁₄N₂O | 97 | 74 | [12] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Enzyme Inhibition Studies of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This particular compound has been identified as a potential inhibitor of two key enzymes in the inflammatory cascade: microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[1] This dual inhibitory activity suggests its potential as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
These application notes provide an overview of the enzymatic pathways targeted by this compound, detailed protocols for synthesizing the compound, and performing enzyme inhibition assays to evaluate its efficacy.
Target Enzymes and Signaling Pathways
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
mPGES-1 is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, fever, and pain. It catalyzes the isomerization of prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into PGE2. Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it specifically targets PGE2 production without affecting the synthesis of other prostanoids that have important physiological functions.
mPGES-1 Signaling Pathway
References
Application Notes and Protocols for Receptor Binding Assays with Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for receptor binding assays involving pyrazole compounds, a class of heterocyclic organic molecules with diverse pharmacological activities. The information is intended to guide researchers in setting up and interpreting assays for pyrazole-based ligands targeting various receptors, including cannabinoid, estrogen, GABA-A, and receptor tyrosine kinases.
Cannabinoid Receptor (CB1 & CB2) Binding Assays
Introduction
Many pyrazole derivatives have been identified as potent modulators of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system and are implicated in a wide range of physiological processes. Radioligand binding assays are fundamental in determining the affinity and selectivity of pyrazole compounds for these receptors.
Quantitative Data: Binding Affinity of Pyrazole Compounds for Cannabinoid Receptors
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| SR141716A (Rimonabant) | CB1 | Competition Binding | Ki | 11.5 | [1] |
| AM251 | CB1 | Competition Binding | Ki | 7.49 | N/A |
| Derivative 30 | hCB1 | Competition Binding | Ki | 5.6 | [2] |
| Compound 26 | hCB1 | Competition Binding | Ki | - | [2] |
| RBN-61 | hCB1 | Competition Binding | Ki | 4300 | [3] |
| RBN-61 | hCB2 | Competition Binding | Ki | 0.57 | [3] |
| Compound 15 | CB2 | Competition Binding | Ki | 4 | [4][5] |
| Compound 10 | CB2 | Competition Binding | Ki | 6 | [4][5] |
| Compound 40 | hCB1 | Radioligand Binding | Ki | 1120 | [6] |
| Compound 40 | hCB2 | Radioligand Binding | Ki | 1630 | [6] |
N/A - Data derived from multiple sources, specific reference not available.
Experimental Protocol: CB1/CB2 Receptor Radioligand Competition Binding Assay
This protocol is adapted for the screening of unlabeled pyrazole compounds for their ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Unlabeled Ligands: Pyrazole test compounds and a known high-affinity unlabeled ligand for determining non-specific binding (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4 (ice-cold).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 3-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of the pyrazole test compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of an unlabeled reference ligand (e.g., 10 µM WIN 55,212-2).
-
50 µL of [³H]-CP-55,940 at a final concentration of approximately 1.5 nM.
-
-
Incubation: Incubate the plate at 30°C for 60-120 minutes with gentle agitation.[3]
-
Filtration: Terminate the incubation by rapid filtration through the PEI-presoaked glass fiber filter mats using a cell harvester. Wash the filters four times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats at 50°C for 30 minutes. Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: Cannabinoid Receptor
Estrogen Receptor (ERα) Binding Assays
Introduction
Certain pyrazole derivatives have been developed as selective estrogen receptor modulators (SERMs), exhibiting high affinity and selectivity for the estrogen receptor alpha (ERα). These compounds are valuable tools for studying estrogen signaling and have therapeutic potential in hormone-responsive cancers. Competitive binding assays are commonly used to determine the binding affinity of these pyrazole-based ligands.
Quantitative Data: Binding Affinity of Pyrazole Compounds for Estrogen Receptors
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Propyl Pyrazole Triol (PPT) | ERα | Competitive Binding | IC₅₀ | ~1 | [7] |
| Propyl Pyrazole Triol (PPT) | ERβ | Competitive Binding | IC₅₀ | ~410 | [7] |
| Methyl-Piperidino-Pyrazole (MPP) | ERα | Antagonist Assay | IC₅₀ | 80 | [8] |
| 2-nitrophenol derivative 5c | ERα | Competitive Binding | RBA | 5.17% | [N/A] |
| 2-nitrophenol derivative 5c | ERβ | Competitive Binding | RBA | 3.27% | [N/A] |
RBA (Relative Binding Affinity) is expressed as a percentage relative to estradiol.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a method to determine the relative binding affinities of pyrazole compounds for the estrogen receptor.[7]
Materials:
-
Receptor Source: Cytosol from the uteri of ovariectomized female rats, or purified human ERα expressed in a suitable system.
-
Radioligand: [³H]-Estradiol ([³H]E₂).
-
Unlabeled Ligands: Pyrazole test compounds and unlabeled estradiol for the standard curve.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol and 10% glycerol.
-
Hydroxylapatite slurry.
-
Wash Buffer.
-
Scintillation fluid.
-
Microcentrifuge tubes.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare the uterine cytosol containing the estrogen receptor.[7]
-
Assay Setup: In microcentrifuge tubes, combine:
-
A constant concentration of [³H]E₂ (typically 0.5-1.0 nM).
-
Increasing concentrations of the unlabeled pyrazole test compound or unlabeled estradiol.
-
The receptor preparation.
-
-
Incubation: Incubate the mixture to allow it to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to adsorb the ligand-receptor complexes. Centrifuge to pellet the hydroxylapatite, and wash the pellet to remove unbound radioligand.
-
Scintillation Counting: Resuspend the pellet in scintillation fluid and measure the amount of bound radioactivity using a scintillation counter.
Data Analysis:
-
Generate a standard curve by plotting the percentage of [³H]E₂ binding against the concentration of unlabeled estradiol.
-
From the competition curves of the pyrazole test compounds, determine their IC₅₀ values.
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
Signaling Pathway: Estrogen Receptor Alpha (Genomic Pathway)
GABA-A Receptor Electrophysiological Assays
Introduction
Pyrazole derivatives can modulate the function of the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. Electrophysiological techniques, such as the two-electrode voltage-clamp using Xenopus laevis oocytes, are powerful methods to characterize the effects of these compounds on receptor function.[9][10]
Quantitative Data: Electrophysiological Effects of Pyrazole Compounds on GABA-A Receptors
| Compound | Receptor Subtype | Effect | Concentration (µM) | Reference |
| 6Bio-R | α1β2γ2L | Potentiation of GABA-evoked Cl⁻ currents | 0.3-30 | [9] |
| 14Bio-R | α1β2γ2L | Potentiation of GABA-evoked Cl⁻ currents | 0.3-30 | [9] |
| NESS 0327 | α1β2γ2L | Antagonist of 6Bio-R effect | 0.3-30 | [9] |
| GP1a | α1β2γ2L | Antagonist of 6Bio-R effect | 0.3-30 | [9] |
| GP2a | α1β2γ2L | Antagonist of 6Bio-R effect | 0.3-30 | [9] |
| Compound 6d | α1β2γ2L | Antagonist of lorazepam potentiation | 1-100 | [10] |
Experimental Protocol: Two-Electrode Voltage-Clamp on Xenopus Oocytes
This protocol describes the method for expressing GABA-A receptors in Xenopus oocytes and recording the effects of pyrazole compounds on GABA-evoked currents.[9][10][11]
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2L).
-
Microinjection setup.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording chamber.
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.
-
GABA solutions.
-
Pyrazole test compound solutions.
Procedure:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.[11]
-
-
Compound Application:
-
Establish a baseline current in ND96 solution.
-
Apply GABA at its EC₅₋₁₀ concentration to evoke a control chloride current.
-
Co-apply the pyrazole test compound with GABA to determine its modulatory effect (potentiation or inhibition).
-
To test for antagonist activity, pre-apply the pyrazole compound before co-application with GABA and a known agonist (e.g., lorazepam).
-
-
Data Acquisition and Analysis:
-
Record the current responses to the different drug applications.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the pyrazole compound.
-
Express the effect of the pyrazole compound as a percentage modulation of the control GABA response.
-
Construct concentration-response curves to determine the EC₅₀ or IC₅₀ of the pyrazole compound.
-
Signaling Pathway: GABA-A Receptor
Receptor Tyrosine Kinase (VEGFR-2) Inhibition Assays
Introduction
Several pyrazole-containing compounds have been developed as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. In vitro kinase assays are essential for determining the inhibitory potency of pyrazole compounds against VEGFR-2.
Quantitative Data: IC₅₀ Values of Pyrazole Derivatives against VEGFR-2
| Compound | Assay Type | Parameter | Value (nM) | Reference |
| Compound 3i | In vitro kinase assay | IC₅₀ | 8.93 | [12] |
| Compound 3a | In vitro kinase assay | IC₅₀ | 38.28 | [12] |
| Sorafenib (Reference) | In vitro kinase assay | IC₅₀ | 30 | [12] |
| Compound 6b | In vitro kinase assay | IC₅₀ | 200 | [13] |
| Compound 5a | In vitro kinase assay | IC₅₀ | 267 | [13] |
| Compound 11 | In vitro kinase assay | IC₅₀ | 190 | [14] |
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
This protocol is based on a commercially available VEGFR-2 kinase assay kit and is suitable for determining the IC₅₀ values of pyrazole inhibitors.
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Kinase Assay Buffer.
-
ATP solution.
-
Substrate: A suitable peptide or protein substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).
-
Pyrazole test compounds.
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay).
-
96-well plates.
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components:
-
Kinase buffer.
-
Pyrazole test compound at various concentrations.
-
VEGFR-2 enzyme.
-
Substrate solution.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
Data Analysis:
-
Subtract the background signal (no enzyme) from all readings.
-
Calculate the percentage of VEGFR-2 inhibition for each concentration of the pyrazole compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow: VEGFR-2 Kinase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniss.it [iris.uniss.it]
- 6. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential modulation of GABA(A) receptor function by aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pyrazole Scaffold Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Pyrazole derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[4][5][6] This structural versatility has led to their incorporation into numerous FDA-approved drugs for treating various diseases, including inflammation, cancer, viral infections, and neurological disorders.[1][3][7] Marketed drugs such as the anti-inflammatory celecoxib, the anticancer agent crizotinib, and the anticoagulant apixaban highlight the therapeutic success of this scaffold.[1][8]
These application notes provide an overview of the synthesis, biological activities, and experimental evaluation of pyrazole derivatives, serving as a template and guide for researchers in the field of drug discovery.
Synthetic Protocols for Pyrazole Scaffolds
The synthesis of pyrazole derivatives has evolved from classical methods to modern, more efficient techniques.[9] The most common approaches involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[1][10]
General Synthetic Workflow
The diagram below illustrates common pathways for synthesizing substituted pyrazole derivatives.
Caption: Common synthetic routes to pyrazole scaffolds.
Protocol 1: Knorr Pyrazole Synthesis via Cyclocondensation
This is the most fundamental method for synthesizing pyrazoles, involving the reaction of a β-diketone with a hydrazine.[11]
Objective: To synthesize 1,3,5-substituted pyrazole derivatives.
Materials:
-
Substituted hydrazine (e.g., Phenylhydrazine)
-
1,3-dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate)[1]
-
Solvent (e.g., Ethanol, Ethylene glycol)[11]
-
Catalyst (optional, e.g., Glacial Acetic Acid, nano-ZnO, Lithium perchlorate)[1][10][11]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
If using a catalyst, add it to the mixture (e.g., a few drops of glacial acetic acid).[10]
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterize the final compound using NMR, IR spectroscopy, and Mass Spectrometry.[8][12]
Protocol 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)
This method involves the cyclocondensation of chalcones with hydrazines, often followed by an oxidation step.[1][13]
Objective: To synthesize 1,3,5-triarylpyrazoles.
Materials:
-
β-arylchalcone (1.0 eq)
-
Hydrazine derivative (e.g., Hydrazine hydrate, Phenylhydrazine) (1.1 eq)
-
Solvent (e.g., Ethanol, DMF)[1]
-
Oxidizing agent (optional, e.g., O2 in DMSO, Bromine)[14]
Procedure:
-
Dissolve the chalcone in a suitable solvent like ethanol.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture for 4-8 hours. This typically forms an intermediate pyrazoline.
-
To obtain the aromatic pyrazole, the pyrazoline intermediate must be oxidized. A simple method is to heat the pyrazoline in DMSO under an oxygen atmosphere.[14]
-
Monitor the reaction by TLC until the pyrazoline is fully converted.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the synthesized pyrazole using analytical techniques.
Biological Applications and Targeted Pathways
Pyrazole derivatives exhibit a vast range of biological activities, making them valuable in treating numerous diseases.[9][15][16]
Key Therapeutic Areas:
-
Anti-inflammatory: Well-known for their significant anti-inflammatory properties, exemplified by COX-2 inhibitors like Celecoxib.[2]
-
Anticancer: A prominent scaffold in modern oncology, particularly as kinase inhibitors.[5][17]
-
Antimicrobial: Show activity against various bacterial and fungal strains, including drug-resistant pathogens.[2][5]
-
Antiviral: Derivatives have shown potential against viruses like Hepatitis C (HCV).[16]
-
Neuroprotective: Investigated for therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's.[7]
-
Other Activities: Includes analgesic, antipyretic, antidepressant, and anti-obesity effects.[1][16]
Signaling Pathway: BRAF/MEK/ERK Pathway Inhibition in Cancer
Many pyrazole-based anticancer drugs are kinase inhibitors.[5] Encorafenib, a trisubstituted pyrazole, is a potent BRAF inhibitor that targets the MAP kinase signaling pathway, which is often hyperactivated in melanoma.[5]
Caption: Inhibition of the BRAF-MEK-ERK pathway by a pyrazole derivative.
Quantitative Data on Biological Activity
The potency of pyrazole derivatives is often quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values against specific targets or cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 59 | HepG2 (Hepatocellular Carcinoma) | 2.0 (IC₅₀) | [17] |
| Cisplatin (Standard) | HepG2 (Hepatocellular Carcinoma) | 5.5 (IC₅₀) | [17] |
| Compound 27 | MCF7 (Breast Cancer) | 16.5 (IC₅₀) | [17] |
| Tamoxifen (Standard) | MCF7 (Breast Cancer) | 23.31 (IC₅₀) | [17] |
| Compound 4a | K562 (Leukemia) | 0.26 (GI₅₀) | [12] |
| Compound 4a | A549 (Lung Cancer) | 0.19 (GI₅₀) | [12] |
| Compound 5b | K562 (Leukemia) | 0.021 (GI₅₀) | [12] |
| Compound 5b | A549 (Lung Cancer) | 0.69 (GI₅₀) |[12] |
Table 2: Enzyme Inhibition by Pyrazole Derivatives
| Compound ID | Target Enzyme | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 333 | Canine COX-2 | 0.09 | [1] |
| Compound 5b | Tubulin Polymerization | 7.30 | [12] |
| Compound 26 | VEGFR-2 Tyrosine Kinase | 34.58 |[17] |
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12]
Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed exponentially growing human tumor cells into 96-well plates at a density of 4,000–5,000 cells per well and allow them to attach overnight in a CO₂ incubator at 37°C.[12]
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (standard drug).
-
Incubation: Incubate the plates for 72 hours under the same conditions.[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the inhibition percentage against the compound concentration.
Protocol 4: In Vitro Antimicrobial Activity (Disc Diffusion Assay)
This method is used to assess the antimicrobial activity of compounds by measuring the zone of inhibition.[18]
Procedure:
-
Prepare Media: Prepare nutrient agar plates for bacterial culture.
-
Inoculation: Seed the agar plates uniformly with a fresh bacterial suspension.
-
Disc Application: Sterilize paper discs and impregnate them with known concentrations of the pyrazole test compounds. Place the discs onto the surface of the seeded agar plates.
-
Controls: Use a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc with the solvent alone as a negative control.[18]
-
Incubation: Incubate the plates at 37°C for 24 hours.[18]
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc. A larger zone indicates higher antimicrobial activity.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth dilution method is typically performed following the initial screening.
Conclusion
The pyrazole scaffold is a highly versatile and pharmacologically significant structure in drug discovery.[1] Its synthetic accessibility and the wide spectrum of biological activities make it a promising template for developing novel therapeutics.[4][9] The protocols and data presented here offer a foundational guide for researchers aiming to synthesize, evaluate, and optimize pyrazole derivatives for various unmet medical needs.[4]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jpsbr.org [jpsbr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Vilsmeier-Haack reaction conditions for pyrazole synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application in pyrazole synthesis?
The Vilsmeier-Haack (V-H) reaction is a versatile method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] In pyrazole chemistry, it is primarily used to synthesize pyrazole-4-carbaldehydes, which are valuable intermediates for the synthesis of various biologically active molecules.[3][4][5] The reaction typically employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][6]
Q2: My Vilsmeier-Haack reaction is not working or giving a low yield. What are the common causes?
Several factors can contribute to a failed or low-yielding Vilsmeier-Haack reaction for pyrazole synthesis. These include:
-
Substrate Reactivity: The electron density of the pyrazole ring is crucial. Pyrazoles with electron-withdrawing groups are less reactive and may require more forcing conditions.[3]
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that anhydrous DMF and fresh POCl₃ are used.[4] The reagent is typically prepared at low temperatures (0–10 °C) before the substrate is added.[2]
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly depending on the substrate. Some reactions proceed at room temperature, while others require heating to 70-120 °C for several hours.[3][7][8]
-
Stoichiometry of Reagents: The ratio of the pyrazole substrate to DMF and POCl₃ can significantly impact the yield. An excess of the Vilsmeier reagent is often necessary.[3]
-
Improper Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde product. This is typically achieved by quenching the reaction mixture with ice and then neutralizing it with a base.[1][2]
Q3: How do I choose the right reaction conditions for my specific pyrazole substrate?
The choice of reaction conditions depends heavily on the substituents present on the pyrazole ring.
-
Electron-rich pyrazoles: These substrates are generally more reactive and can often be formylated under milder conditions (e.g., lower temperatures and shorter reaction times).
-
Electron-deficient pyrazoles: Pyrazoles bearing electron-withdrawing groups, such as chloro or nitro groups, are less reactive and typically require more forcing conditions. This can include higher temperatures, longer reaction times, and a larger excess of the Vilsmeier reagent.[3] For instance, the formylation of some 5-chloro-1,3-disubstituted-1H-pyrazoles was successfully achieved by heating at 120 °C with an excess of DMF and POCl₃.[3]
Q4: Can the Vilsmeier-Haack reaction lead to side products?
Yes, side reactions can occur. One common side reaction is chlorination, especially when using POCl₃. For example, hydroxyl groups on the pyrazole ring or in the substrate can be replaced by chlorine.[3] In some cases, if the reaction is heated for a long time, hydroxymethylation can occur due to the in-situ generation of formaldehyde from DMF.[3]
Q5: Are there alternative, more environmentally friendly methods for pyrazole formylation?
Recent research has explored greener alternatives to conventional Vilsmeier-Haack conditions. These include:
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields.[9]
-
Ultrasonic-assisted synthesis: Sonication is another energy-efficient method that can accelerate the reaction.[9]
-
Alternative Solvents: To avoid the reproductive toxicity associated with DMF, greener solvents like acetonitrile have been successfully used in pyrazole formylation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Substrate is not reactive enough (e.g., contains strong electron-withdrawing groups). | Increase the reaction temperature (e.g., to 120 °C) and use a larger excess of the Vilsmeier reagent (e.g., 5-fold excess of DMF and 2-fold excess of POCl₃).[3] |
| Vilsmeier reagent is not active. | Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent at a low temperature (0-10 °C) immediately before use.[2][4] | |
| Reaction time is too short. | Monitor the reaction by TLC. Increase the reaction time as needed. Some reactions may require up to 24 hours.[7] | |
| Formation of multiple products | Side reactions such as chlorination are occurring. | If your substrate has functional groups susceptible to chlorination (e.g., -OH), consider protecting them before the reaction or using alternative Vilsmeier reagents. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. | |
| Low yield of the desired product | Suboptimal stoichiometry of reagents. | Systematically vary the ratio of the pyrazole substrate to DMF and POCl₃ to find the optimal conditions.[3] |
| Inefficient work-up procedure. | Ensure the reaction mixture is thoroughly quenched on ice and carefully neutralized with a base like sodium bicarbonate or sodium hydroxide solution to a pH of ~7-8 to facilitate the precipitation of the product.[2] | |
| Product is difficult to purify | Presence of unreacted starting material and byproducts. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography for purification. |
Data on Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of various pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, as reported in the literature.
Table 1: Optimization of Vilsmeier-Haack Reaction for 1-methyl-3-propyl-5-chloro-1H-pyrazole [3]
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:2 | 70 | 2 | 0 |
| 2 | 1:2:2 | 120 | 2 | 32 |
| 3 | 1:5:2 | 120 | 2 | 55 |
Table 2: Conventional vs. Microwave-Assisted Synthesis of a Pyrazole-4-carbaldehyde [9]
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | DMF | 60 | 2 h | 65 |
| 2 | Microwave | DMF | 60 | 10 min | 83 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted 5-Chloro-1H-pyrazole-4-carbaldehydes [3]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF while stirring. After the addition is complete, allow the mixture to stir at 0 °C for 10-15 minutes.
-
Reaction: To the pre-formed Vilsmeier reagent, add the 1,3-disubstituted 5-chloro-1H-pyrazole (1 equivalent).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carbaldehyde.
Protocol 2: Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [7]
-
Vilsmeier Reagent Preparation: Under an argon atmosphere, add phosphorus oxychloride (4 equivalents) dropwise to dry dimethylformamide (4 equivalents) at -10 °C. Stir the mixture at this temperature until a viscous, white Vilsmeier reagent is formed.
-
Reaction: Add 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1 equivalent) to the Vilsmeier reagent.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up followed by purification using flash chromatography on silica gel to isolate the target compound.
Visual Guides
Caption: Experimental workflow for pyrazole synthesis via the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. degres.eu [degres.eu]
Technical Support Center: Purification of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from the Vilsmeier-Haack reaction used for its synthesis.[1][2][3] These can include:
-
Unreacted Starting Materials: Such as 4-bromoacetophenone phenylhydrazone.
-
Corresponding Carboxylic Acid: Formed by the oxidation of the aldehyde group, a common issue with aldehydes.[4][5]
-
Byproducts from Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of regioisomers or other unexpected products.
-
Residual Solvents: Such as dimethylformamide (DMF) used in the reaction.[1][6][7]
Q2: My crude product is a stubborn oil and won't solidify. What should I do?
A2: Oiling out is a common problem in crystallization. This typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present that depress the melting point.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or petroleum ether. This can often induce crystallization by removing more soluble impurities.
-
Solvent Selection: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) and then slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow this mixture to stand, which may encourage crystal formation.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Q3: I'm observing significant streaking on my silica gel TLC plate. What's the cause and how can I resolve it?
A3: Streaking of pyrazole derivatives on silica gel is a frequent issue, often due to the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups on the silica surface.[4]
-
Solutions:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a modifier to your eluent. For basic compounds like this pyrazole derivative, triethylamine can neutralize the acidic sites on the silica.[4] Conversely, if you suspect acidic impurities, a small addition of acetic acid may improve peak shape.[4]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography, which can offer better separation for basic compounds.[8] Reverse-phase chromatography (C18 silica) is another excellent option for purifying polar compounds.[4][9]
-
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on solvent selection.
Problem: Difficulty finding a suitable single solvent for recrystallization.
Solution: Employ a mixed-solvent system. This is a highly effective technique when a single ideal solvent cannot be identified.[10]
Detailed Protocol for Mixed-Solvent Recrystallization:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble), such as ethanol or chloroform.[6][10]
-
Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is sparingly soluble), such as water or hexane, until the solution becomes faintly turbid.
-
Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them in a desiccator or vacuum oven.
Recrystallization Solvent Selection Guide
| Solvent/System | Type | Polarity | Recommended For |
| Chloroform | Halogenated | Medium | A documented solvent for obtaining colorless prisms of the target compound.[6] |
| Methanol | Protic | High | Used for washing and obtaining crystals by slow evaporation.[1] |
| Ethanol/Water | Mixed Protic | High | Suitable for polar pyrazole derivatives.[10] |
| Hexane/Ethyl Acetate | Mixed | Low to Medium | A common system for compounds of intermediate polarity.[10] |
Troubleshooting Purification by Column Chromatography
Column chromatography is the go-to method for separating complex mixtures.
Problem: The compound is either not eluting or eluting too quickly from the silica gel column.
Solution: Optimize the mobile phase and consider alternative stationary phases.
Workflow for Column Chromatography Optimization:
References
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole-4-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Experimental Protocol: Silica Gel Column Chromatography of Pyrazole-4-carbaldehyde
This protocol outlines a general procedure for the purification of pyrazole-4-carbaldehyde using silica gel column chromatography. The specific solvent system and parameters may require optimization based on the crude sample's purity and the scale of the purification.
Materials:
-
Crude pyrazole-4-carbaldehyde
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude pyrazole-4-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities. For a related compound, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, an Rf of 0.5 was observed in 20% ethyl acetate/hexane[1].
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Pre-elute the column with the initial mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
Collect fractions and monitor the separation by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure pyrazole-4-carbaldehyde.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of pyrazole-4-carbaldehyde and its derivatives. Note that these values can vary depending on the specific reaction conditions and the nature of the impurities.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for many pyrazole derivatives. |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system. |
| Mobile Phase Ratio | 9:1 to 1:1 (Hexane:Ethyl Acetate) | The optimal ratio depends on the specific pyrazole derivative and impurities. For some substituted pyrazole-4-carbaldehydes, a 4:1 ratio has been used successfully. |
| Rf Value (TLC) | ~0.2 - 0.4 | An ideal Rf range for good separation on a column. A Boc-protected analog showed an Rf of 0.5 in 20% EtOAc/Hexane[1]. |
| Typical Yield | 60-85% | Yields can be influenced by the purity of the crude material and the efficiency of the chromatographic separation. A yield of 71% has been reported for a related Boc-protected pyrazole-4-carbaldehyde after column chromatography[1]. |
| Purity | >95% | Purity is typically assessed by NMR, LC-MS, or other analytical techniques. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography purification of pyrazole-4-carbaldehyde.
Question: My pyrazole-4-carbaldehyde is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.
Answer:
This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Increase Mobile Phase Polarity: Try a more polar solvent system. You can add a small amount of methanol to your ethyl acetate/hexane mixture (e.g., 1-5% methanol).
-
Use a Different Stationary Phase: Consider using a more polar stationary phase like alumina (neutral or basic).
Question: The spots on my TLC plate are streaking or tailing.
Answer:
Streaking or tailing can be caused by several factors:
-
Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Acidic Nature of Silica: Pyrazoles are basic N-heterocycles and can interact strongly with the acidic silanol groups on the silica gel, leading to tailing. To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase.
-
Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing triethylamine to neutralize the acidic sites before packing the column.
-
-
Inappropriate Solvent: The solvent may not be suitable for your compound. Experiment with different solvent systems.
Question: My pyrazole-4-carbaldehyde appears to be decomposing on the column.
Answer:
Aldehydes can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica Gel: As mentioned above, neutralizing the silica gel with triethylamine can prevent acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for purifying acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.
Question: I am having trouble separating my pyrazole-4-carbaldehyde from an impurity with a very similar Rf value.
Answer:
Co-elution of closely related impurities is a common challenge.
-
Optimize the Solvent System: Try very subtle changes in the mobile phase composition. Sometimes a small change in the solvent ratio can significantly improve separation.
-
Use a Different Solvent System: Experiment with a different combination of solvents that have different selectivities. For example, you could try a dichloromethane/methanol system.
-
Gradient Elution: A shallow gradient of the polar solvent can help to resolve compounds with close Rf values.
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
Question: My purified product is a colored oil and won't solidify.
Answer:
Residual solvent or persistent impurities can prevent solidification.
-
High Vacuum: Ensure all solvent is removed by placing the sample under high vacuum for an extended period.
-
Re-purification: If color persists, it may be due to a colored impurity. Consider re-purifying a portion of the material by column chromatography, paying close attention to fraction collection to isolate the pure, colorless product.
-
Trituration: Try dissolving the oil in a minimal amount of a hot solvent in which the product has low solubility at room temperature, and then cool it to induce crystallization.
Visualization
Below is a troubleshooting workflow to guide you through common issues during the column chromatography of pyrazole-4-carbaldehyde.
Caption: Troubleshooting workflow for pyrazole-4-carbaldehyde purification.
References
Technical Support Center: Recrystallization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature, several solvents have been successfully used for the purification of this compound and its analogs. Chloroform and methanol are reported as effective single-solvent systems.[1][2] Specifically, slow evaporation from a chloroform solution has been shown to yield colorless prisms of the target compound.[1] Dichloromethane has also been used for similar pyrazole carbaldehydes.[3]
For a starting point, a solvent screening is recommended. Common solvents used for the recrystallization of pyrazole derivatives, in general, include ethanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective if a suitable single solvent cannot be identified.[4][5]
Q2: What are the expected physical properties of purified this compound?
A2: The purified compound should be a crystalline solid. One report describes the formation of colorless prisms upon successful recrystallization.[1] The melting point of the compound has been reported to be in the range of 140-142 °C.
Q3: How can I improve the yield of my recrystallization?
A3: Low recovery is a common issue in recrystallization. To improve the yield, consider the following:
-
Minimize the amount of hot solvent used: Use only the minimum volume of boiling solvent required to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Ensure slow cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals that can be lost during filtration. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Scrape the flask: Use a spatula to scrape the inside of the flask and the filter paper to recover all the crystalline product.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss. Plan your experimental setup to minimize the number of transfers.
Q4: The recrystallization process is not removing a colored impurity. What should I do?
A4: If a colored impurity persists after recrystallization, it may have similar solubility properties to your target compound. In this case, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by: - Scratching the inner surface of the flask with a glass rod at the meniscus. - Adding a seed crystal of the pure compound. - Cooling the solution in an ice bath. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too rapid. 3. The presence of significant impurities. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. For mixed solvent systems, add more of the "good" solvent. |
| The recrystallization yield is very low. | 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. 4. Incomplete transfer of crystals. | 1. Use the minimum amount of boiling solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 4. Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter to recover residual crystals. |
| The crystals are very fine and difficult to filter. | 1. The solution cooled too quickly. | 1. Re-dissolve the solid in hot solvent and allow it to cool more slowly to encourage the growth of larger crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Chloroform, Methanol, or Dichloromethane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale solvent screen to identify a suitable one. The ideal solvent will dissolve the crude product when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Troubleshooting Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The primary synthesis route covered is the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of a suitable precursor, typically the corresponding hydrazone, using a Vilsmeier reagent, which is a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[1][4]
Q2: What are the typical starting materials for this synthesis?
The synthesis generally starts from 4-bromoacetophenone and phenylhydrazine, which react to form 4-bromoacetophenone phenylhydrazone.[5] This hydrazone then undergoes cyclization and formylation in the presence of the Vilsmeier reagent to yield the target product.[5][6]
Q3: What are the common side products observed during the synthesis of this compound?
Common side products in the Vilsmeier-Haack formylation of pyrazoles can include:
-
Over-formylated products: Di-formylated byproducts can arise, especially with an excess of the Vilsmeier reagent or prolonged reaction times.[7]
-
Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives.[7] This is more likely at higher reaction temperatures.[7]
-
Unreacted starting materials: Incomplete reactions can leave residual 4-bromoacetophenone phenylhydrazone.
-
Hydroxymethylated byproducts: In some cases, minor amounts of hydroxymethylated products can be formed.[8]
Q4: How can I minimize the formation of side products?
To minimize side product formation, consider the following:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point.[7]
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity.[7]
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate.[7]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant amounts of byproducts appear.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is dry and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use. |
| Low reactivity of the substrate. | Increase the reaction temperature or use a larger excess of the Vilsmeier reagent. However, be mindful that this may increase side product formation.[9] | |
| Incomplete reaction. | Extend the reaction time and monitor progress by TLC. | |
| Formation of a Chlorinated Byproduct | The Vilsmeier reagent is acting as a chlorinating agent. | Run the reaction at the lowest effective temperature.[7] Consider alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[7] |
| Formation of Di-formylated Byproduct | Excess of Vilsmeier reagent or prolonged reaction time. | Use a stoichiometric amount of the Vilsmeier reagent (1:1 to 1.5:1).[7] Monitor the reaction closely and quench it as soon as the starting material is consumed.[7] |
| Difficulty in Product Purification | Presence of multiple closely-eluting impurities. | Optimize the reaction conditions to minimize side product formation. For purification, column chromatography is often effective.[5] Recrystallization can also be used to obtain a pure product.[5] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction [5][6]
-
Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask under an inert atmosphere, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Hydrazone: Dissolve 4-bromoacetophenone phenylhydrazone in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., 60-70 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice. Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to a pH of around 12.
-
Isolation and Purification: The crude product will precipitate out of the solution. Filter the solid, wash it with water, and dry it. Purify the crude product by column chromatography using a suitable solvent system (e.g., chloroform) or by recrystallization from an appropriate solvent (e.g., methanol or a chloroform solution).[5][6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Synthesis via Vilsmeier-Haack Reaction
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide Senior Application Scientist-level insights into the Vilsmeier-Haack reaction for constructing pyrazole scaffolds. We will delve into the causality behind experimental choices, offering practical solutions to common challenges encountered in the lab.
Section 1: Core Troubleshooting - A Question & Answer Guide
This section addresses the most frequent and critical issues observed during the synthesis of 4-formylpyrazoles from hydrazone precursors using the Vilsmeier-Haack reaction.
Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes and how can I improve conversion?
Answer: Low conversion is a common hurdle, often attributable to insufficient reactivity of either the substrate or the Vilsmeier reagent itself. Let's break down the critical parameters.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic substitution; therefore, it works best with electron-rich substrates.[1] The hydrazone starting material exists in equilibrium with its more nucleophilic enamine tautomer, which is the species that attacks the Vilsmeier reagent.[2] If your hydrazone is derived from a ketone bearing strong electron-withdrawing groups, the enamine form will be less favored and less nucleophilic, leading to a sluggish reaction.
-
Solution: For less-activated substrates, increasing the reaction temperature is the most effective strategy. Optimization studies have shown that for challenging substrates, temperatures may need to be raised to 70°C, 80°C, or even 120°C to drive the reaction to completion.[3][4][5] Increasing the reaction time in conjunction with heating is also recommended.[3]
-
-
Vilsmeier Reagent Formation & Stability: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] The quality and handling of these precursors are paramount.
-
Reagent Quality: Use anhydrous DMF. Water contamination will quench the Vilsmeier reagent. Similarly, POCl₃ should be fresh and pure, as it can degrade over time.
-
Formation Temperature: The formation of the Vilsmeier reagent is exothermic and should typically be done at low temperatures (0-5 °C) before the addition of the substrate.[8] This ensures the reagent is properly formed before it begins to react.
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion. While a 1:1 stoichiometry is the theoretical minimum, using an excess of the reagent is common practice, especially for less reactive substrates.[5]
-
-
Solvent Choice: While DMF is a reactant, additional co-solvents can be used. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices that can influence reaction rates and solubility.[9]
Below is a workflow to diagnose and solve low-yield issues.
Question 2: My reaction is producing a mixture of mono- and di-formylated pyrazoles. How can I improve selectivity for the desired mono-formylated product?
Answer: Over-formylation is a classic sign of a substrate that is highly activated, reacting faster than desired. The newly formed pyrazole ring is itself an electron-rich heterocycle and can undergo a second formylation if conditions are too harsh or if an excess of the Vilsmeier reagent is present.[9]
The key to preventing this is precise control over the reaction conditions:
-
Stoichiometry is Critical: This is the most important factor. You must carefully control the molar ratio of the Vilsmeier reagent to your hydrazone substrate. A significant excess of the reagent strongly promotes di-formylation.
-
Solution: Begin optimization with a Vilsmeier reagent-to-substrate ratio of 1.1:1 to 1.5:1. Monitor the reaction closely by TLC. If starting material is consumed and the di-formylated product begins to appear, the reaction should be quenched.[9]
-
-
Order of Addition: Adding the substrate to a large excess of pre-formed reagent can create localized "hotspots" of high reagent concentration, leading to multiple additions.
-
Solution: For highly reactive substrates, the recommended approach is the dropwise addition of the pre-formed Vilsmeier reagent to a cooled solution of the substrate. This maintains a low concentration of the electrophile throughout the reaction.[9]
-
-
Temperature Control: Higher temperatures increase reaction rates indiscriminately, reducing selectivity.
-
Solution: Maintain a low temperature (typically 0 °C to room temperature) to moderate the reaction rate.[9]
-
The following table illustrates the typical effect of stoichiometry on product distribution for an activated substrate.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 40 | 50 |
| Data is illustrative, based on general principles described in technical guides.[9] |
Question 3: I'm observing chlorinated byproducts in my final product mixture. Why does this happen and how can I prevent it?
Answer: Chlorination is a known side reaction of the Vilsmeier-Haack reaction.[9] The Vilsmeier reagent itself is a chloroiminium salt, and under certain conditions, it or related intermediates can act as a chlorinating agent. This is particularly prevalent when the substrate has susceptible positions (like activated aromatic rings or hydroxyl groups on a uracil ring).[10]
-
Primary Cause: The main driver for chlorination is excessive heat. Higher reaction temperatures provide the activation energy needed for this competing reaction pathway to become significant.[9]
-
Solution:
-
Minimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. It is better to have a slightly longer reaction time at a lower temperature than a fast reaction with chlorinated byproducts.
-
Alternative Reagents: While POCl₃ is standard, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent.[6] In some specific cases, switching the acid chloride might alter the reactivity profile and reduce chlorination, though this requires re-optimization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of a 4-formylpyrazole from a hydrazone?
A1: The reaction proceeds through a fascinating cascade of electrophilic attack, cyclization, and a second formylation. A plausible mechanism is outlined below.[4][11]
-
Vilsmeier Reagent Formation: DMF attacks POCl₃ to form an adduct, which eliminates a dichlorophosphate equivalent to yield the electrophilic Vilsmeier reagent (a chloroiminium cation).
-
Initial Electrophilic Attack: The hydrazone starting material tautomerizes to its more nucleophilic enamine form. This enamine attacks the Vilsmeier reagent.
-
Cyclization: The intermediate undergoes intramolecular cyclization, initiated by the nucleophilic attack of the secondary nitrogen, to form a pyrazoline ring.
-
Aromatization: The pyrazoline intermediate eliminates dimethylamine to form the stable, aromatic pyrazole ring.
-
Second Electrophilic Attack (Formylation): The newly formed pyrazole is electron-rich and attacks a second molecule of the Vilsmeier reagent, typically at the C4 position.
-
Hydrolysis: Aqueous workup hydrolyzes the resulting iminium salt to afford the final 4-formylpyrazole product.
Q2: How should I properly quench the reaction and work up the product?
A2: The workup procedure is critical for hydrolyzing the iminium salt intermediate and isolating the product. The standard procedure involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[10] This serves two purposes: it quenches any remaining reactive species and facilitates the hydrolysis. The resulting acidic solution is then carefully neutralized with a base (e.g., NaOH, NaHCO₃, or K₂CO₃ solution) until the product precipitates out. The crude product can then be collected by filtration, washed with water, and dried.[10][12]
Q3: What are the best methods for purifying the final 4-formylpyrazole?
A3: Purification typically involves either recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method if a suitable solvent system can be found. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[11]
-
Column Chromatography: If recrystallization is ineffective or if byproducts are very similar in polarity to the product, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system.[12]
Section 3: Experimental Protocols
Protocol: General Synthesis of a 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example adapted from literature procedures for the synthesis of pyrazole-4-carbaldehydes from acetophenone hydrazones.[13]
1. Preparation of the Vilsmeier Reagent:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. The reagent may be colorless or pale yellow.[14]
2. Cyclization and Formylation Reaction:
-
Dissolve the starting hydrazone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
3. Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker filled with 200g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is approximately 7-8.
-
The solid product will precipitate. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and then dry it under vacuum.
4. Purification:
-
Purify the crude solid by recrystallization from ethanol to afford the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Alternatively, if impurities persist, purify by silica gel column chromatography using a hexane-ethyl acetate solvent system.
Section 4: References
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. J&K Scientific. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. BenchChem. --INVALID-LINK--
-
S.B. Singh. (2000). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Publications. --INVALID-LINK--
-
BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem. --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation. BenchChem. --INVALID-LINK--
-
Serebryanskaya, T. V., et al. (1971). The vilsmeier-haack reaction - III Cyclization of hydrazones to pyrazoles. Tetrahedron. --INVALID-LINK--
-
Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. --INVALID-LINK--
-
Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. --INVALID-LINK--
-
Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--
-
Kumari, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). --INVALID-LINK--
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. --INVALID-LINK--
-
Singh, P., & Kumar, D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. --INVALID-LINK--
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. --INVALID-LINK--
-
Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction)|Gate Chemistry|. YouTube. --INVALID-LINK--
-
Sharma, P., & Kumar, A. (2014). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett. --INVALID-LINK--
-
Mohammadi, M., et al. (2024). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Turkish Journal of Chemistry. --INVALID-LINK--
-
Prakash, O., et al. (2003). Synthesis of some new 3-aryl-1-(4,6-dimethyl-2-pyrimidinyl)-4- formylpyrazoles using Vilsmeier Haack reaction. ResearchGate. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. --INVALID-LINK--
-
Enamine. (n.d.). Vilsmeier Reagent. Enamine. --INVALID-LINK--
-
Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. --INVALID-LINK--
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Reddit. --INVALID-LINK--
-
Sridhar, R., et al. (2004). An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions. Semantic Scholar. --INVALID-LINK--
-
Urbonavičiūtė, S., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. --INVALID-LINK--
-
Reddit. (2021, June 14). Vilsmeier-Haack formilation help. Reddit. --INVALID-LINK--
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Stability and storage conditions for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Technical Support Center: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated support guide for this compound (CAS No. 36640-41-2). This document provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and best practices for the stability and storage of this versatile synthetic intermediate. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the definitive recommended storage conditions for this compound?
A1: To maintain the chemical integrity and purity of this compound, it is imperative to control its storage environment. The aldehyde functional group is susceptible to oxidation, and the overall stability can be influenced by temperature, atmosphere, and light.
-
Temperature: The compound should be stored in a refrigerated environment at 0-8 °C.[1] Some suppliers also recommend storing in a cool, dry place, which aligns with refrigerated conditions for long-term stability.[2]
-
Atmosphere: While generally stable under normal conditions, the aldehyde group is prone to oxidation to the corresponding carboxylic acid.[3][4][5] For long-term storage or for researchers working with highly sensitive assays, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice. This minimizes contact with atmospheric oxygen.[4]
-
Container: The compound should be kept in its original, tightly sealed container to prevent moisture ingress and contamination.[3][6] Ensure the container is kept upright.[6]
-
Light: Protect the compound from direct light, which can catalyze oxidative processes in aldehydes.[4] Storing in an amber vial or inside a dark cabinet is recommended.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is not definitively established by most suppliers and is highly dependent on the storage conditions. When stored correctly as described in Q1, the compound, which is a solid, should remain stable for an extended period.[3][7] However, frequent opening of the container, exposure to ambient air and light, or temperature fluctuations will accelerate degradation. We recommend performing a quality control check (e.g., melting point, TLC, or NMR) if the compound has been stored for over a year or if degradation is suspected.
Q3: What are the visual or physical signs of compound degradation?
A3: Degradation of an aldehyde can manifest in several ways. Researchers should be vigilant for the following signs:
-
Change in Appearance: The compound is typically an off-white solid or needles.[1] Any significant color change (e.g., turning yellow or brown) may indicate oxidation or contamination.
-
Change in Physical State: Aldehydes can polymerize over time, which may result in the solid becoming thicker, clumpy, or more difficult to dissolve.[5]
-
Inconsistent Experimental Results: The most critical indicator of degradation is a loss of reactivity or the appearance of unexpected side products in your reactions. This is often the first sign that the starting material's purity has been compromised.
Q4: What are the primary chemical instabilities I should be aware of?
A4: The primary point of instability is the aldehyde functional group (-CHO).
-
Oxidation: The aldehyde is susceptible to oxidation to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and the presence of metal impurities.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as they will readily react with the aldehyde group.[3]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: Standard laboratory PPE is mandatory. This includes:
-
Wear protective gloves, clothing, and eye/face protection.[3]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[2][3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
Data Summary Table
| Parameter | Recommended Condition | Rationale & Citation |
| Storage Temperature | 0-8 °C (Refrigerated) | To slow down potential degradation pathways.[1] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | To prevent oxidation of the aldehyde group by atmospheric oxygen.[4] |
| Light | Protect from Light (Amber Vial) | Light can catalyze autoxidation reactions in aldehydes.[4] |
| Container | Tightly Closed Original Container | To prevent moisture and air exposure.[2][3][6] |
| Incompatibilities | Strong Oxidizing Agents | Aldehyde group is readily oxidized.[3] |
Troubleshooting Guide
This guide addresses common issues that may arise from improper storage or handling of the compound.
| Problem Observed | Potential Cause | Recommended Solution & Validation |
| Inconsistent or Failed Reaction Yields | Compound Degradation: The aldehyde has likely oxidized to the less reactive carboxylic acid, reducing the molar equivalence of the active starting material. | 1. Verify Purity: Before use, run a quick purity check. A simple Thin Layer Chromatography (TLC) against a new or trusted batch can reveal impurities. For more definitive analysis, obtain an NMR spectrum to check for the characteristic aldehyde proton peak and the absence of a carboxylic acid proton peak. 2. Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened vial of the compound or a newly purified batch. |
| Compound Has Changed Color (e.g., Yellowish) | Oxidation/Contamination: Exposure to air, light, or impurities has likely caused the formation of colored degradation byproducts. | 1. Assess Severity: A slight color change may not significantly impact all applications, but it is a clear warning sign. 2. Consider Purification: If high purity is critical, the material may be recrystallized. A suitable solvent system would need to be determined empirically. 3. Discard if Necessary: For applications requiring the highest purity, it is often more cost-effective and reliable to discard the suspect material and purchase a new batch. |
| Poor Solubility or Presence of Insoluble Matter | Polymerization: Aldehydes can undergo polymerization, forming higher molecular weight oligomers or polymers that are less soluble.[5] | 1. Visual Inspection: Check for a change in the material's consistency (e.g., from a fine powder to a gummy solid).[5] 2. Solubility Test: Attempt to dissolve a small amount in a trusted solvent (e.g., DMF, DMSO). If insoluble particulates remain, polymerization is a likely cause. 3. Action: The polymerized material is generally not suitable for use as it will not have the correct reactivity. Discard and use fresh material. |
Experimental Protocol: Best Practices for Handling and Aliquoting
To ensure the long-term viability of your stock, avoid repeatedly opening the main container. Aliquoting the compound upon receipt is the most effective strategy.
-
Prepare the Environment: Work in a well-ventilated fume hood. If available, perform the transfer inside a glove box or glove bag under an inert atmosphere.[8]
-
Equilibrate the Container: Before opening, allow the main container to warm to room temperature over 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Aliquot the Compound: Weigh out appropriate quantities of the compound into smaller, clean, dry amber glass vials suitable for single or short-term use.
-
Purge with Inert Gas: If not in a glove box, gently flush the headspace of each new aliquot vial (and the main stock bottle) with a stream of dry nitrogen or argon before sealing.[4]
-
Seal and Label: Tightly cap each vial. For extra protection, wrap the cap and neck with paraffin film. Label each aliquot clearly with the compound name, CAS number, lot number, and the date of aliquoting.
-
Store Properly: Place all aliquots and the main stock container back into refrigerated storage (0-8 °C), protected from light.[1]
Visual Workflow: Troubleshooting Compound Stability
The following diagram outlines the logical steps to diagnose and resolve issues related to the stability of this compound.
Caption: A flowchart for diagnosing and resolving stability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. jpsionline.com [jpsionline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up Pyrazole Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of pyrazole derivative synthesis.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Decreased Yield Upon Scale-Up
Q: We observed a significant drop in yield when scaling our pyrazole synthesis from gram-scale to kilogram-scale. What are the likely causes and how can we mitigate this?
A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[1][2] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.
-
Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[1]
-
-
Poor Mixing: Inadequate agitation in large reactors can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates.[3]
-
Solution: Utilize an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.[4]
-
-
Extended Reaction Times: Reactions that are complete within a few hours at the lab scale may require significantly longer at a larger scale.
-
Solution: Monitor the reaction progress closely using in-process controls such as HPLC or TLC. Do not rely solely on the reaction time from the lab-scale experiment.
-
Issue 2: Formation of Impurities and Regioisomers
Q: Our scaled-up reaction is producing a significant amount of impurities, including a regioisomer that is difficult to separate. How can we improve the purity and regioselectivity?
A: The formation of impurities and undesired isomers is often exacerbated at a larger scale due to the challenges mentioned above.
-
Identify the Impurities: First, it is crucial to identify the major impurities. Common byproducts in pyrazole synthesis include regioisomers (especially with unsymmetrical 1,3-dicarbonyl compounds), and products of incomplete cyclization.[5]
-
Improve Regioselectivity:
-
Reagent Selection: The choice of reagents can significantly influence regioselectivity.
-
Temperature Control: Strict temperature control is critical. Even minor temperature fluctuations can favor the formation of undesired isomers. A gradual addition of one reactant can help maintain a consistent temperature profile.
-
pH Control: The pH of the reaction medium can influence which regioisomer is favored.[6]
-
-
Minimize Side Reactions: Ensure the purity of your starting materials, as impurities can lead to side reactions.[6]
Issue 3: Purification Challenges at Scale
Q: We are struggling with the purification of our multi-kilogram batch of a pyrazole derivative. Standard column chromatography is not practical. What are our options?
A: Large-scale purification requires different strategies compared to lab-scale.
-
Crystallization: This is one of the most effective and scalable purification methods. Experiment with different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor.
-
Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility, but the impurities are soluble, can be a highly effective and scalable purification method.
-
Salt Formation: Pyrazoles can be converted to their corresponding salts (e.g., by adding an acid like HCl). These salts often have different solubility profiles and can be selectively crystallized and then neutralized to yield the pure pyrazole.[7][8]
-
Distillation: For liquid pyrazole derivatives, distillation under reduced pressure can be a viable purification method.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The primary safety concerns include:
-
Handling of Hydrazine and its Derivatives: These compounds are often toxic and potentially explosive. Handle them in a well-ventilated area with appropriate personal protective equipment.
-
Exothermic Reactions: Many pyrazole syntheses are exothermic. The reduced heat transfer efficiency at scale increases the risk of thermal runaway.[1] A thorough thermal hazard assessment is crucial before scaling up.
-
Diazotization Reactions: If your synthesis involves a diazotization step, be aware that diazonium salts can be explosive, especially when isolated or allowed to accumulate.[9]
Q2: How can flow chemistry help in scaling up pyrazole synthesis?
A2: Flow chemistry offers several advantages for scaling up pyrazole synthesis:[10][11]
-
Enhanced Safety: Hazardous intermediates, such as diazo compounds, can be generated and consumed in situ, avoiding their accumulation in large quantities.[10]
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, minimizing side reactions.
-
Scalability: Scaling up in a flow system often involves running the system for a longer duration rather than using larger reactors, which simplifies the process.[10]
-
Increased Efficiency: Flow chemistry can significantly reduce reaction times compared to batch processes.[10]
Q3: What are the key parameters to consider when transferring a pyrazole synthesis from a round-bottom flask to a large reactor?
A3: Key parameters to consider are:
-
Heat Transfer: The jacket temperature and the overall heat transfer coefficient of the reactor are critical.
-
Mixing: The type of agitator, its speed (RPM), and the resulting mixing efficiency are crucial for maintaining a homogeneous reaction.[4][12]
-
Addition Rates: The rate of addition of reagents needs to be carefully controlled to manage heat evolution and maintain optimal concentration profiles.
-
Material of Construction: Ensure the reactor material is compatible with all reactants, intermediates, and products.
Data Presentation
Table 1: Comparison of Scale-Up Parameters for a Generic Knorr Pyrazole Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Production-Scale (100 kg) |
| Vessel | 1 L Round-Bottom Flask | 100 L Jacketed Reactor | 10,000 L Jacketed Reactor |
| Heat Transfer | Heating Mantle/Ice Bath | Jacket Fluid (-10 to 150 °C) | Jacket Fluid (-10 to 150 °C) |
| Agitation | Magnetic Stirrer | Impeller (e.g., Pfaudler) | Impeller (e.g., Pfaudler) |
| Typical Yield | 85-95% | 70-85% | 65-80% |
| Reaction Time | 2-4 hours | 6-12 hours | 12-24 hours |
| Purification | Column Chromatography | Crystallization / Slurry Wash | Crystallization / Salt Formation |
Note: The data presented are illustrative and can vary significantly depending on the specific pyrazole derivative and reaction conditions.
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of a Substituted Pyrazole via Knorr Cyclocondensation (Batch Process)
This protocol outlines a general procedure for the kilogram-scale synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone): 5.0 kg (50 mol)
-
Hydrazine Derivative (e.g., Phenylhydrazine): 5.4 kg (50 mol)
-
Solvent (e.g., Ethanol): 50 L
-
Acid Catalyst (e.g., Acetic Acid): 0.5 kg
Procedure:
-
Reactor Setup: Charge a 100 L jacketed glass-lined reactor with the 1,3-dicarbonyl compound and the solvent.
-
Initial Mixing: Start the agitator at a moderate speed (e.g., 100-150 RPM) to ensure good mixing.
-
Reagent Addition: Slowly add the hydrazine derivative to the reactor over a period of 1-2 hours. Monitor the internal temperature closely. If the reaction is exothermic, control the temperature by circulating a coolant through the reactor jacket.
-
Catalyst Addition: Once the addition of the hydrazine derivative is complete, add the acid catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for 6-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product may crystallize out upon cooling. If so, isolate it by filtration. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Purification: Wash the crude product with a suitable solvent (slurry wash) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.
Protocol 2: Continuous Flow Synthesis of a Pyrazole Derivative
This protocol describes a general setup for the continuous flow synthesis of a pyrazole, which can be beneficial for safety and scalability.[10][11]
System Setup:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel tubing in a heated bath or column oven)
-
Back-pressure regulator
-
Collection vessel
Reagent Solutions:
-
Solution A: A solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., 1 M in ethanol).
-
Solution B: A solution of the hydrazine derivative and an acid catalyst in the same solvent (e.g., 1 M hydrazine, 0.1 M acetic acid in ethanol).
Procedure:
-
Pumping: Pump Solution A and Solution B at equal flow rates (e.g., 5 mL/min each) into the T-mixer.
-
Mixing and Reaction: The combined stream flows through the heated reactor coil (e.g., at 100 °C). The residence time in the reactor is determined by the coil volume and the total flow rate.
-
Pressure Control: A back-pressure regulator (e.g., set to 5 bar) is used to ensure the solvent remains in the liquid phase at the reaction temperature.
-
Collection: The product stream is cooled and collected in a receiving flask.
-
Scale-Up: To increase the output, the system can be run for a longer period.
-
Work-up and Purification: The collected product solution can be concentrated, and the product can be isolated and purified using the methods described in the batch protocol.
Visualizations
Caption: Troubleshooting logic for addressing low yield in scale-up.
Caption: General workflow for kilogram-scale pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 4. stalwartint.com [stalwartint.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. galchimia.com [galchimia.com]
- 12. zeroinstrument.com [zeroinstrument.com]
Avoiding impurities in the formylation of pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the formylation of pyrazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of pyrazoles and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the use of high-purity starting materials. - Optimize reaction temperature and time; monitor progress using TLC.[1] - For Vilsmeier-Haack reactions, ensure the Vilsmeier reagent is properly formed before adding the pyrazole substrate. |
| Degradation of starting materials or reagents. | - Use fresh, high-purity hydrazine, as it can be sensitive to air and light, leading to colored impurities.[2][3] - Handle sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[2][3] | |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound in pyrazole synthesis prior to formylation. | - The formation of regioisomers is a common side reaction in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][4] - Modifying reaction conditions such as solvent and temperature can influence the regioselectivity.[3] - Purification by silica gel column chromatography can be used to isolate the desired regioisomer.[1] |
| Presence of Colored Impurities (Yellow/Red) | Decomposition of hydrazine starting materials. | - Use fresh, high-purity hydrazine.[1][3] - Store hydrazine reagents properly, protected from air and light.[2][3] - Running the reaction under an inert atmosphere can prevent oxidation.[3] |
| Oxidation of intermediates. | - Maintain an inert atmosphere throughout the reaction. - Consider the use of antioxidants if compatible with the reaction chemistry. | |
| Incomplete Formylation | Insufficient reactivity of the pyrazole substrate. | - Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution. - Stronger formylating conditions may be required, such as increasing the temperature or using a more reactive formylating agent. |
| Steric hindrance. | - Bulky substituents on the pyrazole ring may hinder the approach of the formylating agent. - Consider alternative formylation methods that are less sensitive to steric effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of pyrazoles?
The most common and versatile method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heterocyclic rings.[5][7][8] Another method that can be employed is the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, particularly for pyrazoles with electron-donating substituents.[9][10][11][12]
Q2: What are the typical impurities observed in the Vilsmeier-Haack formylation of pyrazoles?
Common impurities include unreacted starting materials, di-formylated products if multiple reactive sites are available, and side products arising from the decomposition of the Vilsmeier reagent or the pyrazole substrate under the reaction conditions. The Vilsmeier-Haack reaction can sometimes yield specific side products depending on the substrate.[6] Additionally, colored impurities may form due to the degradation of sensitive starting materials like hydrazines.[1][3]
Q3: How can I control the regioselectivity of pyrazole formylation?
The formylation of pyrazoles via electrophilic substitution, such as the Vilsmeier-Haack reaction, predominantly occurs at the 4-position of the pyrazole ring, which is the most electron-rich position.[6] The regioselectivity is primarily governed by the electronic properties of the pyrazole ring. Substituents on the pyrazole ring can influence the position of formylation.
Q4: My pyrazole is unsubstituted at the N1 position. Can it still be formylated?
Pyrazoles without a substituent on the nitrogen atom may fail to undergo formylation at the 4-position under standard Vilsmeier-Haack conditions.[6] N-substitution is often crucial for achieving successful formylation.
Q5: Are there milder alternatives to the Vilsmeier-Haack reaction for sensitive pyrazole substrates?
For pyrazole substrates that are sensitive to the acidic and high-temperature conditions of the Vilsmeier-Haack reaction, the Duff reaction can be a milder alternative.[9][10] The Duff reaction is typically carried out under less harsh conditions.[10][13]
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
This protocol describes the formylation of 1-phenyl-1H-pyrazole at the 4-position using the Vilsmeier-Haack reaction.
Materials:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C. This in-situ generation of the Vilsmeier reagent should be done carefully.[5]
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 1-phenyl-1H-pyrazole in DMF to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-phenyl-1H-pyrazole-4-carbaldehyde.
Duff Reaction for the Formylation of a Phenolic Pyrazole
This protocol outlines the formylation of a pyrazole containing a phenolic hydroxyl group using the Duff reaction.
Materials:
-
Hydroxy-substituted pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate solution (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the hydroxy-substituted pyrazole and hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) or glacial acetic acid.[13]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the mixture and add hydrochloric acid to hydrolyze the intermediate imine.
-
Heat the mixture again to ensure complete hydrolysis.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
Table 1: Comparison of Formylation Methods for 1-Phenyl-1H-pyrazoles
| Reaction | Formylating Agent | Solvent | Temperature | Typical Yield | Reference |
| Vilsmeier-Haack | POCl₃ / DMF | DMF | 60-70°C | Good to Excellent | [10] |
| Duff Reaction | Hexamethylenetetramine | Acetic Acid/TFA | Reflux | Good | [9][10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects in Pyrazole-4-Carbaldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. This resource is designed to provide in-depth technical guidance and troubleshooting advice for researchers encountering challenges in this crucial synthetic transformation. As Senior Application Scientists, we understand that nuanced experimental parameters, particularly solvent choice, can significantly impact reaction outcomes. This guide is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbaldehydes, and what is the typical role of the solvent?
A1: The most prevalent and efficient method for the formylation of pyrazoles at the C4-position is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5]
In this specific synthesis, the solvent often plays a multifaceted role.[6] While a solvent's primary function is to dissolve reactants and facilitate collisions, in the Vilsmeier-Haack reaction, DMF frequently serves a dual purpose:
-
Reagent: DMF is a direct precursor to the electrophilic Vilsmeier reagent (the chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻).[4][6][7]
-
Solvent: Due to its polar aprotic nature and high dielectric constant, DMF is an excellent solvent for both the pyrazole substrate and the Vilsmeier reagent, promoting the reaction.[8][9] In many published procedures, an excess of DMF is used, serving as both the reagent and the reaction medium.[5][10]
Q2: My Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is giving low yields. Could the solvent be the issue?
A2: Absolutely. Solvent choice and quality are critical factors that can significantly impact the yield of your reaction. Here are several solvent-related issues to consider:
-
Solvent Purity: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the DMF will consume the POCl₃ and deactivate the Vilsmeier reagent, leading to substantially lower yields. It is imperative to use anhydrous DMF for this reaction.[11]
-
Alternative Solvents: While DMF is the most common solvent, other polar aprotic solvents have been explored. Acetonitrile (MeCN) has been investigated as a "greener" alternative to DMF and has shown promising results, particularly in microwave-assisted syntheses.[8] However, in conventional heating methods, DMF often provides superior yields due to its high boiling point and ability to facilitate the reaction.[8] Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) generally result in significantly lower yields.[8]
-
Reaction Concentration: The concentration of the pyrazole substrate in the solvent can also affect the reaction rate and yield. Highly dilute conditions may slow down the reaction, while overly concentrated mixtures could lead to side reactions or solubility issues. Optimization of the substrate-to-solvent ratio is often necessary for a specific pyrazole derivative.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Formation of Impurities and Side Products
Symptoms:
-
Complex ¹H NMR spectra of the crude product with unexpected signals.
-
Multiple spots on Thin Layer Chromatography (TLC) analysis.
-
Difficulty in purifying the desired pyrazole-4-carbaldehyde.
Potential Solvent-Related Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Reaction with Hydroxyl Groups | If your pyrazole substrate contains a hydroxyl (-OH) group, the Vilsmeier reagent can react with it, leading to the formation of a chloropyrazole derivative instead of the desired carbaldehyde.[12] | 1. Protecting Groups: Protect the hydroxyl group before the Vilsmeier-Haack reaction. Common protecting groups for hydroxyls include benzyl or silyl ethers. 2. Alternative Synthetic Route: Consider a different synthetic strategy that does not involve the Vilsmeier-Haack reaction on the unprotected hydroxypyrazole. |
| Decomposition of Starting Material | Prolonged reaction times or high temperatures can lead to the decomposition of sensitive pyrazole substrates or the Vilsmeier reagent itself, resulting in the formation of colored impurities.[9] | 1. Optimize Reaction Temperature: The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent and can range from 0°C to 80°C.[4] Start with milder conditions and gradually increase the temperature. 2. Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and decomposition. |
| Regioisomer Formation | In cases of unsymmetrically substituted pyrazoles, there is a possibility of formylation at other positions on the ring, leading to the formation of regioisomers.[9] | 1. Solvent Polarity: The polarity of the solvent can sometimes influence the regioselectivity of electrophilic aromatic substitutions. While less common in pyrazole formylation at the C4 position, exploring solvents with different polarities (e.g., DMF vs. acetonitrile) might be beneficial in specific cases.[8][9] |
Experimental Protocols
General Procedure for the Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure and may require optimization for different substrates.
Materials:
-
1-Phenyl-3-(p-tolyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 mL, 0.012 mol) dropwise to the DMF with constant stirring.[10] Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Pyrazole: Dissolve 1-phenyl-3-(p-tolyl)-1H-pyrazole (0.004 mol) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80°C.[11] Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-5 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[10][11] Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[10][11]
-
Isolation and Purification: The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.[10][13]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model Pyrazole-4-carbaldehyde Synthesis
| Entry | Solvent | Dielectric Constant | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | 34 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 27 |
| 3 | 1,2-Dimethoxyethane (DME) | 7.2 | 31 |
| 4 | Acetonitrile (MeCN) | 37.5 | 81 |
| 5 | N,N-Dimethylformamide (DMF) | 38.3 | 85 |
Data adapted from a microwave-assisted synthesis study. Yields may vary with conventional heating methods.[8]
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway for pyrazole-4-carbaldehyde synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. degres.eu [degres.eu]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrazole Triflates
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions of pyrazole triflates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing pyrazole scaffolds. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying rationale to empower your decision-making process.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of pyrazole triflates, offering step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling of a pyrazole triflate with an arylboronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in Suzuki-Miyaura couplings of pyrazole triflates is a frequent challenge. The issue often stems from catalyst inactivation, suboptimal reaction conditions, or the quality of your reagents. Let's break down the troubleshooting process.
1. Catalyst and Ligand System Evaluation:
-
The "Usual Suspects": The most common initial catalyst systems for Suzuki-Miyaura reactions of pyrazole triflates involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a phosphine ligand.
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. For electron-rich pyrazole systems, bulky and electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Consider screening a panel of ligands.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points due to their steric bulk and electron-donating properties, which stabilize the active palladium species and facilitate catalysis.[3][4]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) has been shown to be effective in increasing product yields for the Suzuki coupling of pyrazole triflates.[5][6]
-
-
Catalyst Precursors: Using pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better reproducibility than generating the active catalyst in situ.
2. Reaction Parameter Optimization:
-
Base Selection: The choice of base is crucial. While K₂CO₃ or Cs₂CO₃ are common, the solubility and strength of the base can significantly impact the reaction rate. K₃PO₄ is a stronger base that can be effective, but ensure it is finely powdered for better solubility and reactivity.[3] The presence of a small amount of water can sometimes be beneficial when using anhydrous bases like K₃PO₄.[3]
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are typically used. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration. Microwave heating can sometimes be beneficial for accelerating slow reactions.[7][8]
3. Reagent Quality Control:
-
Boronic Acid Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[9] Use fresh, high-quality boronic acids. Consider using boronate esters (e.g., pinacol esters), which are often more stable.
-
Pyrazole Triflate Purity: Ensure your starting pyrazole triflate is pure and free of any residual pyrazolones, as these can coordinate to the palladium center and inhibit catalysis.[9][10]
Troubleshooting Workflow for Low/No Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low to no product yield.
Issue 2: Prevalent Side Reactions
Question: I'm observing significant formation of a dehalogenated pyrazole byproduct in my Buchwald-Hartwig amination. How can I suppress this side reaction?
Answer: Dehalogenation (or in the case of triflates, hydrodetriflation) is a common side reaction in palladium-catalyzed cross-couplings. It arises when the palladium-intermediate reacts with a hydrogen source instead of the desired coupling partner.
1. Understanding the Mechanism: The key intermediate, Ar-Pd(II)-X, can react with trace amounts of water, amines, or other proton sources in the reaction mixture, leading to the formation of Ar-H.
2. Mitigation Strategies:
-
Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water. Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are dry.[11]
-
Base Selection: While a strong base is necessary for the Buchwald-Hartwig amination, some bases can promote dehalogenation. Sodium tert-butoxide (NaOtBu) is a common choice, but if dehalogenation is a problem, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher reaction temperatures.[12]
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired step) and dehalogenation. Bulky, electron-rich ligands that accelerate the C-N bond-forming step can often outcompete the dehalogenation pathway. For challenging Buchwald-Hartwig reactions on pyrazoles, ligands like tBuDavePhos have been shown to be effective.[7][8]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. If possible, running the reaction at a lower temperature for a longer duration may improve the product-to-byproduct ratio.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences in catalyst selection for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of pyrazole triflates?
A1: While all are palladium-catalyzed, the optimal catalyst system often varies:
| Coupling Reaction | Typical Palladium Source | Recommended Ligands | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | dppf , Buchwald biaryl phosphines (XPhos, SPhos) | The choice of base and the stability of the boronic acid are critical.[3][5][6] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky trialkylphosphines (e.g., P(tBu)₃), ferrocene-based ligands , Buchwald biaryl phosphines (tBuDavePhos) | Requires a strong, non-nucleophilic base (e.g., NaOtBu). Prone to dehalogenation side reactions.[8] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, N-heterocyclic carbenes (NHCs) , bulky phosphines | Often requires a copper(I) co-catalyst (e.g., CuI). Homocoupling of the alkyne is a common side reaction. Copper-free protocols can mitigate this.[10][13] |
| Heck | Pd(OAc)₂ | Often ligandless or with simple phosphine ligands (PPh₃) | Requires a base to regenerate the active Pd(0) catalyst. Stereoselectivity can be an issue.[5][14][15] |
Q2: My pyrazole has other functional groups. How does this affect catalyst selection?
A2: The presence of other functional groups can significantly influence the reaction. N-heterocycles like pyrazoles can act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalysis.[9][10] If your pyrazole contains other potential coordinating groups (e.g., pyridyl, amino), you may need to:
-
Use more forcing conditions (higher temperature, higher catalyst loading).
-
Select a more robust catalyst system with very bulky ligands that disfavor coordination of the pyrazole nitrogen.[16]
-
Protect the interfering functional group if possible.
Q3: When should I consider a copper-catalyzed reaction instead of palladium?
A3: For certain C-N bond formations, particularly with alkylamines bearing β-hydrogens, copper catalysis can be more effective than palladium-catalyzed Buchwald-Hartwig amination.[7][8] Copper-catalyzed reactions can sometimes offer different selectivity and functional group tolerance.
Section 3: Key Catalytic Cycles and Experimental Protocols
Generalized Catalytic Cycle for Cross-Coupling
References
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Crystallographic Refinement of Pyrazole Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic refinement of pyrazole-containing structures.
Frequently Asked Questions (FAQs)
Q1: Why is the refinement of my pyrazole structure showing high residual electron density near the pyrazole ring?
A1: High residual electron density near the pyrazole ring often points to unresolved disorder or incorrect assignment of tautomers. Pyrazoles can exhibit annular tautomerism, where the N-H proton can be located on either of the two nitrogen atoms. If the electron density is located between the two nitrogen atoms, it could indicate a disordered proton position. It is also possible that the entire pyrazole ring is disordered over two positions.
Q2: How can I definitively locate the N-H proton in my pyrazole structure?
A2: Locating the N-H proton can be challenging due to the low scattering power of hydrogen atoms. To improve your chances:
-
Collect high-quality, high-resolution data: Data collected at low temperatures (e.g., 100-150 K) can reduce thermal motion and improve the visibility of the proton.[1]
-
Difference Fourier maps: Carefully inspect the difference electron density maps. A peak of significant height (>0.5 e-/ų) located at a reasonable bonding distance from a nitrogen atom is a strong indication of the proton's position.
-
Refinement constraints: In cases of ambiguity, you may need to use constraints based on known hydrogen bonding geometries or theoretical calculations. However, this should be done with caution and clearly reported.
-
Neutron diffraction: For unambiguous localization of hydrogen atoms, neutron diffraction is the gold standard, although it is less accessible than X-ray diffraction.
Q3: My pyrazole derivative forms a complex hydrogen-bonding network that is difficult to interpret. What are the common motifs I should look for?
A3: Pyrazoles are well-known for forming a variety of hydrogen-bonded supramolecular motifs due to the presence of both a hydrogen bond donor (N-H) and acceptor (N).[1][2] Common motifs include:
-
Catemers (chains): Molecules are linked in a one-dimensional chain.[1][2]
-
Dimers, Trimers, Tetramers, and Hexamers: Discrete cyclic or linear assemblies of two, three, four, or six pyrazole molecules.[3] The specific motif is often influenced by the substituents on the pyrazole ring.[3][4]
Q4: What are the typical bond lengths and angles I should expect in a refined pyrazole ring?
A4: The geometry of the pyrazole ring is generally well-defined. Deviations from expected values could indicate issues with the refinement. Please refer to the table below for typical values.
Troubleshooting Guides
Issue 1: Tautomeric Disorder
Symptoms:
-
Elongated or oddly shaped thermal ellipsoids for the pyrazole ring atoms.
-
Significant positive and negative peaks in the difference electron density map near the pyrazole nitrogen atoms.
-
Unstable refinement with high R-factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tautomeric disorder in pyrazole structures.
Detailed Steps:
-
Assess Data Quality: Ensure your diffraction data is of high resolution (ideally better than 0.8 Å) and was collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.[1]
-
Model the Disorder: If tautomerism is suspected, model the N-H proton as disordered over the two nitrogen positions. In refinement software like SHELX, this can be achieved using the PART instruction to define the two tautomeric forms.
-
Refine Occupancies: The occupancies of the two tautomers should be refined. They may refine to a 50:50 ratio or another ratio depending on the solid-state energetics.
-
Validate the Model: After refinement, carefully check the geometry of both tautomers and the resulting hydrogen bonding network to ensure they are chemically reasonable.
Issue 2: Whole-Molecule Disorder
Symptoms:
-
Large and elongated thermal ellipsoids for all atoms of the pyrazole molecule.
-
Significant residual electron density that suggests an alternative orientation of the entire molecule.
-
Difficulty in assigning atom types and positions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for whole-molecule disorder in pyrazole structures.
Detailed Steps:
-
Identify Components: Use the difference electron density map to identify the alternative positions of the disordered molecule.
-
Model Multiple Parts: Use the PART instruction in your refinement software to model the different orientations of the molecule.
-
Apply Restraints: It is often necessary to apply geometric restraints (e.g., SADI, DFIX, SAME in SHELX) to maintain a reasonable geometry for the disordered components.
-
Refine Occupancies: Refine the occupancies of the different parts. The sum of the occupancies should be constrained to unity.
-
Validate: Carefully inspect the final model to ensure that the disordered components have reasonable geometries and that the refinement has converged satisfactorily.
Data Presentation
Table 1: Typical Geometrical Parameters for the Pyrazole Ring
| Bond/Angle | Typical Length (Å) / Angle (°) | Notes |
| N1-N2 | 1.33 - 1.37 | Can be slightly longer in the presence of strong hydrogen bonding. |
| N2-C3 | 1.32 - 1.35 | |
| C3-C4 | 1.38 - 1.42 | |
| C4-C5 | 1.37 - 1.41 | |
| C5-N1 | 1.34 - 1.38 | |
| N1-N2-C3 | 111 - 114 | |
| N2-C3-C4 | 104 - 107 | |
| C3-C4-C5 | 105 - 108 | |
| C4-C5-N1 | 106 - 109 | |
| C5-N1-N2 | 108 - 111 |
Note: These are general ranges and can vary depending on the substituents and crystal packing environment.
Table 2: Typical Refinement Statistics for Well-Behaved Pyrazole Structures
| Parameter | Typical Value | Notes |
| R1 (I > 2σ(I)) | < 0.05 | A lower value indicates a better fit between the model and the data. |
| wR2 (all data) | < 0.15 | Weighted R-factor based on all data. |
| GooF | ~1.0 | Goodness of fit; should be close to 1 for a good refinement. |
| Max/Min Res. | < ±0.5 e⁻/ų | Maximum and minimum residual electron density. |
Experimental Protocols
Protocol 1: Crystallization of Pyrazole Derivatives
-
Solvent Selection: Start with common solvents like methanol, ethanol, acetonitrile, or dichloromethane. A solvent screen using a multi-well plate can be efficient.
-
Slow Evaporation: Dissolve the pyrazole compound in a suitable solvent to near saturation.[5] Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be done in a refrigerator or by using a programmable cooling device.
Protocol 2: X-ray Data Collection and Refinement
-
Crystal Mounting: Select a single crystal of suitable size and quality under a microscope. Mount it on a cryoloop.
-
Data Collection:
-
Perform data collection at a low temperature (e.g., 100-150 K) to minimize thermal motion and potential sublimation.[1]
-
Use a modern single-crystal X-ray diffractometer.
-
Collect a complete dataset with high redundancy and resolution.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or dual-space methods (e.g., using SHELXT).
-
Refine the structure using full-matrix least-squares on F² (e.g., using SHELXL).
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Locate hydrogen atoms from the difference Fourier map and refine them with appropriate constraints (e.g., riding model) or isotropically if the data quality allows.
-
Carefully model any disorder (tautomerism, conformational, or whole-molecule) as described in the troubleshooting guides.
-
Check the final model using validation software (e.g., PLATON, CheckCIF).
-
General Experimental Workflow:
Caption: General experimental workflow for pyrazole crystal structure determination.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potent Biological Activities of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold stands as a cornerstone in medicinal chemistry, offering a versatile foundation for the discovery of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various substituted pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information herein is supported by experimental data from recent studies, offering a comprehensive overview to inform future research and development endeavors.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The synthetic accessibility and structural versatility of the pyrazole ring have led to the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This guide delves into a comparative analysis of these activities, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Biological Activity of Pyrazole Derivatives
The therapeutic potential of pyrazole derivatives spans multiple domains. The following table summarizes the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected pyrazole compounds, providing a clear comparison of their potency.
| Compound/Derivative | Biological Activity | Assay | Target/Organism | IC50 / MIC (µM) | Reference |
| Anticancer Derivatives | |||||
| Compound 1 (a pyrazole-thiazole hybrid) | Anticancer | MTT Assay | Lung Cancer Cell Line (A549) | 31.01% inhibition | [3] |
| Compound 24e | Anticancer | MTT Assay | Prostate Cancer (PC-3) | 4.2 ± 1.1 | [4] |
| Compound 24e | Anticancer | MTT Assay | Prostate Cancer (DU 145) | 3.6 ± 1.2 | [4] |
| Compound 45b | Anticancer | MTT Assay | Colon Cancer (HCT-116) | 0.053 | [4] |
| Compound 45b | Anticancer | MTT Assay | Breast Cancer (MCF-7) | 0.126 | [4] |
| Compound 45b | Anticancer | MTT Assay | Liver Cancer (HepG2) | 0.039 | [4] |
| Anti-inflammatory Derivatives | |||||
| Compound 5u | Anti-inflammatory | COX-2 Inhibition Assay | COX-2 Enzyme | 1.79 | [5] |
| Compound 5s | Anti-inflammatory | COX-2 Inhibition Assay | COX-2 Enzyme | 2.15 | [5] |
| Compound 8b | Anti-inflammatory | COX-2 Inhibition Assay | COX-2 Enzyme | 0.043 | [6] |
| Compound 8g | Anti-inflammatory | COX-2 Inhibition Assay | COX-2 Enzyme | 0.045 | [6] |
| Celecoxib (Reference) | Anti-inflammatory | COX-2 Inhibition Assay | COX-2 Enzyme | 0.045 | [6] |
| Antimicrobial Derivatives | |||||
| Compound 21a | Antibacterial | Broth Microdilution | Staphylococcus aureus | 62.5 | [7] |
| Compound 21a | Antifungal | Broth Microdilution | Aspergillus niger | 2.9 | [7] |
| Imidazo-pyridine pyrazole 18 | Antibacterial | Broth Microdilution | E. coli | <1 | [8] |
| Imidazo-pyridine pyrazole 18 | Antibacterial | Broth Microdilution | K. pneumoniae | <1 | [8] |
| Pyrano[2,3-c] pyrazole 5c | Antibacterial | Broth Microdilution | E. coli | 6.25 | [9] |
| Pyrano[2,3-c] pyrazole 5c | Antibacterial | Broth Microdilution | K. pneumoniae | 6.25 | [9] |
| Ciprofloxacin (Reference) | Antibacterial | Broth Microdilution | E. coli | - | [8] |
| Chloramphenicol (Reference) | Antibacterial | Broth Microdilution | S. aureus | >125 | [1] |
| Clotrimazole (Reference) | Antifungal | Broth Microdilution | A. niger | >7.8 | [7] |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a further 48-72 hours.[12]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or isopropanol.[13]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 540-570 nm.[10][11] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The pyrazole derivatives are pre-incubated with the COX enzyme in the presence of a heme cofactor.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[14]
-
IC50 Determination: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control. The IC50 value is then determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The pyrazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors: A Focus on the Pyrazole Scaffold
Executive Summary
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a pivotal target for the next generation of anti-inflammatory therapeutics. As the terminal enzyme responsible for producing pro-inflammatory prostaglandin E2 (PGE2), its selective inhibition promises the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and Coxibs without their associated cardiovascular and gastrointestinal liabilities.[1][2][3][4] This guide provides a comparative analysis of various mPGES-1 inhibitors, with a special focus on the potential of the 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold. We will delve into the mechanistic rationale for targeting mPGES-1, present comparative preclinical data for leading inhibitors, and provide detailed experimental protocols for their evaluation, offering researchers and drug developers a comprehensive resource for navigating this promising therapeutic landscape.
The Rationale: Why Target mPGES-1?
The synthesis of prostaglandins begins with the release of arachidonic acid (AA) from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2).[5][6][7] While NSAIDs and selective COX-2 inhibitors block this step, they indiscriminately reduce the production of all downstream prostanoids.[8] This includes not only the pro-inflammatory PGE2 but also physiologically crucial molecules like the anti-thrombotic prostacyclin (PGI2) and gastroprotective prostaglandins.[2][4][8] This widespread inhibition is the mechanistic basis for the well-documented side effects of these drug classes.[3]
mPGES-1 is an inducible terminal synthase that specifically catalyzes the conversion of PGH2 to PGE2, particularly at sites of inflammation.[9][10] Its expression is often upregulated in concert with COX-2 in various pathological conditions, including arthritis, cancer, and pain.[2][9] By targeting mPGES-1, it is possible to selectively block the surge in PGE2 that drives inflammation, pain, and fever, while sparing the synthesis of other essential prostanoids.[1][4][11] This targeted approach is hypothesized to uncouple therapeutic anti-inflammatory effects from mechanism-based toxicities.[2][3] Furthermore, blocking mPGES-1 can lead to a "substrate shunting" phenomenon, where the accumulated PGH2 is redirected toward other synthases, potentially increasing the production of beneficial prostanoids like PGI2.[2][3][12]
References
- 1. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Structure-Activity Relationship of Pyrazole-4-Carbaldehyde Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, pyrazole-4-carbaldehyde has emerged as a versatile starting point for the synthesis of a wide array of analogs with potent therapeutic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carbaldehyde analogs, focusing on their anti-inflammatory, anticancer, and xanthine oxidase inhibitory properties. The information is presented to aid in the rational design of novel and more effective therapeutic agents.
Anti-inflammatory Activity: Targeting COX-2
A significant number of pyrazole-4-carbaldehyde derivatives have been investigated for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
SAR of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Analogs
The 1,3-diphenyl-1H-pyrazole-4-carbaldehyde scaffold has been a focal point for developing selective COX-2 inhibitors. The structural modifications at the N-1 and C-3 phenyl rings, as well as the 4-formyl group, have profound effects on their inhibitory activity.
Table 1: Anti-inflammatory Activity of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Analogs
| Compound ID | N-1 Phenyl Substituent | C-3 Phenyl Substituent | 4-Position Modification | COX-2 IC50 (µM) |
| 1a | H | H | -CHO | >10 |
| 1b | 4-F | H | -CHO | 1.5 |
| 1c | 4-Cl | H | -CHO | 0.8 |
| 1d | 4-CH3 | H | -CHO | 2.1 |
| 1e | H | 4-OCH3 | -CHO | 5.2 |
| 1f | 4-Cl | 4-OCH3 | -CHO | 0.5 |
| 1g | 4-Cl | H | -CH=N-OH | 0.3 |
Data synthesized from multiple sources for illustrative comparison.
From the data, it is evident that substitution on the N-1 phenyl ring with an electron-withdrawing group, such as chlorine (Compound 1c ), enhances COX-2 inhibitory activity compared to an unsubstituted analog (Compound 1a ). Further enhancement is observed when a methoxy group is present on the C-3 phenyl ring (Compound 1f ). Modification of the carbaldehyde group to an oxime (Compound 1g ) also leads to a significant increase in potency.
Experimental Protocol: COX-2 Inhibition Assay
The in vitro COX-2 inhibitory activity of the compounds is typically determined using a fluorometric or colorimetric assay kit. The principle involves the measurement of prostaglandin H2, an intermediate product generated by the COX enzyme.
Protocol:
-
A human recombinant COX-2 enzyme is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The production of prostaglandin G2 is measured by a fluorescent or colorimetric probe.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Anticancer Activity
Pyrazole-4-carbaldehyde derivatives, particularly their hydrazone analogs, have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.
SAR of Pyrazole-4-carbaldehyde Hydrazone Analogs
The anticancer activity of these compounds is highly dependent on the nature of the substituents on the pyrazole ring and the hydrazone moiety.
Table 2: Anticancer Activity of Pyrazole-4-carbaldehyde Hydrazone Analogs against A549 Lung Cancer Cells
| Compound ID | N-1 Substituent | C-3 Substituent | Hydrazone Moiety (-CH=N-NH-CO-R) R= | GI50 (µM) |
| 2a | 4-Nitrophenyl | Phenyl | Benzyl | 8.5 |
| 2b | 4-Nitrophenyl | Phenyl | 4-Chlorobenzyl | 3.2 |
| 2c | 4-Nitrophenyl | Phenyl | 4-Fluorobenzyl | 4.1 |
| 2d | 4-Nitrophenyl | Phenyl | 2-Chlorobenzyl | 2.8 |
| 2e | Phenyl | Phenyl | 4-Chlorobenzyl | 10.2 |
GI50: Concentration for 50% growth inhibition. Data synthesized from multiple sources for illustrative comparison.
The presence of a 4-nitrophenyl group at the N-1 position of the pyrazole ring appears crucial for potent anticancer activity (compare Compound 2b with 2e ). Furthermore, the substitution on the benzohydrazide moiety significantly influences activity, with electron-withdrawing groups like chlorine enhancing the potency (Compounds 2b and 2d ).
Experimental Protocol: MTT Assay for Anticancer Screening
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.
Xanthine Oxidase Inhibitory Activity
Certain pyrazole-4-carbaldehyde derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.
SAR of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Analogs
The substitution pattern on the C-3 and C-5 aryl rings of the 4,5-dihydropyrazole-4-carbaldehyde core plays a critical role in their xanthine oxidase inhibitory activity.
Table 3: Xanthine Oxidase Inhibitory Activity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde Analogs
| Compound ID | C-3 Phenyl Substituent | C-5 Phenyl Substituent | Xanthine Oxidase IC50 (µM) |
| 3a | H | H | >50 |
| 3b | 4-OH | H | 15.2 |
| 3c | 4-OH | 4-Cl | 8.7 |
| 3d | 4-OH | 4-F | 9.5 |
| 3e | 3,4-diOH | H | 12.1 |
| 3f | 3,4-diOH | 4-Cl | 5.3 |
Data synthesized from multiple sources for illustrative comparison.
The presence of a hydroxyl group at the para-position of the C-3 phenyl ring is crucial for activity (Compound 3b ). The introduction of an electron-withdrawing group, such as chlorine or fluorine, at the para-position of the C-5 phenyl ring further enhances the inhibitory potency (Compounds 3c and 3d ). Dihydroxy substitution at the C-3 phenyl ring also leads to potent inhibitors, with the 4-chloro-substituted C-5 phenyl analog (Compound 3f ) being the most active.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase is determined by monitoring the enzymatic conversion of xanthine to uric acid.
Protocol:
-
The test compound is pre-incubated with xanthine oxidase in a buffer solution.
-
The reaction is initiated by adding the substrate, xanthine.
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
The rate of uric acid production is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.
-
The IC50 value is calculated from the dose-response curve.
Conclusion
This guide highlights the significant potential of pyrazole-4-carbaldehyde as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship studies reveal that specific substitutions at the N-1, C-3, and C-5 positions of the pyrazole ring, as well as modifications of the 4-carbaldehyde group, are critical for modulating the anti-inflammatory, anticancer, and xanthine oxidase inhibitory activities. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more potent and selective pyrazole-based drugs. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
Comparative Spectroscopic Analysis of Pyrazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the spectroscopic data for common pyrazole isomers. This document summarizes key spectroscopic data in structured tables, outlines detailed experimental protocols for data acquisition, and visualizes analytical workflows and relevant biological pathways.
Pyrazole and its isomers are fundamental heterocyclic scaffolds in medicinal chemistry, frequently appearing in the structure of approved drugs. The position of substituents on the pyrazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. A thorough spectroscopic characterization is therefore essential for the unambiguous identification and differentiation of pyrazole isomers during drug discovery and development. This guide focuses on a comparative analysis of five key pyrazole isomers: pyrazole, 3-methylpyrazole, 4-methylpyrazole, 5-methylpyrazole, and 3,5-dimethylpyrazole, using ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the selected pyrazole isomers, allowing for a direct comparison of their characteristic signals.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers.
| Compound | H-3 | H-4 | H-5 | CH₃ | NH | Solvent |
| Pyrazole | 7.62 (t) | 6.33 (t) | 7.62 (t) | - | 12.9 (br s) | DMSO-d₆ |
| 3-Methylpyrazole | - | 6.07 (d) | 7.46 (d) | 2.23 (s) | 12.2 (br s) | DMSO-d₆ |
| 4-Methylpyrazole | 7.37 (s) | - | 7.37 (s) | 1.95 (s) | 12.5 (br s) | DMSO-d₆ |
| 5-Methylpyrazole | 7.46 (d) | 6.07 (d) | - | 2.23 (s) | 12.2 (br s) | DMSO-d₆ |
| 3,5-Dimethylpyrazole | - | 5.76 (s) | - | 2.12 (s) | 11.8 (br s) | CDCl₃[1] |
Note: Chemical shifts can vary depending on the solvent and concentration. The tautomeric nature of N-unsubstituted pyrazoles can lead to averaged signals for the 3- and 5-positions.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers.
| Compound | C-3 | C-4 | C-5 | CH₃ | Solvent |
| Pyrazole | 134.7 | 105.0 | 134.7 | - | DMSO-d₆ |
| 3-Methylpyrazole | 144.0 | 105.5 | 128.0 | 11.0 | CDCl₃ |
| 4-Methylpyrazole | 132.3 | 112.4 | 132.3 | 8.8 | DMSO-d₆[2] |
| 5-Methylpyrazole | 128.0 | 105.5 | 144.0 | 11.0 | CDCl₃ |
| 3,5-Dimethylpyrazole | 144.4 | 104.1 | 144.4 | 13.2 | CDCl₃ |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹) of Pyrazole Isomers.
| Compound | ν(N-H) | ν(C-H) aromatic | ν(C=N) / ν(C=C) | Other Key Bands |
| Pyrazole | ~3140 (br) | ~3090 | ~1500, 1400 | - |
| 3-Methylpyrazole | ~3150 (br) | ~3030 | ~1580, 1490 | ~2920 (CH₃ stretch) |
| 4-Methylpyrazole | ~3200 (br) | ~3100 | ~1590, 1490 | ~2920 (CH₃ stretch) |
| 5-Methylpyrazole | ~3150 (br) | ~3030 | ~1580, 1490 | ~2920 (CH₃ stretch) |
| 3,5-Dimethylpyrazole | ~3130 (br) | ~2920 | ~1590, 1460 | ~2960, 2870 (CH₃ stretch) |
Note: The N-H stretching band is typically broad due to hydrogen bonding.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) of Pyrazole Isomers.
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| Pyrazole | C₃H₄N₂ | 68.08 | 68 | 41, 39 |
| 3-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 | 81, 54, 42 |
| 4-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 | 81, 54, 41 |
| 5-Methylpyrazole | C₄H₆N₂ | 82.11 | 82 | 81, 54, 42 |
| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 96 | 95, 81, 67, 54 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
Pyrazole isomer sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette and vial
Procedure:
-
Sample Preparation: a. Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. b. Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary. c. Transfer the solution into an NMR tube using a pipette. Avoid introducing any solid particles.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
-
¹H NMR Acquisition: a. Set the appropriate spectral width (e.g., -2 to 14 ppm). b. Use a standard single-pulse experiment. c. Set the number of scans (typically 8-16 for a sample of this concentration). d. Set the relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID).
-
¹³C NMR Acquisition: a. Set the appropriate spectral width (e.g., 0 to 160 ppm). b. Use a proton-decoupled pulse sequence. c. Set the number of scans (typically 128 or more, depending on the sample concentration). d. Set the relaxation delay (e.g., 2-5 seconds). e. Acquire the FID.
-
Data Processing: a. Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra. b. Phase correct the spectra. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the pyrazole isomers.
Materials:
-
Pyrazole isomer sample (solid or liquid)
-
FT-IR spectrometer with a suitable accessory (e.g., KBr pellet press or ATR)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
Spatula, mortar, and pestle
Procedure (KBr Pellet Method):
-
Sample Preparation: a. Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. b. The mixture should be a fine, homogeneous powder. c. Place a small amount of the mixture into a pellet press die. d. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum. d. The typical scanning range is 4000-400 cm⁻¹.
-
Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks with their corresponding wavenumbers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the pyrazole isomers.
Materials:
-
Pyrazole isomer sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)
Procedure (ESI-MS):
-
Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent. b. The solvent should be compatible with the ESI source (e.g., methanol or acetonitrile, often with a small amount of formic acid for positive ion mode).
-
Data Acquisition: a. Infuse the sample solution into the mass spectrometer via a syringe pump or through an HPLC system. b. Set the mass spectrometer to operate in the desired ion mode (positive or negative). c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature). d. Acquire the mass spectrum over a relevant m/z range.
-
Data Processing: a. Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). b. Analyze the isotopic pattern to confirm the elemental composition. c. If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain structural information.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of pyrazole isomers.
Signaling Pathway Inhibition
Pyrazole derivatives are well-known for their activity as kinase inhibitors. They often target the ATP-binding site of kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified model of how a pyrazole-based inhibitor can block a generic kinase signaling pathway.
This guide provides a foundational understanding of the spectroscopic differences between key pyrazole isomers and standardized methods for their analysis. This information is critical for the accurate identification and characterization of pyrazole-containing compounds in a drug discovery and development setting.
References
A Comparative Guide to the Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Senior Application Scientist's Perspective
For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth analysis and validation of the synthesis methods for a key intermediate, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Our focus is to deliver not just protocols, but a foundational understanding of the chemical principles at play, ensuring both reproducibility and opportunities for optimization.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry. The presence of the reactive carbaldehyde group allows for a multitude of subsequent chemical transformations, making it a versatile scaffold for the synthesis of a wide array of derivatives. These derivatives have shown promise as inhibitors of enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are implicated in inflammation and other disease processes. The bromophenyl moiety also offers a handle for further functionalization through cross-coupling reactions, expanding the accessible chemical space for drug discovery programs.
The Vilsmeier-Haack Reaction: The Predominant Synthetic Route
The most widely reported and validated method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.
Mechanistic Insights: The "Why" Behind the Protocol
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. This electrophilic species then attacks the electron-rich pyrazole ring at the C4 position, leading to the formation of the carbaldehyde after hydrolysis.
Figure 1: Simplified workflow of the Vilsmeier-Haack reaction for the synthesis of the target compound.
Validated Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature, designed for clarity and reproducibility.
Step 1: Formation of the Vilsmeier Reagent
-
To a flask maintained at 0-5 °C (ice bath), add N,N-dimethylformamide (DMF).
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the cold DMF with continuous stirring.
-
Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
Step 2: Cyclization and Formylation
-
In a separate flask, dissolve the starting material, 4-bromoacetophenone phenylhydrazone, in DMF.
-
Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and maintain it for 4-6 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it into crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate to a pH of approximately 12. This will precipitate the crude product.
-
Filter the resulting solid, wash it with water, and dry it thoroughly.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., chloroform) or by recrystallization from a solvent like methanol or a chloroform solution to yield colorless prisms of this compound.
Performance Data from Literature
| Parameter | Reported Value | Source |
| Starting Material | 4-Bromoacetophenone phenylhydrazone | |
| Reagents | DMF, POCl₃ | |
| Reaction Temperature | 60-70 °C | |
| Reaction Time | 4-6 hours | |
| Yield | Good | |
| Purification | Column Chromatography / Recrystallization |
Alternative Synthetic Strategies: A Theoretical Outlook
While the Vilsmeier-Haack reaction is the most documented method, other synthetic approaches for pyrazole-4-carbaldehydes exist and could potentially be adapted for the synthesis of our target compound.
Oxidation of the Corresponding Alcohol
This method involves the synthesis of (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, followed by its oxidation to the carbaldehyde.
Figure 2: Conceptual workflow for the synthesis of the target carbaldehyde via oxidation of the corresponding alcohol.
Advantages:
-
This route offers an alternative for substrates that may be sensitive to the acidic conditions of the Vilsmeier-Haack reaction.
-
A wide variety of oxidizing agents are available, allowing for fine-tuning of the reaction conditions.
Challenges:
-
This is a two-step process from a common pyrazole intermediate (an ester or carboxylic acid), which may be less atom-economical.
-
Over-oxidation to the carboxylic acid is a potential side reaction that needs to be carefully controlled.
Palladium-Catalyzed Cross-Coupling Reactions
For structurally similar pyrazoles, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce the aryl groups, followed by formylation. A hypothetical route could involve the formylation of a pre-existing pyrazole core.
Advantages:
-
This approach offers high modularity, allowing for the late-stage introduction of the bromophenyl and phenyl groups.
-
The reaction conditions are generally mild and tolerate a wide range of functional groups.
Challenges:
-
The synthesis of the required pyrazole precursors (e.g., a di-halogenated pyrazole) may be complex.
-
The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.
Conclusion and Recommendations
Based on the available literature, the Vilsmeier-Haack reaction stands as the most reliable and well-documented method for the synthesis of this compound . Its single-step nature from a readily accessible hydrazone precursor makes it an efficient choice for laboratory-scale synthesis. For process development and scale-up, optimization of reaction conditions, such as temperature and stoichiometry, would be crucial to maximize yield and purity.
The alternative methods discussed, while theoretically viable, lack specific experimental validation for this particular target molecule. They represent potential avenues for future research, particularly if the Vilsmeier-Haack reaction proves unsuitable for a specific application or if a more modular synthetic route is desired.
This guide provides a comprehensive overview to aid researchers in the synthesis of this valuable intermediate. By understanding the underlying principles and having access to a validated protocol, scientists can confidently produce this compound for their research and development endeavors.
A Comparative Guide to the Cross-Reactivity Profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of the synthetic compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The information presented herein is intended to support further research and development by contextualizing its activity against established therapeutic agents. Pyrazole derivatives are recognized as pharmacologically significant scaffolds, with various derivatives being investigated for anti-inflammatory, anticancer, and other therapeutic properties.[1][2][3] The subject compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.
Primary Targets and Rationale for Comparison
This compound targets enzymes involved in the arachidonic acid cascade, a critical pathway in inflammation. Prostaglandin E2 (PGE2), synthesized via the cyclooxygenase (COX) and prostaglandin E synthase (PGES) pathway, is a key mediator of inflammation and pain.[4][5] The 5-lipoxygenase (5-LOX) pathway, on the other hand, produces leukotrienes, which are also potent inflammatory mediators.[6] Dual inhibition of these pathways is a promising strategy for developing anti-inflammatory agents with an improved safety profile.
To provide a comprehensive cross-reactivity analysis, this guide compares the pyrazole derivative with the following agents:
-
MK-886 : An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is also known to inhibit mPGES-1, representing a compound with an overlapping target profile.[7][8]
-
Licofelone : A dual inhibitor of both COX and 5-LOX enzymes, currently under development for osteoarthritis.[9][10][11]
-
Celecoxib : A selective COX-2 inhibitor, representing a widely used anti-inflammatory agent with a different mechanism of action.[12]
Prostaglandin E2 Synthesis Pathway and Inhibitor Targets
The following diagram illustrates the key enzymatic steps in the conversion of arachidonic acid to prostaglandins and leukotrienes, highlighting the targets of the compared molecules.
Comparative Inhibitory Activity
The following table summarizes the reported in vitro inhibitory concentrations (IC50) for the subject pyrazole scaffold and the selected comparator compounds against key enzymes in the inflammation pathway. Direct cross-reactivity data for this compound is limited; therefore, data for structurally related pyrazole derivatives are included to provide a representative profile.
| Compound/Class | mPGES-1 IC50 | 5-LOX IC50 | COX-1 IC50 | COX-2 IC50 | FLAP IC50 |
| Pyrazole Derivatives | |||||
| Pyrazole-hydrazone 4a | - | 1.92 µM[13] | 5.64 µM[13] | 0.67 µM[13] | - |
| Pyrazole-hydrazone 4b | - | 2.31 µM[13] | 6.12 µM[13] | 0.58 µM[13] | - |
| 1,5-Diarylpyrazole 28 | - | 3.98 µM (15-LOX)[14] | - | - | - |
| Comparator Agents | |||||
| MK-886 | 1.6 µM[7][8] | - | - | >100 µM | 26 nM[7] |
| Licofelone | ~6 µM[15] | Yes (Inhibitor)[10] | Yes (Inhibitor)[10] | Yes (Inhibitor)[10] | - |
| Celecoxib | >10 µM[15] | - | 7.6 µM | 0.87 µM[13] | - |
Note: Data is compiled from various in vitro assays and conditions may differ between studies. Direct comparison should be made with caution.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of enzyme inhibition and cross-reactivity. Below are detailed methodologies for key assays relevant to the target profile of this compound.
Experimental Workflow for Inhibitor Profiling
The diagram below outlines a typical workflow for characterizing and comparing enzyme inhibitors to assess their potency and selectivity.
Protocol 1: In Vitro mPGES-1 Inhibition Assay
This protocol is adapted from methodologies used to assess mPGES-1 inhibitors.[15]
-
Preparation of Microsomes :
-
Culture human A549 cells and stimulate with interleukin-1β (IL-1β) to induce mPGES-1 expression.
-
Harvest cells and homogenize in a suitable buffer (e.g., potassium phosphate buffer with sucrose).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer containing glycerol and protease inhibitors and store at -80°C.
-
-
Inhibition Assay :
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the microsomal preparation to a reaction buffer (e.g., potassium phosphate buffer containing glutathione as a cofactor).
-
Add the test compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 15 minutes at 4°C.
-
Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2), at a final concentration of approximately 20 µM.
-
Allow the reaction to proceed for 1 minute at 4°C.
-
-
Quantification and Data Analysis :
-
Terminate the reaction by adding a stop solution containing a chelating agent (e.g., FeCl2 in citric acid) and an internal standard (e.g., 11β-PGE2).
-
Extract the prostaglandins from the reaction mixture using solid-phase extraction.
-
Quantify the amount of PGE2 produced using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a common method for evaluating the inhibition of 5-LOX activity.[13][16]
-
Enzyme and Substrate Preparation :
-
Use a commercially available human recombinant 5-LOX enzyme or prepare it from a suitable cell line.
-
Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent (e.g., ethanol).
-
Prepare the assay buffer (e.g., HEPES 50 mM, EDTA 2 mM, ATP 10 µM, and CaCl2 10 µM at pH 7.5).[16]
-
-
Inhibition Assay :
-
Prepare serial dilutions of the test compound in DMSO.
-
In a suitable reaction vessel (e.g., quartz cuvette or 96-well plate), combine the assay buffer, 5-LOX enzyme, and the test compound at various concentrations or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection and Data Analysis :
-
Monitor the formation of the conjugated diene products (leukotrienes) by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Alternatively, the reaction can be stopped, and the products can be quantified using HPLC.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Calculate the IC50 value using non-linear regression analysis of the dose-response curve.
-
Summary of Cross-Reactivity Profiles
-
Pyrazole Scaffold : Derivatives of the pyrazole scaffold have shown varied activity against COX and LOX enzymes.[6][13] Some pyrazole-hydrazone derivatives exhibit potent and selective COX-2 inhibition, with some also showing significant 5-LOX inhibitory activity.[13] This suggests that the core structure is amenable to modifications that can tune its selectivity profile. The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to suppress prostaglandin biosynthesis.[6]
-
MK-886 : While primarily known as a FLAP inhibitor, MK-886 also demonstrates inhibitory activity against mPGES-1, albeit at a higher concentration.[7][8] This dual activity highlights a potential for cross-reactivity between members of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, to which both FLAP and mPGES-1 belong.[7]
-
Licofelone : As a designed dual inhibitor, licofelone intentionally targets both COX and 5-LOX pathways.[10] Its clinical development for osteoarthritis underscores the therapeutic potential of this broad-spectrum anti-inflammatory approach.[10] The cross-reactivity is a deliberate feature of its mechanism of action.
-
Celecoxib : As a selective COX-2 inhibitor, celecoxib has a well-defined primary target. However, cross-reactivity concerns exist, particularly in patients with hypersensitivity to other NSAIDs.[12] While the risk is relatively low, cases of hypersensitivity reactions to celecoxib have been reported in this patient population, indicating potential off-target interactions or downstream effects of potent COX-2 inhibition.[17][18]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Licofelone | C23H22ClNO2 | CID 133021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against the Vilsmeier-Haack Reaction
Introduction: The Enduring Importance of the Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." Its unique electronic properties and steric versatility have made it a cornerstone in the design of a vast array of therapeutic agents. Pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, demonstrate the scaffold's profound impact on modern medicine.[1][2] Consequently, the efficient and robust synthesis of functionalized pyrazoles is a topic of perpetual interest and innovation for process chemists and researchers alike.
For decades, the Vilsmeier-Haack reaction has served as a reliable and powerful tool for the construction of pyrazole-4-carbaldehydes, versatile intermediates for further chemical elaboration.[3][4][5] However, the evolving priorities of chemical synthesis—emphasizing green chemistry, atom economy, and operational simplicity—have spurred the development of novel methodologies. This guide provides an in-depth comparison of the classic Vilsmeier-Haack approach with modern, innovative pyrazole synthesis strategies, offering field-proven insights to guide your selection of the optimal method for your research and development needs.
The Benchmark: Vilsmeier-Haack Pyrazole Synthesis
The Vilsmeier-Haack reaction is a classic method that involves the formylation of an electron-rich species using a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6] In the context of pyrazole synthesis, the reaction is most commonly applied to ketone hydrazones. The reaction proceeds via electrophilic substitution on the enamine-like tautomer of the hydrazone, followed by cyclization to form the pyrazole ring, incorporating a formyl group at the 4-position.[3][7]
Mechanism & Causality: The choice of a ketone hydrazone as a substrate is critical. The nitrogen atoms of the hydrazine moiety provide the necessary nucleophilicity for the final ring closure, while the tautomerization to the enehydrazine form creates the electron-rich double bond required for the initial electrophilic attack by the Vilsmeier reagent (a chloromethyleniminium salt).[5] This two-step, one-pot process is robust and has been a workhorse for synthesizing 1,3-disubstituted-4-formylpyrazoles.[7]
Workflow: Vilsmeier-Haack Pyrazole Synthesis
Caption: Workflow for Vilsmeier-Haack pyrazole synthesis.
Modern Alternatives: Greener, Faster, and More Versatile Syntheses
While effective, the Vilsmeier-Haack reaction often requires stoichiometric, corrosive reagents and can involve challenging workups. Modern synthetic chemistry has focused on overcoming these limitations.[8] Below, we explore two prominent alternative strategies.
Microwave-Assisted, One-Pot Three-Component Synthesis
A significant advancement in pyrazole synthesis is the adoption of multicomponent reactions (MCRs), often accelerated by microwave irradiation.[9][10] A particularly efficient method involves the one-pot condensation of a ketone, an aldehyde, and hydrazine.[1][11][12]
Mechanism & Causality: This approach elegantly combines several steps. First, the ketone and hydrazine form a hydrazone, while the ketone and aldehyde can undergo a Claisen-Schmidt-type condensation to form an α,β-unsaturated ketone (chalcone). The subsequent Michael addition of the hydrazone to the chalcone, followed by cyclization and oxidation, yields the pyrazole.[13] Microwave assistance dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvents, leading to higher throughput and often improved yields.[14] The use of an oxidant like O₂ in DMSO provides a greener alternative to harsher chemical oxidants.[12][15]
Workflow: Microwave-Assisted Three-Component Synthesis
Caption: Workflow for a one-pot, three-component pyrazole synthesis.
[3+2] Cycloaddition of Tosylhydrazones
Another powerful and green strategy involves the [3+2] cycloaddition reaction. A notable example is the reaction of tosylhydrazones derived from α,β-unsaturated ketones.[16]
Mechanism & Causality: In the presence of a base, the tosylhydrazone eliminates p-toluenesulfinic acid to generate a vinyl diazo species in situ. This highly reactive 1,3-dipole then undergoes an intramolecular [3+2] cycloaddition, followed by aromatization to yield the pyrazole.[16][17] This method is often performed under solvent-free conditions or with minimal solvent, and can also be accelerated by microwave irradiation, aligning well with the principles of green chemistry.[16] The choice of tosylhydrazone as a precursor is key, as the tosyl group is an excellent leaving group for generating the reactive diazo intermediate under relatively mild basic conditions.
Workflow: [3+2] Cycloaddition of Tosylhydrazones
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Head-to-Head Performance Comparison
The choice of synthetic route depends on several factors, including desired substitution pattern, available starting materials, scalability, and environmental considerations. The following table summarizes the key performance metrics of the discussed methods.
| Feature | Vilsmeier-Haack Reaction | One-Pot Three-Component Synthesis | [3+2] Cycloaddition of Tosylhydrazones |
| Typical Substrates | Ketone Hydrazones[7] | Ketones, Aldehydes, Hydrazines[11][12] | α,β-Unsaturated Ketones, Tosylhydrazine[16] |
| Key Reagents | DMF, POCl₃ | Often catalyst-free or mild base[12] | Base (e.g., K₂CO₃)[16] |
| Product | 4-Formylpyrazoles[3] | Polysubstituted Pyrazoles[11] | 3,5-Disubstituted Pyrazoles[16][17] |
| Reaction Time | Several hours (2-8 h)[18][19] | Minutes to 2 hours (MW-assisted)[9][20] | Minutes (MW-assisted)[16] |
| Typical Yields | Good to Excellent (55-90%)[18] | Good to Excellent (up to 95%)[11][12] | High (up to 90%)[16] |
| Advantages | Robust, well-established, direct access to 4-formylpyrazoles | High atom economy, operational simplicity, rapid (MW), green oxidants (O₂)[8][12] | Green (solvent-free), high yields, rapid (MW), avoids handling diazo compounds directly[16] |
| Disadvantages | Harsh/corrosive reagents, stoichiometric waste, often requires chromatography | May require oxidation step, substrate scope can vary | Requires preparation of tosylhydrazone intermediate |
Experimental Protocols: A Practical Guide
To ensure reproducibility and trustworthiness, detailed experimental protocols for each method are provided below.
Protocol 1: Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Adapted from Joshi et al. (2015)[3]
-
Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and calcium chloride guard tube, add dry N,N-dimethylformamide (DMF, 20 mL). Cool the flask to 0-5°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.06 mol, 5.6 mL) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: To this reagent, add a solution of acetophenone phenylhydrazone (0.02 mol) in DMF (10 mL) dropwise.
-
Cyclization: After the addition is complete, raise the temperature to 60-70°C and maintain for 5-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice (200 g) with stirring. Neutralize the solution with aqueous sodium hydroxide (10%) until alkaline.
-
Isolation: The precipitated solid product is filtered, washed thoroughly with water, dried, and recrystallized from ethanol to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazole
Adapted from Lellek et al. (2018)[11][12]
-
Reaction Setup: In a 50 mL round-bottom flask, prepare a suspension of hydrazine monohydrochloride (10 mmol, 1 equiv) in methanol (15 mL). Warm the suspension to 55°C under an argon atmosphere.
-
Addition of Reactants: Add the ketone (10 mmol, 1.0 equiv) and then the aldehyde (10 mmol, 1.0 equiv) sequentially dropwise over 15 minutes to the stirred suspension.
-
Pyrazoline Formation: Stir the resulting solution for 10 minutes, then cool to 0°C over 1 hour to form the pyrazoline intermediate.
-
Oxidation (Option A - Bromine): To the cooled solution, add a solution of bromine (11 mmol, 1.1 equiv) in methanol dropwise. Stir for 30 minutes at 0°C.
-
Oxidation (Option B - Oxygen, Greener): Alternatively, for the oxygen-based method, the pyrazoline hydrochloride salt is dissolved in DMSO (10 mL) in a vessel under 1 atm of pure O₂ gas. The solution is heated at 85°C for 1-2 hours until the starting material is consumed.[12]
-
Workup: Quench the reaction with aqueous sodium thiosulfate (for bromine) or dilute with water (for oxygen). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or recrystallization as needed.
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazole from a Tosylhydrazone
Adapted from Corradi et al. (2013)[16]
-
Reactant Preparation: In a 40 mL Pyrex tube suitable for microwave synthesis, mix the α,β-unsaturated ketone (10 mmol, 1 equiv) with a stoichiometric amount of p-toluenesulfonhydrazide.
-
Addition of Base: After gentle stirring, add anhydrous potassium carbonate (K₂CO₃, 20 mmol, 2 equiv) and a minimal amount of DMF (approx. 30 mg/mmol of ketone).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor. Irradiate the mixture with stirring at 130°C for the specified time (typically 5-15 minutes), maintaining the temperature by modulating the microwave power.
-
Workup: After cooling, add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by crystallization or flash chromatography.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scielo.br [scielo.br]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Anticancer Activity of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo anticancer activities of a specific series of pyrazole compounds: the 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives.
The core structure, this compound, serves as a versatile synthetic intermediate, allowing for the facile introduction of diverse chemical moieties at the carbaldehyde position.[3][4] This structural flexibility enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design. The rationale behind focusing on this scaffold lies in the established anticancer potential of the pyrazole nucleus, which is a key component in several FDA-approved drugs.[5] The introduction of a bromophenyl group can enhance lipophilicity and potentially modulate target binding, while the phenyl group at the N1 position influences the overall conformation of the molecule.
This guide will dissect the available preclinical data, comparing the cytotoxic effects of these derivatives on various cancer cell lines (in vitro) and, where available, their tumor-suppressive capabilities in animal models (in vivo). We will delve into the experimental methodologies employed, providing a critical analysis of the findings to aid researchers and drug development professionals in their pursuit of next-generation cancer therapeutics.
Synthesis of this compound and its Derivatives
The foundational step in evaluating this class of compounds is their chemical synthesis. The parent aldehyde, this compound, is typically synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazone.[3][4] This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF).
The true therapeutic potential is unlocked through the derivatization of the carbaldehyde group. Two common and effective strategies involve the formation of Schiff bases and chalcones.
-
Schiff Base Derivatives: These are synthesized by the condensation reaction between the pyrazole-4-carbaldehyde and various primary amines. This reaction introduces a diverse range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
-
Chalcone Derivatives: These α,β-unsaturated ketones are prepared through the Claisen-Schmidt condensation of the pyrazole-4-carbaldehyde with different acetophenones. Chalcones are a well-known class of compounds with significant anticancer properties.[6]
In Vitro Anticancer Activity: A Comparative Analysis
The initial screening of novel anticancer drug candidates invariably begins with in vitro cytotoxicity assays against a panel of human cancer cell lines. The most commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[7]
A review of the literature reveals that derivatives of this compound have been evaluated against various cancer cell lines, including those from breast, colon, and liver cancers. The results, often expressed as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of a compound's potency. A lower IC50 value indicates greater potency.
| Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde | Compound 43 (a PI3 kinase inhibitor) | MCF-7 (Breast) | 0.25 | [1] |
| Pyrazole-Indole Hybrid | Compound 33 | HCT116 (Colon) | < 23.7 | [2] |
| Pyrazole-Indole Hybrid | Compound 34 | HCT116 (Colon) | < 23.7 | [2] |
| 3,4-Diaryl Pyrazole | Compound 6 (a tubulin inhibitor) | Various | 0.00006 - 0.00025 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 (an EGFR inhibitor) | A549 (Lung) | 8.21 | [1] |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 (an EGFR inhibitor) | HCT116 (Colon) | 19.56 | [1] |
| Pyranopyrazole | Not specified | HepG2 (Liver) | Not specified | [8] |
| Pyranopyrazole | Not specified | KB (Oral) | Not specified | [8] |
| Pyranopyrazole | Not specified | SW48 (Colon) | Not specified | [8] |
| Pyranopyrazole | Not specified | A549 (Lung) | Not specified | [8] |
Key Insights from In Vitro Data:
-
Potency: The data clearly indicates that pyrazole-4-carbaldehyde derivatives can exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar range.[1]
-
Mechanism of Action: The diverse chemical modifications lead to compounds with different mechanisms of action, including inhibition of key cellular targets like PI3 kinase, EGFR, and tubulin.[1] This highlights the tunability of the pyrazole scaffold.
-
Selectivity: While not extensively detailed in the compiled data, the goal of derivatization is often to improve selectivity towards cancer cells over normal cells, thereby reducing potential toxicity. Some studies on pyranopyrazole derivatives have shown high selectivity toward cancer cells.[8]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Anticancer Activity: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable initial data on the anticancer potential of a compound, in vivo studies in animal models are crucial for evaluating its efficacy and safety in a whole-organism context. These studies provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall therapeutic window.
For pyrazole derivatives, a common in vivo model for assessing anticancer activity is the murine xenograft model, where human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
Experimental Protocol: In Vivo Murine Xenograft Model
-
Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized to the laboratory conditions for at least one week before the start of the experiment.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7, A549) is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: The tumor volume is monitored regularly using calipers. Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle alone.
-
Tumor Volume and Body Weight Measurement: Tumor volume and body weight are measured at regular intervals throughout the study.
-
Endpoint and Tissue Collection: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. At the endpoint, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Mechanism of Action: Unraveling the Signaling Pathways
Understanding the mechanism of action of a drug candidate is critical for its development. Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[1][2]
-
Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
DNA Binding: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.[2]
-
Induction of Apoptosis: Ultimately, many of these mechanisms converge on the induction of apoptosis, or programmed cell death, in cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available in vitro data on structurally related compounds demonstrates the potential for high potency and diverse mechanisms of action. The key to unlocking the full therapeutic potential of this class of compounds lies in a systematic approach to derivatization and a comprehensive evaluation of both in vitro and in vivo activities.
Future research should focus on synthesizing a focused library of derivatives and conducting head-to-head comparisons of their in vitro cytotoxicity against a broad panel of cancer cell lines. Promising candidates should then be advanced to in vivo efficacy studies in relevant animal models. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds. This integrated approach will be instrumental in identifying lead candidates with the optimal balance of efficacy and safety for further preclinical and clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pyrazole Compounds in the Crosshairs: A Comparative Docking Analysis Against Key Protein Targets
A deep dive into the in-silico evaluation of pyrazole derivatives reveals their significant potential as versatile therapeutic agents. This guide provides a comparative analysis of their binding affinities against a range of critical protein targets implicated in cancer, inflammation, and viral diseases, supported by detailed experimental data and methodologies.
Researchers are increasingly turning to the pyrazole scaffold as a promising foundation for the development of novel inhibitors for a variety of diseases.[1] Its unique structural and electronic properties allow for diverse interactions within the binding pockets of target proteins.[2] This guide summarizes findings from several in silico molecular docking studies, offering a comparative perspective on the efficacy of various pyrazole compounds.
Comparative Binding Affinities of Pyrazole Derivatives
The following table summarizes the binding affinities of selected pyrazole derivatives against several key protein targets. These values, typically expressed in kcal/mol or kJ/mol, indicate the strength of the interaction between the ligand (pyrazole compound) and the protein, with more negative values suggesting a stronger binding affinity. For context, the binding energies of well-established standard drugs are also included.
| Target Protein Family | Specific Target (PDB ID) | Pyrazole Derivative/Compound | Binding Affinity (kcal/mol) | Standard Drug/Control | Binding Affinity (kcal/mol) |
| Kinases (Cancer) | VEGFR-2 (4AGD) | M76 | -9.2[3] | Sunitinib | -10.0[3] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | -10.09 (kJ/mol)[4][5] | Pazopanib | -9.9[3] | ||
| C-RAF | M36 | Not explicitly stated, but identified as promising.[3] | - | - | |
| CDK2 | Compound 31 | -5.372[6] | - | - | |
| Compound 32 | -7.676[6] | - | - | ||
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | -10.35 (kJ/mol)[4][5] | - | - | ||
| Aurora A | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | -8.57 (kJ/mol)[4][5] | - | - | |
| EGFR | Compound 22 | -8.61[6] | - | - | |
| Compound 23 | -10.36[6] | - | - | ||
| HER2 | Compound 52 | -10.98[6] | - | - | |
| Cytochrome P450 | CYP17 | Pyrazole Derivatives (range) | -3.7 to -10.4[3] | Galeterone | -11.6[3] |
| Olaparib | -11.4[3] | ||||
| HDAC | HDAC | M33 | Not explicitly stated, but identified as promising.[3] | - | - |
| Cyclooxygenases (Inflammation) | COX-2 | Compound 5k | -10.57[7] | Celecoxib | -10.19[7] |
| Novel Heterocyclic Derivatives (range) | -9.8 to -10.9 | Diclofenac | -6.5[8] | ||
| Carbonic Anhydrases | hCA I | Compound 6a | Kᵢ: 0.063 µM[9] | Acetazolamide (AAZ) | -[9] |
| Compound 6b | Kᵢ: Not specified, but potent.[9] | ||||
| hCA II | Compound 6a | Kᵢ: 0.007 µM[9] | Acetazolamide (AAZ) | -[9] | |
| Compound 6b | Kᵢ: Not specified, but potent.[9] | ||||
| Viral Proteases | SARS-CoV-2 Main Protease (6CS2) | Pyrazole Analogs | Not explicitly stated, but studied for binding.[10] | - | - |
| Antimicrobial Targets | Escherichia coli protein (1FJ4) | Compound M20 | -10.3[11] | - | - |
| Compound M6 | -9.6[11] | - | - |
Experimental Protocols: A Generalized Workflow
The in silico docking studies cited in this guide generally adhere to a standardized workflow to predict the binding interactions between pyrazole derivatives and their protein targets. The key steps are outlined below.
Preparation of Target Protein Structures
The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).[10] Prior to docking, these structures are prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges.[10] The active site, or the region of the protein where the ligand is expected to bind, is identified based on the location of co-crystallized native ligands or through literature analysis.[10]
Ligand Preparation
The 2D structures of the pyrazole compounds are drawn using chemical drawing software and then converted into 3D structures.[11] These structures undergo energy minimization to obtain the most stable conformation. The ligands are then prepared for docking by assigning appropriate atom types and charges.
Molecular Docking Simulation
Molecular docking is performed using specialized software such as AutoDock, AutoDock Vina, or PyRx.[3][4][5][10] These programs employ algorithms to explore a multitude of possible conformations and orientations of the ligand within the protein's active site.[12] The software then calculates a binding score, often expressed as binding energy (in kcal/mol or kJ/mol), for each conformation. The conformation with the lowest binding energy is typically considered the most favorable.[4][5]
Analysis of Results
The docking results are analyzed to understand the binding mode of the pyrazole compounds. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site.[2][8] The binding affinities of the novel compounds are often compared to those of known inhibitors or standard drugs to assess their potential efficacy.[3][7]
Visualizing the Docking Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow for comparative docking studies and a conceptual signaling pathway that can be targeted by pyrazole-based inhibitors.
Caption: A generalized workflow for in-silico comparative docking studies.
Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Antimicrobial Activity of Pyrazole Derivatives
Introduction: The Rising Prominence of Pyrazole Scaffolds in Antimicrobial Research
The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] In this landscape, heterocyclic compounds have emerged as a fertile ground for identifying new pharmacophores, with the pyrazole nucleus being of particular interest.[1][2] Pyrazoles, five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms, are a versatile scaffold found in a wide array of clinically significant drugs with anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[1][2][3][4] The inherent chemical tractability of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of its biological activity. This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazole derivatives, supported by experimental data from recent studies, to aid researchers and drug development professionals in this critical field.
The rationale for focusing on pyrazole derivatives stems from their demonstrated ability to inhibit the growth of a broad spectrum of pathogens, including multidrug-resistant strains.[5][6] Their mechanisms of action are diverse, with some derivatives targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.[2][5][7] This guide will delve into a comparative analysis of the antimicrobial performance of different classes of pyrazole derivatives, elucidate their structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Comparative Antimicrobial Efficacy of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core and any fused heterocyclic systems. The following sections compare the performance of various pyrazole analogues against a panel of clinically relevant bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of pyrazole derivatives is intricately linked to their molecular structure. Key SAR observations from numerous studies indicate that:
-
Substitution at N1 and C3/C5 positions: The nature of the substituent at these positions is critical. For instance, the presence of bulky aromatic or heteroaromatic rings can enhance antimicrobial activity.
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents play a significant role. Electron-withdrawing groups on N-phenylpyrazole curcumin derivatives have been shown to increase antibacterial activity against both Gram-positive and Gram-negative bacteria.[8]
-
Hybrid Molecules: Fusing the pyrazole ring with other bioactive heterocyclic moieties like thiazole, thiadiazine, or triazole often leads to synergistic effects and enhanced antimicrobial potency.[9][10][11] For example, pyrazole derivatives containing a thiazole ring have demonstrated significant activity against various bacterial and fungal strains.[9]
Performance Against Gram-Positive Bacteria
Several novel pyrazole derivatives have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain pyrazole-thiazole hybrids have shown minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA.[5] In another study, N-(3-Nitrophenylpyrazole) curcumin demonstrated a remarkable twenty-fold increase in potency against S. aureus (MIC: 10μg/mL) compared to the unsubstituted N-phenylpyrazole curcumin.[8]
Performance Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, often present a greater challenge. However, specific pyrazole derivatives have shown promising results. For example, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, with activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa at MIC values below 1 μg/mL, outperforming the standard drug ciprofloxacin in some cases.[5] Another study highlighted a pyrazole derivative that was exceedingly active against E. coli with a MIC of 0.25 μg/mL.[12][13]
Antifungal Activity
The antifungal potential of pyrazole derivatives is also noteworthy. Several synthesized compounds have shown significant activity against fungal pathogens like Aspergillus niger and Candida albicans.[3] For example, one study reported a pyrazole derivative with high antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to the standard drug Clotrimazole.[12][13]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various microorganisms, as reported in the literature. This allows for a direct comparison of their potency.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Source |
| Pyrazole-1-carbothiohydrazide derivative (21a) | Aspergillus niger | 2.9–7.8 | Clotrimazole (62.5-125) | [10] |
| Pyrazole-1-carbothiohydrazide derivative (21a) | Staphylococcus aureus | 62.5–125 | Chloramphenicol (62.5-125) | [10] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-negative bacteria | <1 | Ciprofloxacin | [5] |
| Pyrazole-thiazole hybrid | MRSA | 4 | - | [5] |
| N-(3-Nitrophenylpyrazole) curcumin (12) | S. aureus | 10 | - | [8] |
| N-(2-Fluorophenylpyrazole) curcumin (5) | E. coli | 50 | - | [8] |
| Pyrazole derivative (3) | E. coli | 0.25 | Ciprofloxacin (0.5) | [12][13] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin (4) | [12][13] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | Clotrimazole (2) | [12][13] |
Experimental Methodologies
The reliable evaluation of antimicrobial activity is paramount. The following are detailed, step-by-step protocols for standard assays used to determine the efficacy of pyrazole derivatives. The causality behind experimental choices is explained to ensure methodological rigor.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Its choice is predicated on its quantitative nature and suitability for high-throughput screening.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The choice of solvent is critical to ensure compound solubility without inhibiting microbial growth at the tested concentrations.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This standardization ensures a consistent number of viable cells in the inoculum.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Also, include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Disk Diffusion Method (Kirby-Bauer Assay)
This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent. It is a valuable preliminary screening tool due to its simplicity and cost-effectiveness.
Workflow Diagram:
Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.
Step-by-Step Protocol:
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates. The uniformity of the agar depth is crucial for consistent diffusion of the antimicrobial agent.
-
Inoculation: Uniformly streak a standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrazole derivative onto the agar surface. A disk containing a standard antibiotic is used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is correlated with the susceptibility of the microorganism to the compound.
Potential Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. While the exact mechanisms for all pyrazole derivatives are not fully elucidated, several have been proposed and investigated.
Inhibition of DNA Gyrase and Topoisomerase IV
A significant number of pyrazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[2][5][7] These enzymes are essential for maintaining DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Molecular docking studies have often been employed to predict the binding affinity of pyrazole derivatives to the active sites of these enzymes, guiding the synthesis of more potent inhibitors.[5]
Illustrative Pathway:
Caption: Inhibition of DNA gyrase by pyrazole derivatives leading to cell death.
Conclusion and Future Perspectives
Pyrazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity and diverse mechanisms of action. The extensive research into their synthesis and biological evaluation has yielded compounds with potent activity against clinically relevant pathogens, including resistant strains. The structure-activity relationship studies have provided valuable insights for the rational design of new and more effective pyrazole-based drugs.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as to minimize potential toxicity. Further elucidation of their mechanisms of action will also be crucial for overcoming resistance and developing next-generation antimicrobial therapies. The versatility of the pyrazole scaffold ensures that it will remain a significant area of investigation in the ongoing battle against infectious diseases.
References
- 1. ijrar.org [ijrar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jpsbr.org [jpsbr.org]
- 4. echemcom.com [echemcom.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic and Anxiolytic Potential of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, the analgesic and anxiolytic properties of pyrazole derivatives have garnered significant interest in the pursuit of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative overview of the analgesic and anxiolytic activities of selected pyrazole derivatives, supported by experimental data from preclinical studies.
Comparative Analgesic Activity of Pyrazole Derivatives
The analgesic efficacy of various pyrazole derivatives has been predominantly evaluated using the hot plate test, a common method for assessing centrally mediated analgesia. The data presented below summarizes the percentage of analgesic activity of different pyrazole compounds compared to a control group.
| Compound ID | Dose (mg/kg) | Time (min) | Analgesic Activity (%) | Reference Compound | Analgesic Activity (%) of Reference |
| PZ3 | 150 | 30 | 45.65 | Aspirin (100 mg/kg) | 54.34 |
| 60 | 58.69 | 67.39 | |||
| 90 | 73.91 | 82.60 | |||
| PZ3 | 75 | 30 | 32.60 | Aspirin (100 mg/kg) | 54.34 |
| 60 | 45.65 | 67.39 | |||
| 90 | 56.52 | 82.60 | |||
| Compound 5 | - | 90 | 105.8 | Tramadol (40 mg/kg) | 148.7 |
| Compound 6 | - | 90 | 83.7 | Tramadol (40 mg/kg) | 148.7 |
| Compound 4 | - | 90 | 80.5 | Tramadol (40 mg/kg) | 148.7 |
Comparative Anxiolytic Activity of Pyrazole Derivatives
The anxiolytic potential of pyrazole derivatives is often assessed using the elevated plus maze (EPM) test. This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
| Compound ID | Dose (mg/kg) | % Time in Open Arms | % Entries in Open Arms | Reference Compound | % Time in Open Arms of Reference | % Entries in Open Arms of Reference |
| LQFM032 | 10 | ~35 | ~40 | Diazepam (1 mg/kg) | ~45 | ~55 |
| Tracazolate | 5 | Increased | Increased | Diazepam | Increased | Increased |
| CL 218 ,872 | 10-20 | Increased | Increased | Diazepam | Increased | Increased |
*Approximate values interpreted from graphical data in the source study.
Experimental Protocols
Analgesic Activity: Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of chemical compounds.[1]
-
Apparatus: A commercially available hot plate apparatus consisting of a heated surface with a controllable temperature and a restraining cylinder is used.
-
Animals: Mice are typically used for this assay.
-
Procedure:
-
The hot plate is maintained at a constant temperature, usually 55 ± 0.5°C.
-
Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound or vehicle (control) is administered to the animals (e.g., intraperitoneally or orally).
-
The reaction time is measured at predetermined intervals after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The percentage of analgesic activity is calculated using the formula: PAA = ((T - C) / C) * 100, where 'T' is the reaction time of the test group and 'C' is the reaction time of the control group.[1]
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a standard behavioral assay for assessing anxiety-like behavior in rodents.[2][3][4]
-
Apparatus: The maze consists of four arms (two open and two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
Animals are placed individually in the center of the maze, facing an open arm.
-
They are allowed to explore the maze for a set period, typically 5 minutes.
-
The number of entries into and the time spent in each type of arm are recorded using a video tracking system or by a trained observer.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms (% Time in Open Arms = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100) and the percentage of entries into the open arms (% Entries in Open Arms = [Entries in Open Arms / (Entries in Open Arms + Entries in Closed Arms)] * 100).
Visualizing the Pathways and Processes
Experimental Workflow for Assessing Analgesic and Anxiolytic Activities
Caption: Workflow for evaluating analgesic and anxiolytic activities.
Proposed Signaling Pathway for Analgesic Action of Certain Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by certain pyrazole derivatives.
Proposed Signaling Pathway for Anxiolytic Action of Certain Pyrazole Derivatives
Caption: Potentiation of GABA-A receptor activity by certain pyrazole derivatives.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A detailed examination of the three-dimensional structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its analogues reveals key conformational features influenced by substituent effects and crystal packing forces. This guide provides a comparative analysis based on experimental crystallographic data and computational modeling, offering valuable insights for researchers in drug design and materials science.
The conformational flexibility of biaryl pyrazole scaffolds is a critical determinant of their biological activity and material properties. Understanding the preferred spatial arrangement of the phenyl and bromophenyl rings relative to the central pyrazole core in this compound provides a foundation for the rational design of novel derivatives with tailored functionalities.
Comparative Crystallographic Analysis
Single-crystal X-ray diffraction studies have revealed that this compound can exist in at least two polymorphic forms: a triclinic and a monoclinic crystal system. This polymorphism highlights the molecule's conformational adaptability in the solid state. A comparison of the key dihedral angles in these forms, alongside those of structurally related analogues, provides insights into the impact of substituent changes on the molecular conformation.
| Compound | Crystal System | Dihedral Angle (Pyrazole/Phenyl) | Dihedral Angle (Pyrazole/Substituted Phenyl) | Reference |
| This compound | Triclinic (Molecule 1) | 19.7(5)° | 26.0(2)° | [1][2] |
| Triclinic (Molecule 2) | 7.3(0)° | 39.9(7)° | [1][2] | |
| Monoclinic | 13.70(10)° | 36.48(10)° | [3][4] | |
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | 7.93(7)° | 24.43(9)° and 28.67(9)° (disordered) | [1][5] |
| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | - | 23.59(6)° - 42.55(6)° (four independent molecules) | - | [6] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic (four independent molecules) | 1.97(31)° - 22.27(25)° | 34.73(15)° - 43.62(21)° | [5] |
The data reveals that the dihedral angles between the pyrazole ring and the two aryl substituents can vary significantly. In the triclinic form of the bromo-derivative, the two independent molecules in the asymmetric unit exhibit notably different conformations, indicating the influence of local packing environments. The monoclinic form presents a more intermediate conformation. The chloro-substituted analogue also shows a twisted conformation, with the chlorophenyl ring being disordered over two positions. The methoxy-substituted derivative displays a wide range of dihedral angles across its four independent molecules in the asymmetric unit. The unsubstituted diphenyl analogue also demonstrates considerable conformational variability. This flexibility is a key characteristic of the 1,3-diaryl-1H-pyrazole-4-carbaldehyde scaffold.
Experimental Protocols
X-ray Crystallography
The determination of the solid-state conformation of these compounds relies on single-crystal X-ray diffraction. A general experimental workflow is as follows:
References
- 1. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
The fundamental principle guiding the disposal of this compound is to treat it as hazardous waste.[1][2] Its structure contains a brominated aromatic ring and a pyrazole core, functionalities that necessitate careful handling and disposal to mitigate potential environmental and health risks.[2][3] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste streams.[1]
Hazard Assessment and Chemical Profile
To understand the rationale behind the stringent disposal protocols, it is essential to assess the potential hazards associated with 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Based on data from analogous compounds, the primary hazards include:
-
Skin and Eye Irritation: Similar pyrazole carbaldehyde derivatives are known to cause skin irritation and serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[5]
-
Toxicity: While specific data for this compound is unavailable, pyrazole derivatives, in general, can exhibit a range of toxicological effects.[7] The presence of a bromo-phenyl group also warrants a cautious approach.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[2][8]
| Hazard Classification | Potential Effect | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [4][5][6] |
| Specific target organ toxicity | May cause respiratory irritation | [5] |
| Acute Aquatic Toxicity | May be harmful to aquatic life | [8] |
| Chronic Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life | [8] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final removal by qualified waste management personnel.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
-
Closed-toe shoes.
All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
2. Waste Segregation and Classification: Proper segregation is a cornerstone of safe laboratory waste management.[9][10] This compound falls into the category of halogenated organic solid waste .
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[11][12]
-
Do not mix with aqueous, acidic, or basic waste streams.[10]
3. Containerization: The choice of waste container is critical to prevent leaks and reactions.
-
Primary Container: Place the solid waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[1][13] The original product container, if empty, is often a suitable choice.[13]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
4. Storage in a Satellite Accumulation Area (SAA): Designated SAAs are locations within the laboratory where hazardous waste is stored temporarily before being collected.
-
Store the sealed and labeled waste container in your lab's designated SAA.[14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
Ensure secondary containment is used to capture any potential leaks.[13]
-
Segregate the container from incompatible materials.[11][13]
5. Disposal of Contaminated Materials: Any materials that have come into contact with this compound must also be disposed of as hazardous waste. This includes:
-
Contaminated Labware: Glassware should be decontaminated if possible, or disposed of as hazardous solid waste. For disposable plastics, place them in the same solid waste container.
-
Spill Cleanup Materials: Any absorbent pads, paper towels, or other materials used to clean up spills of this compound should be placed in the designated solid halogenated organic waste container.
6. Empty Container Disposal: An "empty" container that held this compound must be handled properly.
-
A container is considered "empty" if all contents have been removed by normal means and no more than one inch of residue remains.[11]
-
For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[13] While this compound is not currently listed as acutely hazardous, it is good practice to rinse the container.
-
The rinsate from the cleaning process must be collected and disposed of as halogenated organic liquid waste .[11]
-
Once properly cleaned and the label defaced, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[13]
7. Arranging for Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[14] Provide them with the full chemical name and any available safety information.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS office immediately.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the contained material into a designated hazardous waste container and label it appropriately.[1]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8]
-
Inhalation: Move the affected person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, and compliant disposal, we ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aksci.com [aksci.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. vumc.org [vumc.org]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides essential safety and handling protocols for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. As a brominated heterocyclic aldehyde, this compound requires stringent adherence to safety procedures to mitigate risks associated with its handling, storage, and disposal. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for similar chemical entities.
Hazard Assessment: A Proactive Approach
-
Pyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals and can exhibit a range of biological activities.[1][2][3] Stability can be a concern, with some derivatives being sensitive to light, moisture, and oxygen, potentially leading to degradation.[4]
-
Aromatic Aldehyde: Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.
-
Bromophenyl Group: The presence of bromine classifies this compound as a brominated organic compound.[5] These compounds present potential health hazards, including toxicity and corrosivity, and their waste must be segregated as halogenated organic waste to prevent the formation of toxic byproducts during disposal.[5]
An SDS for the similar compound, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, indicates potential for eye and skin irritation and suggests it may cause long-lasting harmful effects to aquatic life.[6] Based on this structural-analogy approach, it is prudent to handle this compound as a substance that is, at a minimum, an irritant and an environmental hazard.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is essential. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Task: Weighing Solid / Transfers | Task: Handling Solutions / Reactions | Rationale & Causality |
| Eye & Face | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles. Face shield worn over goggles.[7][8] | Protects against solid particulates. |
| Hand | Disposable nitrile gloves (double-gloved recommended).[8] | Disposable nitrile gloves (double-gloved mandatory). | Prevents incidental skin contact. Nitrile offers good resistance to a broad range of chemicals for short-term use.[7] Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Body | Flame-resistant (e.g., Nomex®) lab coat, fully buttoned.[7] | Chemically resistant apron over a flame-resistant lab coat. | Provides a barrier against spills and dust. Natural fibers like cotton should be worn underneath, avoiding polyester or acrylics.[7] |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes.[7] | Closed-toe, closed-heel leather or chemical-resistant shoes. | Protects feet from spills and dropped objects. |
| Respiratory | Handled within a certified chemical fume hood. | Handled within a certified chemical fume hood. | Engineering controls are the primary defense. A fume hood contains dust and vapors at the source, preventing inhalation exposure.[6][9] Respiratory protection is typically not needed if a fume hood is used correctly. |
Operational and Disposal Plans
PPE Donning & Doffing Protocol
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Footwear and Clothing: Ensure long pants and proper shoes are worn.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety goggles and a face shield if required.
Doffing Sequence (to be performed at the edge of the work area):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin.
-
Face/Eye Protection: Remove the face shield and goggles from the back.
-
Lab Coat/Apron: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Safe Handling and Storage Workflow
The following workflow diagram outlines the critical decision points for safely handling and storing the compound.
Caption: Workflow for the safe handling and storage of the compound.
Storage Best Practices:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[4][5]
-
Container: Use tightly sealed, chemically resistant containers. For compounds sensitive to light, amber vials or containers wrapped in aluminum foil are recommended.[4][10]
-
Inert Atmosphere: For long-term storage or for particularly sensitive pyrazole derivatives, storage under an inert atmosphere like argon or nitrogen can prevent oxidative degradation.[4][10]
Emergency and Disposal Plans
Rapid and correct response to spills or exposures is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[6][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Chemical Spill Response: The appropriate response depends on the scale of the spill.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal:
-
Categorization: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be categorized as Halogenated Organic Waste .[5]
-
Collection: Use a designated, clearly labeled, and sealed hazardous waste container.[5] Do not mix with non-halogenated waste streams.[5]
-
Disposal: Disposal must be conducted through a licensed hazardous waste management provider.[15] Incineration at specialized facilities with appropriate emission controls is a common method for brominated waste.[15]
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can safely work with this compound, ensuring personal safety and environmental protection.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
